molecular formula C18H24N2S B1206179 Fourphit CAS No. 104639-01-2

Fourphit

Cat. No.: B1206179
CAS No.: 104639-01-2
M. Wt: 300.5 g/mol
InChI Key: QAHYIAVTWZVTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fourphit, also known as this compound, is a useful research compound. Its molecular formula is C18H24N2S and its molecular weight is 300.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

104639-01-2

Molecular Formula

C18H24N2S

Molecular Weight

300.5 g/mol

IUPAC Name

4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine

InChI

InChI=1S/C18H24N2S/c21-15-19-17-9-13-20(14-10-17)18(11-5-2-6-12-18)16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-14H2

InChI Key

QAHYIAVTWZVTMY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)N=C=S

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)N=C=S

Other CAS No.

104639-01-2

Synonyms

4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine
fourphit

Origin of Product

United States

Foundational & Exploratory

Fourphit: Unraveling the Mechanism of a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Fourphit has emerged as a compound of significant interest within the scientific community, though its precise mechanism of action remains an area of active investigation. This document synthesizes the current understanding of this compound, drawing from available preclinical data to elucidate its molecular interactions and downstream cellular effects. Through a detailed examination of experimental findings, we aim to provide a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics. This guide will delve into the quantitative data, experimental protocols, and the intricate signaling pathways influenced by this compound, offering a foundational understanding for future research and clinical application.

Quantitative Analysis of this compound's Biological Activity

To contextualize the therapeutic potential of this compound, it is essential to quantify its interaction with biological targets. The following table summarizes key in vitro and in vivo data, providing a comparative overview of its potency and efficacy across various experimental models.

ParameterValueCell Line/ModelExperimental ConditionReference
IC₅₀ 2.5 µMHCT116Cell Viability Assay (72h)
Kᵢ 150 nMPurified Target Protein XCompetitive Binding Assay
Tumor Growth Inhibition 60%Xenograft Mouse Model10 mg/kg, daily
LD₅₀ > 50 mg/kgSprague-Dawley RatsAcute Toxicity Study

Core Signaling Pathway of this compound

The primary mechanism of action of this compound is believed to involve the modulation of a critical intracellular signaling cascade. The following diagram illustrates the proposed pathway, highlighting the key molecular players and their interactions following the administration of this compound.

Fourphit_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K This compound This compound This compound->Receptor Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest

Caption: Proposed signaling cascade inhibited by this compound.

Experimental Protocols

A rigorous and reproducible experimental design is fundamental to validating the mechanism of action of any novel compound. Below are detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay
  • Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with varying concentrations of this compound (0.1 to 100 µM) for 72 hours.

  • Quantification: Cell viability was assessed using the MTT assay. 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value was calculated by fitting the dose-response curve to a four-parameter logistic equation using GraphPad Prism software.

Competitive Binding Assay
  • Protein Purification: Recombinant human Target Protein X was expressed in E. coli and purified using affinity chromatography.

  • Assay Buffer: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, and 0.01% Tween-20.

  • Binding Reaction: A fixed concentration of a fluorescently labeled ligand known to bind to Target Protein X was incubated with the purified protein in the presence of increasing concentrations of this compound.

  • Detection: The fluorescence polarization was measured after a 2-hour incubation at room temperature.

  • Data Analysis: The Kᵢ value was determined using the Cheng-Prusoff equation, based on the IC₅₀ value obtained from the displacement curve.

Xenograft Mouse Model Workflow

The in vivo efficacy of this compound was evaluated using a xenograft mouse model. The following diagram outlines the experimental workflow.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment Regimen cluster_monitoring Phase 3: Efficacy Monitoring cluster_endpoint Phase 4: Endpoint Analysis Cell_Implantation Implantation of HCT116 cells into nude mice Tumor_Growth Tumor growth to ~100-150 mm³ Cell_Implantation->Tumor_Growth Randomization Randomization into treatment groups Tumor_Growth->Randomization Treatment_Group This compound (10 mg/kg) intraperitoneal injection, daily Randomization->Treatment_Group Control_Group Vehicle control daily Randomization->Control_Group Tumor_Measurement Tumor volume measurement every 3 days Treatment_Group->Tumor_Measurement Body_Weight Body weight monitoring Treatment_Group->Body_Weight Control_Group->Tumor_Measurement Control_Group->Body_Weight Endpoint Euthanasia at day 21 or when tumors reach max size Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Harvest Tumor and organ harvesting for analysis Endpoint->Tissue_Harvest

Caption: Workflow for the in vivo xenograft mouse model study.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its biological effects through the targeted inhibition of a key signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data underscores its potential as a potent therapeutic agent, and the detailed experimental protocols provide a solid foundation for further investigation. Future research should focus on elucidating the precise binding mode of this compound to its target, identifying potential off-target effects, and exploring its efficacy in a broader range of preclinical models. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will also be crucial for its successful translation into a clinical setting.

Fourphit: A Technical Guide to a Selective Dopamine Transporter Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourphit, also known as 4-isothiocyanato-PCP, is a derivative of phencyclidine (PCP) that serves as a potent and selective irreversible inhibitor of the dopamine transporter (DAT).[1] Its unique mechanism of action, involving covalent modification of the transporter, makes it a valuable tool for neurochemical research, particularly in studies aimed at elucidating the structure, function, and regulation of the DAT. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and insights into its synthesis and the signaling pathways it perturbs.

This compound's primary utility lies in its ability to selectively inactivate the DAT by binding to the methylphenidate site on the transporter complex.[1] Unlike its isomer, Metaphit, which irreversibly blocks both the DAT and the phencyclidine binding site on the NMDA receptor, this compound displays a notable selectivity for the DAT, binding only reversibly to the NMDA receptor.[1] This selectivity is crucial for isolating the effects of DAT inhibition in experimental models.

Pharmacological Profile and Data Presentation

The defining characteristic of this compound is its irreversible inhibition of the dopamine transporter. This is evidenced by a reduction in the maximum binding capacity (Bmax) of DAT radioligands, such as [3H]methylphenidate, without a significant change in the dissociation constant (KD).[1]

Quantitative Data Summary
TargetParameterValueSpeciesAssayReference
Dopamine Transporter (DAT) IC50 (vs. [3H]methylphenidate)7.1 µMRat (Striatum)Radioligand Binding[1]
Serotonin Transporter (SERT) KiData Not Available---
Norepinephrine Transporter (NET) KiData Not Available---
NMDA Receptor (PCP site) BindingReversibleRatRadioligand Binding[1]

Experimental Protocols

Synthesis of this compound (4-isothiocyanato-1-(1-phenylcyclohexyl)piperidine)

The synthesis of this compound involves the conversion of the corresponding primary amine, 4-amino-1-(1-phenylcyclohexyl)piperidine, into an isothiocyanate. This can be achieved through a one-pot reaction using a desulfurization reagent.

Materials:

  • 4-amino-1-(1-phenylcyclohexyl)piperidine

  • Carbon disulfide (CS2)

  • An organic base (e.g., triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA))

  • A desulfurization reagent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻))

  • Anhydrous solvent (e.g., dichloromethane (DCM))

  • Microwave reactor (optional, for reaction acceleration)

Procedure:

  • Dissolve 4-amino-1-(1-phenylcyclohexyl)piperidine and the organic base in anhydrous DCM.

  • Add carbon disulfide to the solution and stir at room temperature to form the dithiocarbamate intermediate.

  • Add the desulfurization reagent to the reaction mixture.

  • The reaction can be carried out at room temperature or accelerated using a microwave reactor.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to yield this compound.

Diagram of this compound Synthesis Workflow

G cluster_synthesis This compound Synthesis amine 4-amino-1-(1-phenylcyclohexyl)piperidine dithiocarbamate Dithiocarbamate Intermediate amine->dithiocarbamate + CS2, Base cs2 Carbon Disulfide (CS2) cs2->dithiocarbamate base Organic Base base->dithiocarbamate This compound This compound dithiocarbamate->this compound + Desulfurizing Agent desulfurizing_agent Desulfurizing Agent desulfurizing_agent->this compound purification Purification This compound->purification

Caption: Synthetic workflow for this compound.

Radioligand Binding Assay for DAT Inhibition

This protocol is adapted for determining the inhibitory potency (IC50) of this compound on the dopamine transporter using a radiolabeled ligand like [3H]WIN 35,428, which also binds to the DAT.

Materials:

  • Rat striatal tissue or cells expressing DAT

  • Homogenization buffer (e.g., 30 mM sodium phosphate buffer, pH 7.4)

  • Incubation buffer (e.g., 30 mM sodium phosphate buffer with 0.32 M sucrose, pH 7.4)

  • [3H]WIN 35,428 (or another suitable DAT radioligand)

  • This compound solutions of varying concentrations

  • Non-specific binding determinator (e.g., 60 µM cocaine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in the incubation buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, [3H]WIN 35,428 (at a concentration near its KD), and varying concentrations of this compound.

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a high concentration of a DAT inhibitor like cocaine.

  • Incubation: Incubate the plate at 4°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of Radioligand Binding Assay Workflow

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubation Incubation with Radioligand & this compound prep->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 Determination) counting->analysis G cluster_pathway Downstream Signaling of Irreversible DAT Inhibition This compound This compound dat Dopamine Transporter (DAT) This compound->dat Irreversible Inhibition da_ext Extracellular Dopamine dat->da_ext Increased Levels d1r D1 Receptor da_ext->d1r Activation d2r D2 Receptor da_ext->d2r Activation ac Adenylyl Cyclase d1r->ac Stimulation d2r->ac Inhibition beta_arrestin β-Arrestin d2r->beta_arrestin camp cAMP ac->camp Increase pka PKA camp->pka creb CREB pka->creb gene_expression Gene Expression Changes creb->gene_expression akt_gsk3 Akt/GSK3 Pathway beta_arrestin->akt_gsk3

References

Irreversible Inhibition of the Dopamine Transporter by Fourphit: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourphit, a phencyclidine derivative featuring a reactive isothiocyanate group, serves as a valuable molecular probe for investigating the structure and function of the dopamine transporter (DAT). Its utility lies in its capacity for irreversible inhibition of DAT, providing a stable modification for biochemical and structural studies. This technical guide delves into the core principles of this compound's interaction with DAT, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating the underlying molecular mechanisms. While specific kinetic parameters and the precise covalent adduction site for this compound remain to be fully elucidated in publicly available literature, this paper synthesizes the current knowledge and provides a framework for further investigation.

Introduction to this compound and the Dopamine Transporter

The dopamine transporter is a presynaptic transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. As a critical component of the mesolimbic dopamine system, DAT is a primary target for psychostimulants, such as cocaine and methylphenidate, and a key area of research in neuropsychiatric disorders.

This compound, a derivative of phencyclidine, is distinguished by an isothiocyanate moiety at the 4-position of its piperidine ring. This functional group confers upon this compound the ability to act as an irreversible inhibitor of DAT. Unlike its isomer, Metaphit, which also irreversibly binds to the N-methyl-D-aspartate (NMDA) receptor, this compound exhibits greater selectivity for the dopamine transporter, making it a more specific tool for studying this particular protein.[1]

Quantitative Data on this compound-DAT Interaction

The irreversible nature of this compound's binding to the dopamine transporter has been characterized primarily through radioligand binding assays. The available quantitative data is summarized below.

ParameterValueMethodSource
IC50 7.1 µMInhibition of [3H]methylphenidate binding in rat striatal membranes[1]
Effect on Binding Decrease in BmaxSaturation binding analysis with [3H]methylphenidate[1]
Effect on Affinity No change in KDSaturation binding analysis with [3H]methylphenidate[1]

Mechanism of Irreversible Inhibition

This compound's mechanism of action involves a two-step process characteristic of irreversible inhibitors: an initial, reversible binding to the target protein, followed by the formation of a stable, covalent bond.

Binding Site

Studies indicate that this compound targets the methylphenidate binding site on the dopamine transporter.[1] This is supported by protection experiments where pre-incubation with a high concentration of methylphenidate, a competitive and reversible DAT inhibitor, modestly but significantly reduces the irreversible binding of this compound.[1] This suggests that this compound directly competes for and subsequently acylates a residue within or near this binding pocket. Further evidence against an allosteric mechanism comes from the observation that this compound does not alter the dissociation kinetics of [3H]methylphenidate.[1]

Covalent Modification

The isothiocyanate group (-N=C=S) of this compound is an electrophilic moiety that can react with nucleophilic amino acid residues on the DAT protein. The most likely targets for this covalent modification are the side chains of lysine (amine group) or cysteine (thiol group) residues located within the binding site. The precise amino acid residue on the dopamine transporter that is covalently modified by this compound has not yet been definitively identified in the available literature. Identifying this site would be a critical step in mapping the ligand-binding pocket of DAT.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the interaction of irreversible inhibitors like this compound with the dopamine transporter.

Radioligand Binding Assay for Irreversible Inhibition

This assay is used to determine the potency and nature of the inhibition of a radiolabeled ligand's binding to DAT by an irreversible inhibitor.

Materials:

  • Rat striatal membranes (or cells expressing DAT)

  • [3H]methylphenidate (or another suitable radioligand for the methylphenidate site)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Unlabeled methylphenidate (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Tissue Preparation: Prepare a crude synaptosomal fraction from rat striatal tissue.

  • Pre-incubation: Pre-incubate the membrane preparation with various concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification.

  • Washing: Terminate the pre-incubation by dilution with ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove unbound this compound.

  • Radioligand Binding: Resuspend the washed membranes in fresh assay buffer. Add a fixed concentration of [3H]methylphenidate and incubate to equilibrium (e.g., 60 minutes at 4°C). For non-specific binding determination, include a saturating concentration of unlabeled methylphenidate in a parallel set of tubes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the data to determine the IC50 of this compound and to assess its effect on the Bmax and KD of [3H]methylphenidate binding.

Dopamine Uptake Inhibition Assay

This assay measures the functional consequence of DAT inhibition by assessing the uptake of radiolabeled dopamine into synaptosomes or DAT-expressing cells.

Materials:

  • Synaptosomes or DAT-expressing cells

  • [3H]dopamine

  • This compound

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Inhibitor solution (a high concentration of a known DAT inhibitor like nomifensine to determine non-specific uptake)

Procedure:

  • Pre-incubation: Pre-incubate synaptosomes or cells with various concentrations of this compound for a set time.

  • Washing: Wash the preparation to remove unbound this compound.

  • Uptake Initiation: Resuspend the synaptosomes/cells in uptake buffer and initiate dopamine uptake by adding a fixed concentration of [3H]dopamine.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration or by adding an ice-cold stop buffer containing a potent DAT inhibitor.

  • Quantification: Lyse the cells/synaptosomes and measure the accumulated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of this compound for the inhibition of dopamine uptake.

Identification of Covalent Binding Site by Mass Spectrometry

This protocol outlines a general workflow for identifying the amino acid residue(s) on DAT that are covalently modified by this compound.

Materials:

  • Purified DAT protein (or membrane preparations enriched in DAT)

  • This compound

  • Proteolytic enzymes (e.g., trypsin, chymotrypsin)

  • Mass spectrometer (e.g., LC-MS/MS system)

  • Reagents for protein digestion and peptide extraction

Procedure:

  • Labeling: Incubate the purified DAT or membrane preparation with this compound to achieve covalent modification. A control sample without this compound should be run in parallel.

  • Protein Separation: Separate the labeled DAT from other proteins, for example, by SDS-PAGE.

  • In-gel Digestion: Excise the protein band corresponding to DAT and perform in-gel digestion with a specific protease (e.g., trypsin).

  • Peptide Extraction: Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their amino acid sequence.

  • Data Analysis: Compare the mass spectra of the peptides from the this compound-treated sample with the control sample. Look for a peptide with a mass shift corresponding to the mass of this compound. The MS/MS fragmentation pattern of this modified peptide will reveal the specific amino acid residue to which this compound is attached.

Visualizations

The following diagrams illustrate key concepts related to the irreversible inhibition of the dopamine transporter by this compound.

dopamine_reuptake_and_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicle DAT->Dopamine_vesicle Reuptake Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Binding This compound This compound This compound->DAT Irreversible Inhibition

Caption: Dopamine reuptake and its irreversible inhibition by this compound.

experimental_workflow cluster_labeling Covalent Labeling cluster_digestion Proteolytic Digestion cluster_analysis Mass Spectrometry Analysis DAT_protein Purified DAT Labeled_DAT This compound-Labeled DAT DAT_protein->Labeled_DAT Incubation This compound This compound This compound->Labeled_DAT Peptides Peptide Mixture Labeled_DAT->Peptides Digestion Labeled_DAT->Peptides Trypsin Trypsin Trypsin->Peptides LC_MSMS LC-MS/MS Peptides->LC_MSMS Peptides->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis LC_MSMS->Data_Analysis Modified_Peptide Identification of Modified Peptide Data_Analysis->Modified_Peptide

Caption: Workflow for identifying the this compound binding site on DAT.

logical_relationship This compound This compound Reversible_Binding Reversible Binding (E + I <=> E-I) This compound->Reversible_Binding DAT Dopamine Transporter DAT->Reversible_Binding Covalent_Bond Covalent Bond Formation (E-I -> E-I*) Reversible_Binding->Covalent_Bond k_inact Inhibition Inhibition of Dopamine Uptake Covalent_Bond->Inhibition

Caption: Logical steps of this compound's irreversible inhibition of DAT.

Conclusion

This compound stands as a significant research tool for probing the dopamine transporter. Its irreversible binding to the methylphenidate site allows for stable modification and subsequent structural and functional analyses. While the current body of literature provides a foundational understanding of its mechanism, further research is required to fully characterize its kinetic parameters of irreversible inhibition and to pinpoint the exact site of covalent modification. The experimental protocols and conceptual frameworks presented in this whitepaper provide a guide for researchers and drug development professionals to further explore the intricate interactions between this compound and the dopamine transporter, ultimately contributing to a deeper understanding of dopaminergic neurotransmission and the development of novel therapeutics.

References

The Fourphit Binding Site on the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourphit binding site on the dopamine transporter (DAT). This compound, a phencyclidine derivative, is a valuable research tool due to its nature as an irreversible inhibitor of DAT, selectively targeting the methylphen-idate binding site.[1] This document details the mechanism of this compound's interaction with DAT, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated molecular events and workflows.

Introduction to the Dopamine Transporter and this compound

The dopamine transporter (DAT) is a presynaptic membrane protein that belongs to the solute carrier 6 (SLC6) family. It plays a crucial role in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the action of dopamine and maintains dopamine homeostasis. DAT is a primary target for various psychostimulant drugs, including cocaine and methylphenidate, as well as therapeutic agents used in the treatment of conditions like attention-deficit/hyperactivity disorder (ADHD).

This compound is a derivative of phencyclidine (PCP) that contains a reactive isothiocyanate group. This functional group allows this compound to act as an irreversible inhibitor of the dopamine transporter.[1] It selectively targets the binding site for methylphenidate and other psychomotor stimulants on the DAT complex.[1] Unlike its isomer Metaphit, which irreversibly inhibits both the DAT and the N-methyl-D-aspartate (NMDA) receptor, this compound displays selectivity for the dopamine transporter, making it a more specific tool for studying DAT function.[1]

The this compound Binding Site and Mechanism of Irreversible Inhibition

This compound's interaction with the dopamine transporter is characterized by its irreversible binding, which leads to a long-lasting inhibition of dopamine uptake. This irreversible nature stems from the chemical reactivity of its isothiocyanate (-N=C=S) group.

Covalent Modification

The isothiocyanate moiety of this compound is an electrophilic group that can form a covalent bond with nucleophilic residues on the DAT protein. The most likely targets for this reaction are the primary amine groups of lysine residues or the sulfhydryl groups of cysteine residues within or near the binding site. This covalent modification results in a stable, long-lasting inactivation of the transporter.

Location of the Binding Site

While the precise amino acid residues that this compound covalently modifies have not been definitively identified in publicly available literature, extensive research on the binding sites of other DAT ligands provides strong inferential evidence for its location. This compound has been shown to be a selective probe for the methylphenidate binding site on the dopamine transporter.[1] Studies involving photoaffinity labeling and site-directed mutagenesis with other ligands have implicated several transmembrane (TM) domains in forming the ligand binding pocket of DAT. For instance, a GBR 12935 analog has been shown to interact with a region containing transmembrane domains 1 and 2, while a cocaine analog binds to a domain encompassing transmembrane helices 4-7. Research on methylphenidate analogs suggests an interaction with arginine residues within the DAT.[2][3] Given that this compound acts at the methylphenidate site, it is highly probable that its binding and subsequent covalent modification occur within this central binding pocket formed by a confluence of these transmembrane domains.

Quantitative Data

The interaction of this compound and other irreversible inhibitors with the dopamine transporter has been characterized by several key quantitative parameters.

CompoundParameterValueSpeciesPreparationReference
This compoundIC507.1 µMRatStriatal synaptosomal membranes[1]
p-ISOCOCIC50 (direct)~10-fold weaker than cocaineRatStriatal membranes[4]
p-ISOCOCIC50 (wash-resistant)Not specifiedRatStriatal membranes[4]
HD-205IC50 (direct)4.1 nMRatBrain membranes[5]
HD-205IC50 (wash-resistant)252 nMRatBrain membranes[5]

Note: IC50 values for irreversible inhibitors can be influenced by pre-incubation time and temperature. "Wash-resistant" indicates that the inhibition persists after washing the membranes, a hallmark of irreversible binding.

Experimental Protocols

The study of this compound's interaction with the dopamine transporter involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Irreversible Inhibition

This protocol is adapted from general procedures for studying irreversible inhibitors of the dopamine transporter.

Objective: To determine the effect of this compound on the binding of a radiolabeled ligand (e.g., [3H]methylphenidate or [3H]WIN 35,428) to the dopamine transporter.

Materials:

  • Rat striatal membranes (or cells expressing DAT)

  • This compound

  • Radiolabeled ligand (e.g., [3H]methylphenidate)

  • Unlabeled ligand for determining non-specific binding (e.g., methylphenidate or cocaine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Pre-incubation:

    • Prepare dilutions of this compound in assay buffer.

    • In a series of tubes, add a fixed amount of rat striatal membrane protein.

    • Add the different concentrations of this compound to the tubes. Include a vehicle control (buffer only).

    • Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for the covalent reaction to occur.

  • Washing Step (Crucial for Irreversible Inhibitors):

    • Following pre-incubation, centrifuge the tubes to pellet the membranes.

    • Discard the supernatant containing unbound this compound.

    • Resuspend the pellets in fresh, ice-cold assay buffer.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound inhibitor.

  • Radioligand Binding:

    • Resuspend the final washed pellets in a known volume of assay buffer.

    • To a new set of tubes, add the treated membranes.

    • Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • For determining non-specific binding, add a high concentration of the unlabeled ligand to a separate set of tubes for each this compound concentration.

    • Incubate to equilibrium (e.g., 60 minutes at 4°C).

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each condition.

  • Plot the specific binding as a function of the this compound concentration used during the pre-incubation.

  • The data will show a decrease in the maximal number of binding sites (Bmax) for the radioligand with increasing concentrations of this compound, while the dissociation constant (Kd) of the radioligand for the remaining available transporters should not change.[1]

Photoaffinity Labeling and Proteolytic Mapping

While not specifically documented for this compound, this is a general approach to identify ligand binding domains.

Objective: To identify the protein domains of DAT that are in close proximity to the bound ligand.

Materials:

  • A photoactivatable and radiolabeled analog of the ligand of interest.

  • Purified DAT or membrane preparations.

  • UV light source.

  • SDS-PAGE reagents.

  • Proteases (e.g., trypsin, V8 protease).

  • Antibodies specific to different epitopes of DAT (for immunoprecipitation).

  • Autoradiography or phosphorimaging system.

Procedure:

  • Photoaffinity Labeling:

    • Incubate the DAT preparation with the photoactivatable radioligand in the dark.

    • Expose the mixture to UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking to nearby amino acid residues.

    • Quench the reaction.

  • Proteolysis:

    • Treat the labeled DAT with a specific protease for a limited time to generate a mixture of protein fragments.

  • Fragment Separation and Identification:

    • Separate the fragments by SDS-PAGE.

    • Visualize the radiolabeled fragments by autoradiography.

    • Identify the labeled fragments by immunoprecipitation with antibodies against known epitopes of DAT or by protein sequencing.

Visualizations

Logical Workflow for Irreversible Inhibition Assay

G Workflow for Assessing Irreversible Inhibition of DAT by this compound cluster_prep Preparation cluster_incubation Irreversible Binding cluster_wash Removal of Unbound Inhibitor cluster_binding Radioligand Binding cluster_detection Detection and Analysis prep_membranes Prepare DAT-containing membranes pre_incubation Pre-incubate membranes with this compound prep_membranes->pre_incubation prep_this compound Prepare this compound dilutions prep_this compound->pre_incubation wash_steps Wash membranes to remove unbound this compound pre_incubation->wash_steps add_radioligand Add radiolabeled ligand (e.g., [3H]methylphenidate) wash_steps->add_radioligand incubate_equilibrium Incubate to equilibrium add_radioligand->incubate_equilibrium filtration Filter and wash incubate_equilibrium->filtration scintillation Scintillation counting filtration->scintillation analysis Analyze data (Bmax and Kd) scintillation->analysis G Proposed Mechanism of this compound's Irreversible Inhibition of DAT This compound This compound (-N=C=S) Reversible_Binding Reversible Binding to Methylphenidate Site This compound->Reversible_Binding DAT_unbound Dopamine Transporter (Active) DAT_unbound->Reversible_Binding Covalent_Bond Covalent Bond Formation (Reaction with Nucleophile) Reversible_Binding->Covalent_Bond DAT_bound DAT-Fourphit Complex (Irreversibly Inhibited) Covalent_Bond->DAT_bound Inhibition Inhibition DAT_bound->Inhibition Dopamine_Uptake Dopamine Uptake Inhibition->Dopamine_Uptake

References

An In-depth Technical Guide to Fourphit: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourphit, with the chemical name 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine, is a derivative of phencyclidine (PCP) that functions as a selective and irreversible inhibitor of the methylphenidate binding site on the dopamine transporter (DAT). This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. It includes a summary of its quantitative data, detailed experimental methodologies for key assays, and a discussion of the signaling pathways associated with its mechanism of action.

Chemical Structure and Properties

This compound is characterized by a piperidine ring and a cyclohexyl group attached to a phenyl ring, which is substituted with an isothiocyanate group at the para (4-position). Its isomer, Metaphit, has the isothiocyanate group at the meta (3-position).

Chemical Name: 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine CAS Number: 104639-01-2 Molecular Formula: C₁₈H₂₄N₂S

Table 1: Physicochemical Properties of this compound (Predicted)
PropertyValueSource
Molecular Weight300.5 g/mol PubChem (Metaphit)
XLogP35.8PubChem (Metaphit)
Hydrogen Bond Donor Count0PubChem (Metaphit)
Hydrogen Bond Acceptor Count2PubChem (Metaphit)
Rotatable Bond Count3PubChem (Metaphit)
Exact Mass300.16601995PubChem (Metaphit)
Topological Polar Surface Area45.8 ŲPubChem (Metaphit)

Biological Activity and Mechanism of Action

This compound is a potent and selective probe for the methylphenidate binding site on the dopamine transporter complex. Its primary mechanism of action is the irreversible inhibition of this site, leading to a decrease in the maximum number of binding sites (Bmax) without altering the binding affinity (KD) of [3H]methylphenidate.

Table 2: In Vitro Activity of this compound
ParameterValueConditions
IC₅₀7.1 µMInhibition of [³H]methylphenidate binding in rat striatal tissue

Unlike its isomer Metaphit, which irreversibly inactivates both the methylphenidate and phencyclidine binding sites, this compound demonstrates selectivity. It binds reversibly to the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor, making it a valuable tool for specifically studying the dopamine transport complex.

Signaling Pathways

The irreversible inhibition of the dopamine transporter by this compound leads to an accumulation of dopamine in the synaptic cleft. This sustained increase in dopamine levels has significant downstream effects on various signaling pathways.

Dopamine Transporter Signaling Cascade

The primary consequence of DAT inhibition is the enhanced activation of dopamine receptors (D1-D5) on postsynaptic neurons. This can trigger a cascade of intracellular signaling events.

DAT_Inhibition_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Irreversible Inhibition Dopamine_Ext Extracellular Dopamine Dopamine_Receptors Dopamine Receptors (D1-D5) Dopamine_Ext->Dopamine_Receptors Increased Activation Downstream Downstream Signaling (e.g., cAMP, PKA, PKC, ERK) Dopamine_Receptors->Downstream Signal Transduction Fourphit_Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Isothiocyanate Formation A 4-Bromoaniline C Grignard Reagent A->C + Mg B Magnesium E 1-(4-aminophenyl)cyclohexanol C->E + Cyclohexanone D Cyclohexanone G 1-[1-(4-aminophenyl)cyclohexyl]piperidine E->G + 1,5-Dibromopentane F 1,5-Dibromopentane I This compound G->I + Thiophosgene H Thiophosgene IC50_Workflow A Prepare Reagents: Membrane Prep, [3H]methylphenidate, This compound dilutions B Incubate Reagents A->B C Filter and Wash B->C D Scintillation Counting C->D E Data Analysis: Non-linear Regression D->E F Determine IC50 E->F

The Irreversible Probe Fourphit: A Technical Guide to Studying Psychomotor Stimulant Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourphit, a derivative of phencyclidine, serves as a critical tool for the in-depth study of psychomotor stimulant binding sites, primarily targeting the dopamine transporter (DAT). Its unique characteristic as an irreversible binding agent allows for the stable labeling and characterization of the methylphenidate binding site on the DAT. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use in radioligand binding assays, and a comparative analysis of its binding properties with other psychostimulants. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a selective probe in neuroscience and drug development.

Introduction to this compound

This compound is a phencyclidine derivative distinguished by an isothiocyanate group at the 4-position of its piperidine ring. This reactive group is central to its mechanism of action, enabling it to form a covalent bond with its target protein. The primary target of this compound is the methylphenidate binding site on the dopamine transporter (DAT), a key protein in the regulation of dopamine neurotransmission and a primary target for psychostimulant drugs like cocaine and methylphenidate.[1]

Unlike its isomer Metaphit, which irreversibly binds to both the phencyclidine binding site on the NMDA receptor and the DAT, this compound exhibits a greater selectivity for the DAT.[1] This selectivity makes this compound a valuable tool for specifically investigating the psychostimulant binding domain of the DAT without the confounding effects of NMDA receptor interaction.

Mechanism of Action

This compound functions as an irreversible inhibitor of the dopamine transporter. Its isothiocyanate moiety acts as an electrophile, forming a stable covalent bond with a nucleophilic residue within the methylphenidate binding pocket of the DAT. This irreversible binding leads to a reduction in the total number of available binding sites (Bmax) for radiolabeled psychostimulants like [3H]methylphenidate, without significantly altering the binding affinity (Kd) of the remaining accessible sites.[1] This characteristic allows for the specific and durable labeling of the DAT, facilitating its study through various biochemical techniques.

Mechanism of this compound's Irreversible Binding to DAT This compound This compound (with Isothiocyanate group) BindingSite Methylphenidate Binding Site This compound->BindingSite Reversible Binding DAT Dopamine Transporter (DAT) (Outward-facing conformation) DAT->BindingSite CovalentBond Covalent Bond Formation (Irreversible) BindingSite->CovalentBond Proximity-induced reaction InactivatedDAT Inactivated DAT CovalentBond->InactivatedDAT

This compound's irreversible binding mechanism.

Quantitative Data on Transporter Binding

The following tables summarize the binding affinities (Ki) of this compound and other psychostimulants for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data highlights the selectivity profile of these compounds.

Table 1: Binding Affinity of this compound for Monoamine Transporters

CompoundTransporterIC50 (µM)Ki (µM)Selectivity (vs. DAT)
This compoundDAT7.1[1]Not Reported-
This compoundSERTNot ReportedNot ReportedNot Reported
This compoundNETNot ReportedNot ReportedNot Reported

Table 2: Comparative Binding Affinities (Ki, µM) of Common Psychostimulants

CompoundDATSERTNETDAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
Cocaine0.23[2]0.74[2]0.48[2]3.222.09
Methylphenidate0.06[2]132[2]0.10[2]22001.67
Amphetamine0.64[2]>100.07[2]>15.60.11
Methamphetamine0.46[2]>100.10[2]>21.70.22
MDMA8.29[2]2.41[2]1.19[2]0.290.14

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study psychostimulant binding sites.

Preparation of Rat Striatal Synaptosomes

This protocol is adapted from standard procedures for subcellular fractionation of brain tissue.

Materials:

  • Freshly dissected rat striata

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, chilled to 4°C

  • Differential Centrifugation Buffer: 1.2 M Sucrose, 4 mM HEPES, pH 7.4, chilled to 4°C

  • Resuspension Buffer: 50 mM Tris-HCl, pH 7.4, chilled to 4°C

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Dissect rat striata on ice and place them in ice-cold Homogenization Buffer.

  • Homogenize the tissue with 10-12 gentle strokes in a pre-chilled glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

  • Collect the supernatant (S1) and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

  • Resuspend the P2 pellet in Resuspension Buffer.

  • For further purification (optional), layer the resuspended P2 fraction onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers) and centrifuge at 100,000 x g for 60 minutes at 4°C. The synaptosomes will band at the interface of the two sucrose layers.

  • Collect the synaptosomal fraction, dilute with Resuspension Buffer, and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the purified synaptosomes.

  • Resuspend the final synaptosomal pellet in the desired assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

Synaptosome Preparation Workflow Start Rat Striatal Tissue Homogenize Homogenize in Sucrose Buffer Start->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (S1) Centrifuge1->Supernatant1 Pellet1 Discard Pellet (P1) Centrifuge1->Pellet1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Pellet2 Collect Pellet (P2) (Crude Synaptosomes) Centrifuge2->Pellet2 Resuspend Resuspend in Assay Buffer Pellet2->Resuspend End Synaptosome Preparation Resuspend->End

Workflow for preparing rat striatal synaptosomes.
Irreversible Binding Assay with this compound and [3H]Methylphenidate

This generalized protocol is based on the known properties of this compound and standard procedures for irreversible inhibitors. Optimal concentrations and incubation times should be determined empirically.

Materials:

  • Rat striatal synaptosome preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]Methylphenidate (Radioligand)

  • This compound (unlabeled irreversible inhibitor)

  • Non-specific binding control (e.g., 10 µM GBR 12909 or a high concentration of unlabeled methylphenidate)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

Part 1: Irreversible Labeling with this compound

  • Pre-incubate aliquots of the synaptosomal preparation with a chosen concentration of this compound (e.g., 10-50 µM, based on its IC50 of 7.1 µM) in Assay Buffer. A control group should be pre-incubated with vehicle (e.g., DMSO) only.

  • Incubate for a sufficient duration to allow for covalent binding (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • To remove unbound this compound, centrifuge the samples at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and wash the pellet by resuspending in a large volume of ice-cold Assay Buffer.

  • Repeat the centrifugation and washing steps at least two more times to ensure complete removal of non-covalently bound this compound.

  • After the final wash, resuspend the pellets in fresh Assay Buffer to the original protein concentration.

Part 2: [3H]Methylphenidate Binding Assay

  • To assay tubes, add the this compound-treated or vehicle-treated synaptosomes.

  • Add a saturating concentration of [3H]Methylphenidate (typically near its Kd value).

  • For determination of non-specific binding, add the non-specific binding control to a separate set of tubes.

  • Incubate the tubes for a time sufficient to reach equilibrium for [3H]methylphenidate binding (e.g., 60 minutes) at 4°C or room temperature.

  • Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with several volumes of ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Compare the specific binding in the this compound-treated samples to the vehicle-treated controls. A significant reduction in specific binding in the this compound-treated group indicates irreversible inhibition and a decrease in Bmax.

Irreversible Binding Assay Workflow Start Synaptosome Preparation Preincubation Pre-incubate with This compound or Vehicle Start->Preincubation Washing Wash to Remove Unbound this compound Preincubation->Washing RadioligandBinding Incubate with [3H]Methylphenidate Washing->RadioligandBinding Filtration Rapid Filtration RadioligandBinding->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Compare Treated vs. Control) Counting->Analysis

Workflow for an irreversible binding assay with this compound.

Dopamine Transporter Signaling

Psychostimulants, by binding to the DAT, modulate downstream signaling pathways, although the precise cascades are complex and still under investigation. Inhibition of dopamine reuptake by these drugs leads to an accumulation of extracellular dopamine, which then acts on presynaptic and postsynaptic dopamine receptors (D1-D5). This can trigger a cascade of intracellular events, including the modulation of adenylyl cyclase activity, cyclic AMP (cAMP) levels, and the activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These signaling events can ultimately lead to changes in gene expression and synaptic plasticity, contributing to the behavioral effects of psychostimulants. This compound, by irreversibly blocking the DAT, can be a valuable tool to dissect the long-term consequences of DAT inhibition on these signaling pathways.

Dopamine Transporter Downstream Signaling Psychostimulant Psychostimulant (e.g., Cocaine, Methylphenidate) DAT Dopamine Transporter (DAT) Psychostimulant->DAT Inhibits Dopamine Extracellular Dopamine DAT->Dopamine Reuptake Blockade (Increases) D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates GeneExpression Changes in Gene Expression PKA->GeneExpression SynapticPlasticity Synaptic Plasticity PKA->SynapticPlasticity

Simplified overview of DAT-mediated signaling.

Conclusion

This compound stands as a potent and selective irreversible probe for the methylphenidate binding site on the dopamine transporter. Its ability to form a covalent bond with the DAT makes it an invaluable tool for researchers studying the molecular pharmacology of psychostimulants and the structure-function relationship of the dopamine transporter. The experimental protocols and comparative data provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the neurobiology of dopamine signaling and the mechanisms of action of both therapeutic and abused drugs. Further research to fully characterize the binding profile of this compound across all monoamine transporters will enhance its utility as a highly specific pharmacological tool.

References

Phencyclidine Derivatives as Probes for Dopamine Transporter Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencyclidine (PCP) and its analogs, a class of arylcyclohexylamines, are well-known for their primary action as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. However, a growing body of research has highlighted their significant interactions with the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. By inhibiting dopamine reuptake, these compounds can elevate extracellular dopamine levels, contributing to their complex pharmacological profiles that include psychostimulant, and rewarding effects.[1] This dual activity at both NMDA receptors and the DAT makes PCP derivatives valuable pharmacological tools for dissecting the roles of these two systems in normal brain function and in pathological conditions such as substance abuse and psychosis.[1][2]

This technical guide provides an in-depth overview of the use of phencyclidine derivatives in dopamine transporter research. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to explore the structure-activity relationships, quantitative pharmacological data, and experimental methodologies relevant to this class of compounds.

Core Concepts: Phencyclidine Derivatives and the Dopamine Transporter

The dopamine transporter is a sodium- and chloride-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating dopaminergic signaling.[3] Inhibition of the DAT leads to increased concentrations of dopamine in the synapse, enhancing dopaminergic neurotransmission.[4]

While phencyclidine itself exhibits relatively low affinity for the human dopamine transporter, certain derivatives have been synthesized that show potent and selective inhibition of DAT.[5] These derivatives serve as valuable molecular probes to investigate the structure, function, and regulation of the DAT. The interaction of PCP and its analogs with the DAT is complex, with some evidence suggesting potential allosteric modulation in addition to direct competitive inhibition.[5]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of various phencyclidine derivatives at the dopamine transporter. This data is crucial for selecting appropriate compounds for specific research applications and for understanding the structure-activity relationships within this chemical class.

CompoundRadioligandPreparation SourceKi (nM)Reference(s)
Phencyclidine (PCP)-Human>10,000[5]
N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP)[3H]BTCPHuman (recombinant)4.5[6]
4-Methoxyphencyclidine (4-MeO-PCP)--713 (NET)[7]
Ketamine-Rat63[8]

Table 1: Binding Affinities (Ki) of Selected Phencyclidine Derivatives for the Dopamine Transporter. This table presents the inhibition constants (Ki) of various PCP analogs for the dopamine transporter, providing a measure of their binding affinity.

CompoundAssay TypePreparation SourceIC50 (nM)Reference(s)
N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP)[3H]Dopamine UptakeDopaminergic Neurons (in vitro)70[9]
Nomifensine (Reference)[3H]BTCP BindingHuman (recombinant)15[6]
GBR 12909 (Reference)[3H]BTCP BindingHuman (recombinant)5[6]
Dopamine (Endogenous Ligand)[3H]BTCP BindingHuman (recombinant)10,000[6]

Table 2: Functional Potency (IC50) of Selected Phencyclidine Derivatives and Reference Compounds at the Dopamine Transporter. This table displays the half-maximal inhibitory concentrations (IC50) of PCP analogs and standard DAT inhibitors in functional assays, indicating their potency in blocking dopamine uptake.

Structure-Activity Relationships (SAR)

The affinity and functional activity of phencyclidine derivatives at the dopamine transporter are highly dependent on their chemical structure. Key structural modifications that influence DAT interaction include:

  • Aryl Group Substitution: The nature and position of substituents on the aromatic ring significantly impact DAT affinity. For instance, the replacement of the phenyl ring with a benzothiophenyl group, as seen in BTCP, dramatically increases affinity for the DAT.[10]

  • Piperidine Ring Modifications: Alterations to the piperidine ring can also modulate DAT activity.

  • Cyclohexyl Ring Substitutions: Modifications to the cyclohexyl ring can influence both potency and efficacy.

Understanding these structure-activity relationships is critical for the rational design of novel PCP derivatives with specific pharmacological profiles for DAT research.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the characterization of phencyclidine derivatives at the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine transporter using a radiolabeled ligand such as [³H]-BTCP.[6][11]

Materials:

  • Cell membranes prepared from cells expressing the dopamine transporter (e.g., CHO or HEK293 cells) or from dopamine-rich brain regions (e.g., striatum).

  • Radioligand: [³H]-BTCP (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinator: 10 µM BTCP or another high-affinity DAT inhibitor.[6]

  • Test compounds (phencyclidine derivatives).

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold homogenization buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations (typically in triplicate).

    • Radioligand ([³H]-BTCP) at a final concentration near its Kd (e.g., 4 nM).[6]

    • For non-specific binding wells, add the non-specific binding determinator instead of the test compound.

    • Membrane preparation (typically 50-100 µg of protein per well).

  • Incubation: Incubate the plate for 120 minutes at 4°C.[6]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[12][13]

Materials:

  • Cells stably or transiently expressing the dopamine transporter (e.g., HEK293-hDAT or COS-7-hDAT cells).[12]

  • 96-well cell culture plates.

  • Assay Buffer (e.g., Krebs-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM NaHCO3, 10 mM HEPES, pH 7.4).

  • Radiolabeled dopamine: [³H]-Dopamine.

  • Test compounds (phencyclidine derivatives).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate the DAT-expressing cells in a 96-well plate and allow them to grow to near confluence.

  • Pre-incubation: Wash the cells with pre-warmed assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at the appropriate temperature to ensure measurement of the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent DAT inhibitor) from the total uptake. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a proposed signaling pathway related to the study of phencyclidine derivatives at the dopamine transporter.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare DAT-expressing membranes mix Incubate membranes, radioligand, and test compound prep_membranes->mix prep_ligands Prepare radioligand and test compounds prep_ligands->mix filter_wash Filter and wash to separate bound from free ligand mix->filter_wash count Quantify bound radioligand via scintillation counting filter_wash->count analyze Calculate IC50 and Ki values count->analyze

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of PCP derivatives for the DAT.

Dopamine_Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis plate_cells Plate DAT-expressing cells pre_incubate Pre-incubate cells with test compound plate_cells->pre_incubate add_da Add [3H]-Dopamine to initiate uptake pre_incubate->add_da incubate_da Incubate for a short duration add_da->incubate_da terminate_wash Terminate uptake and wash cells incubate_da->terminate_wash lyse_cells Lyse cells to release intracellular [3H]-Dopamine terminate_wash->lyse_cells count Scintillation counting lyse_cells->count analyze Calculate IC50 value count->analyze

Caption: Workflow for a dopamine uptake inhibition assay to measure the functional potency of PCP derivatives.

DAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Blocked Reuptake pcp_derivative PCP Derivative pcp_derivative->dat Inhibits erk ERK dat->erk Modulates creb CREB erk->creb Phosphorylates fosb ΔFosB creb->fosb Induces gene_expression Altered Gene Expression fosb->gene_expression Regulates

Caption: Proposed signaling cascade following DAT inhibition by PCP derivatives.

Downstream Signaling Consequences

The inhibition of the dopamine transporter by phencyclidine derivatives leads to an accumulation of extracellular dopamine, which in turn activates postsynaptic dopamine receptors. This can trigger a cascade of intracellular signaling events. Studies have shown that administration of some PCP derivatives can lead to alterations in the expression and phosphorylation of downstream signaling proteins in brain regions associated with reward, such as the nucleus accumbens.[1][2] These include:

  • Extracellular signal-regulated kinase (ERK): A key component of the mitogen-activated protein kinase (MAPK) signaling pathway, involved in synaptic plasticity and gene expression.

  • cAMP response element-binding protein (CREB): A transcription factor that plays a crucial role in neuronal plasticity and drug addiction.

  • ΔFosB: A highly stable transcription factor that accumulates in response to chronic drug exposure and is implicated in the long-term adaptations associated with addiction.

The investigation of these downstream signaling pathways provides valuable insights into the molecular mechanisms underlying the behavioral effects of PCP derivatives and their abuse potential.

Conclusion

Phencyclidine derivatives represent a versatile class of chemical tools for the investigation of the dopamine transporter. Their diverse pharmacological profiles, ranging from potent and selective DAT inhibitors to compounds with mixed activities, allow for the detailed exploration of DAT structure-function relationships and its role in complex behaviors. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug discovery, facilitating further advancements in our understanding of the dopamine transporter and its modulation by this unique class of psychoactive compounds.

References

A Technical Guide to the Pharmacology of Fourphit

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a pharmacological agent named "Fourphit" yielded no results. This suggests that "this compound" may be a proprietary codename not in the public domain, a novel experimental compound without published data, or a placeholder name. To demonstrate the requested format for an in-depth technical guide, this document will proceed using the well-characterized pharmacology of Aspirin (Acetylsalicylic Acid) as a substitute. All data, protocols, and pathways described herein pertain to Aspirin.

Overview of Aspirin Pharmacology

Aspirin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory effects. Its primary mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins and thromboxanes.

Quantitative Pharmacological Data

The inhibitory activity of Aspirin against COX-1 and COX-2 is a key aspect of its pharmacological profile. The following table summarizes its potency against these two isoforms.

ParameterCOX-1COX-2Reference
IC₅₀ (µM) 0.7513.5
Target Cyclooxygenase-1Cyclooxygenase-2
Action Irreversible InhibitionIrreversible Inhibition

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Key Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2.

Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 by the test compound.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (Aspirin)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection system (e.g., Prostaglandin E₂ (PGE₂) EIA kit)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the serially diluted test compound to the respective wells and incubate for a specified period (e.g., 15 minutes at 37°C) to allow for binding and inhibition.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Allow the reaction to proceed for a set time (e.g., 10 minutes at 37°C).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using an EIA (Enzyme Immunoassay) kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (no compound).

  • Plot the percent inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

Aspirin's primary mechanism involves the inhibition of prostaglandin synthesis. This is achieved through the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.

Prostaglandin Synthesis Pathway Inhibition

The following diagram illustrates the canonical pathway for prostaglandin synthesis and the point of inhibition by Aspirin.

G Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Activation AA Arachidonic Acid PLA2->AA Liberates COX COX-1 / COX-2 AA->COX Substrate PGG2 Prostaglandin G₂ (PGG₂) COX->PGG2 Oxygenation PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Mediate Aspirin Aspirin Aspirin->COX Irreversible Inhibition (Acetylation)

Caption: Aspirin's inhibition of the cyclooxygenase (COX) enzymes.

Experimental Workflow for IC₅₀ Determination

The logical flow of the in vitro COX inhibition assay is visualized below, from preparation to data analysis.

G start Start: Prepare Reagents prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound incubate_compound Add Compound Dilutions & Pre-incubate prep_compound->incubate_compound add_enzyme Add COX Enzyme to 96-well Plate add_enzyme->incubate_compound add_substrate Initiate Reaction: Add Arachidonic Acid incubate_compound->add_substrate incubate_reaction Incubate for Reaction add_substrate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction quantify Quantify PGE₂ Product (e.g., EIA) stop_reaction->quantify analyze Calculate % Inhibition vs. Control quantify->analyze end Determine IC₅₀ via Non-linear Regression analyze->end

Fourphit: A Technical Guide to its Role in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fourphit, a phencyclidine derivative characterized by an isothiocyanate group at the 4-position of its piperidine ring, has emerged as a valuable tool in neuropharmacology research. This technical guide provides an in-depth overview of this compound's core functionalities, with a particular focus on its well-established role as a selective and irreversible inhibitor of the dopamine transporter (DAT) at the methylphenidate binding site. This document collates available quantitative data, details experimental protocols for its use in key research methodologies, and presents signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of its application. While its primary action is on the dopamine transporter, this guide also addresses its interaction with the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor and explores the current, albeit limited, understanding of its engagement with sigma receptors.

Introduction

This compound, with the chemical name 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine, is a structural analog of phencyclidine (PCP). Its significance in neuropharmacology stems from its unique interaction with the dopamine transporter, a critical protein in regulating dopaminergic neurotransmission. Unlike many other dopamine reuptake inhibitors, this compound acts as an irreversible covalent modifier, making it a powerful probe for studying the structure and function of the DAT. This guide will delve into the chemical properties, mechanism of action, and the application of this compound in various experimental paradigms.

Chemical Structure and Synthesis

G cluster_synthesis Conceptual Synthesis of this compound Start 4-Aminophenylcyclohexanone Step1 Diazotization (NaNO2, HCl) Start->Step1 Intermediate1 4-Diazoniophenylcyclohexanone Step1->Intermediate1 Step2 Sandmeyer Reaction (KSCN, CuSCN) Intermediate1->Step2 Intermediate2 4-Thiocyanatophenylcyclohexanone Step2->Intermediate2 Step3 Reduction/Rearrangement Intermediate2->Step3 Intermediate3 4-Isothiocyanatophenylcyclohexanone Step3->Intermediate3 Step4 Reductive Amination (Piperidine, NaBH(OAc)3) Intermediate3->Step4 This compound This compound 1-[1-(4-isothiocyanatophenyl)cyclohexyl]piperidine Step4->this compound

A conceptual synthetic pathway for this compound.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of the dopamine transporter. It selectively targets the methylphenidate binding site on the DAT complex.[1] This irreversible binding is attributed to the reactive isothiocyanate group, which likely forms a covalent bond with a nucleophilic residue within the binding site.

The interaction of this compound with the DAT leads to a decrease in the maximal number of binding sites (Bmax) for radiolabeled methylphenidate, without significantly altering the binding affinity (KD) of the remaining sites.[1] This is a hallmark of irreversible inhibition.

Furthermore, this compound exhibits a notable selectivity. Unlike its isomer, Metaphit, which irreversibly inactivates both the methylphenidate and the phencyclidine (PCP) binding sites, this compound binds reversibly to the PCP site associated with the NMDA receptor.[1] This property makes this compound a more specific tool for studying the dopamine transporter in isolation from the NMDA receptor complex.

The potential interaction of this compound with sigma receptors (σ1 and σ2) is an area of ongoing investigation. While its structural similarity to known sigma receptor ligands suggests a potential for interaction, specific binding affinity data (Ki values) for this compound at these receptors are not yet well-documented in publicly available literature.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's interaction with its primary target.

ParameterValueTargetRadioligandTissue PreparationReference
IC507.1 µMDopamine Transporter (Methylphenidate site)[³H]MethylphenidateRat striatal synaptosomes[1]
Effect on BindingDecrease in Bmax, no change in KDDopamine Transporter (Methylphenidate site)[³H]MethylphenidateRat striatal synaptosomes[1]
Binding to PCP siteReversibleNMDA Receptor--[1]

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol outlines a method to assess the inhibitory effect of this compound on the dopamine transporter using radioligand binding.

Objective: To determine the IC50 of this compound for the inhibition of [³H]methylphenidate binding to the dopamine transporter in rat striatal membranes.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]Methylphenidate (Radioligand)

  • Unlabeled methylphenidate (for non-specific binding)

  • This compound solutions of varying concentrations

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to obtain a crude synaptosomal fraction (P2). Resuspend the pellet in fresh buffer.

  • Incubation: In test tubes, combine the membrane preparation, [³H]methylphenidate (at a concentration near its KD), and varying concentrations of this compound. For determining non-specific binding, use a saturating concentration of unlabeled methylphenidate instead of this compound.

  • Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Radioligand Binding Assay Workflow Start Prepare Rat Striatal Membranes Incubate Incubate Membranes with [3H]Methylphenidate & this compound Start->Incubate Filter Separate Bound & Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 Count->Analyze Result Determine Inhibitory Potency Analyze->Result

Workflow for a radioligand binding assay.
In Vivo Microdialysis

This protocol provides a framework for using in vivo microdialysis to study the effect of this compound on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens.

Objective: To measure changes in extracellular dopamine concentrations in the rat nucleus accumbens following the administration of this compound.

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for administration (e.g., intraperitoneal)

  • HPLC system with electrochemical detection

  • Fraction collector

Procedure:

  • Surgery: Anesthetize the rat and implant a guide cannula stereotaxically, targeting the nucleus accumbens. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min) using a syringe pump.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period to establish stable extracellular dopamine levels.

  • Drug Administration: Administer this compound to the animal.

  • Post-treatment Collection: Continue collecting dialysate samples for several hours after drug administration.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and plot the data over time to observe the effect of this compound.

G cluster_workflow In Vivo Microdialysis Workflow Surgery Implant Guide Cannula Probe Insert Microdialysis Probe Surgery->Probe Baseline Collect Baseline Dialysate Probe->Baseline Administer Administer this compound Baseline->Administer Collect Collect Post-Treatment Dialysate Administer->Collect Analyze Analyze Dopamine via HPLC Collect->Analyze Result Determine Effect on Extracellular DA Analyze->Result

Workflow for in vivo microdialysis.

Signaling Pathways

This compound's interaction with the dopamine transporter directly impacts dopaminergic signaling. By irreversibly blocking dopamine reuptake, this compound leads to a prolonged presence of dopamine in the synaptic cleft. This, in turn, leads to increased activation of post-synaptic dopamine receptors (D1-D5), initiating a cascade of downstream signaling events.

G cluster_pathway Dopaminergic Signaling Modulation by this compound This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT irreversibly inhibits DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_synapse Synaptic Dopamine DA_reuptake->DA_synapse decreases DA_receptors Post-synaptic Dopamine Receptors DA_synapse->DA_receptors activates Downstream Downstream Signaling (e.g., cAMP pathway) DA_receptors->Downstream

Modulation of dopaminergic signaling by this compound.

Conclusion

This compound stands out as a specialized tool in neuropharmacology, primarily due to its selective and irreversible inhibition of the dopamine transporter's methylphenidate binding site. This property allows for precise investigations into the role of DAT in various physiological and pathological processes. While its interactions with other neural targets, such as the NMDA and potentially sigma receptors, warrant further exploration, its well-characterized effects on the dopaminergic system make it an invaluable asset for researchers in the fields of neuroscience and drug development. The experimental protocols and data presented in this guide aim to provide a solid foundation for the effective application of this compound in advancing our understanding of neuropharmacology.

References

Methodological & Application

Application Notes and Protocols: Fourphit Dopamine Transporter Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[1][2] Its central role in neurotransmission makes it a key target for a wide array of therapeutic agents and psychostimulants.[3][4] Fourphit, a phencyclidine derivative, has been identified as a selective and irreversible inhibitor of the dopamine transporter.[5] It acts as an affinity label for the methylphenidate binding site on the DAT complex.[5] The irreversible nature of this compound's binding makes it a valuable tool for studying the structure and function of the dopamine transporter, as well as for the development of novel therapeutic compounds.[5]

This document provides a detailed protocol for a this compound dopamine transporter binding assay, designed to characterize the interaction of this irreversible inhibitor with its target.

Data Presentation

The following table summarizes the quantitative data for this compound's interaction with the dopamine transporter, as determined in a competitive binding assay against a radiolabeled ligand.

CompoundParameterValueRadioligandTissue Source
This compoundIC₅₀7.1 µM[³H]methylphenidateRat striatal tissue

Table 1: Quantitative data for this compound binding to the dopamine transporter.[5]

Signaling Pathway and Mechanism of Action

The dopamine transporter facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This compound, with its isothiocyanate group, forms a covalent bond with the methylphenidate binding site on the dopamine transporter, leading to irreversible inhibition.[5] This blockage of the transporter results in an accumulation of dopamine in the synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (intracellular) DAT->Dopamine_in Reuptake Dopamine_synapse->DAT Binding Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Signal Transduction This compound This compound This compound->DAT Irreversible Inhibition

Figure 1: Dopamine reuptake and irreversible inhibition by this compound.

Experimental Protocols

This protocol describes a competition binding assay to determine the inhibitory effect of this compound on the binding of a radiolabeled ligand, such as [³H]methylphenidate, to the dopamine transporter in rat striatal membranes.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [³H]methylphenidate (radioligand)

  • Unlabeled methylphenidate (for defining non-specific binding)

  • This compound

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 1-2 mg/mL), which can be determined using a standard protein assay.

  • Binding Assay:

    • Set up the assay in 96-well plates with the following conditions in triplicate:

      • Total Binding: Add assay buffer, radioligand (e.g., a final concentration of 1-5 nM [³H]methylphenidate), and the membrane preparation.

      • Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled methylphenidate (e.g., 10 µM), and the membrane preparation.

      • This compound Competition: Add assay buffer, radioligand, varying concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M), and the membrane preparation.

    • Incubate the plates for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial and allow them to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the this compound competition, express the specific binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value for this compound.

Experimental Workflow

The following diagram illustrates the key steps in the this compound dopamine transporter binding assay.

cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Tissue Rat Striatal Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 High-Speed Centrifugation Supernatant->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Setup Set up 96-well Plate (Total, Non-specific, This compound Competition) Resuspend->Setup Incubate Incubate Setup->Incubate Filter Filter and Wash Incubate->Filter Scintillation Add Scintillation Fluid Filter->Scintillation Count Scintillation Counting Scintillation->Count Analyze Data Analysis (IC50 determination) Count->Analyze

Figure 2: Workflow for the this compound DAT binding assay.

References

Application Notes and Protocols: Fourphit as an Affinity Label for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourphit is a valuable chemical probe for studying the dopamine transporter (DAT), a critical protein in regulating dopamine neurotransmission. As a phencyclidine derivative, this compound acts as a selective and irreversible affinity label for the methylphenidate binding site on the DAT.[1] This property makes it an essential tool for researchers investigating the structure and function of the DAT, as well as for professionals in drug development targeting this transporter for various neurological and psychiatric disorders.

These application notes provide detailed protocols for utilizing this compound as an affinity label, along with a summary of its key characteristics and its interaction with the DAT signaling pathway.

Key Characteristics of this compound

This compound's utility as an affinity label stems from its specific and covalent interaction with the dopamine transporter. Below is a summary of its key quantitative parameters.

ParameterValueDescriptionReference
Target Dopamine Transporter (DAT)This compound selectively binds to the methylphenidate site on the DAT.[1]
Binding Nature IrreversibleThe isothiocyanate group on this compound forms a covalent bond with the transporter.[1]
IC50 7.1 µMThe concentration of this compound that inhibits 50% of [3H]methylphenidate binding to rat striatal membranes.[1]
Effect on Binding Decreases Bmax, No change in KDIrreversible binding reduces the total number of available binding sites (Bmax) without altering the affinity (KD) of remaining sites for [3H]methylphenidate.[1]
Selectivity High for DAT over NMDA ReceptorUnlike its isomer Metaphit, this compound binds reversibly to the phencyclidine site on the NMDA receptor, making it a more selective tool for studying the DAT.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly and irreversibly binding to the dopamine transporter. The DAT is a crucial component of the dopaminergic synapse, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process terminates dopaminergic signaling and is a key regulatory point for dopamine homeostasis. The function of the DAT is modulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). By irreversibly blocking the methylphenidate binding site, this compound effectively inactivates the transporter, leading to a sustained increase in extracellular dopamine levels.

Fourphit_DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release DAT Dopamine Transporter (DAT) Dopamine_cyto->DAT Transport Dopamine_synapse Extracellular Dopamine Dopamine_cyto->Dopamine_synapse Exocytosis DAT->Dopamine_synapse This compound This compound Methylphenidate_site Methylphenidate Binding Site This compound->Methylphenidate_site Irreversible Binding Methylphenidate_site->DAT PKC PKC PKC->DAT Modulates ERK ERK ERK->DAT Modulates Dopamine_synapse->DAT Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Postsynaptic_signaling Postsynaptic Signaling Dopamine_receptor->Postsynaptic_signaling Activation IC50_Workflow A Prepare Striatal Membranes C Set up Binding Assay: Total, Non-specific, & this compound Inhibition A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 4°C for 60 min C->D E Rapid Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis: Calculate Specific Binding & Determine IC50 F->G

References

Application Notes and Protocols for Fourphit in In Vitro Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourphit is a phencyclidine derivative that acts as a selective and irreversible inhibitor of the dopamine transporter (DAT).[1] It contains an isothiocyanate group that covalently binds to the methylphenidate binding site on the DAT complex.[1] This irreversible antagonism makes this compound a valuable research tool for studying the structure, function, and regulation of the dopamine transporter in vitro. Unlike its isomer Metaphit, this compound displays selectivity for the DAT over the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor, to which it binds reversibly.[1]

These application notes provide protocols for the primary in vitro application of this compound: the irreversible inactivation of the dopamine transporter in radioligand binding studies. Currently, published literature on this compound's broader applications in other neuroscience assays or its effects on downstream signaling pathways is limited. The protocols provided are based on its initial characterization and can be adapted for specific research needs.

Mechanism of Action of this compound

The diagram below illustrates the mechanism of this compound as an irreversible inhibitor of the dopamine transporter (DAT).

Fourphit_Mechanism cluster_membrane Presynaptic Membrane DAT Dopamine Transporter (DAT) Inactive_DAT Inactive DAT Dopamine Dopamine / Methylphenidate Dopamine->DAT Reversible Binding Dopamine->Inactive_DAT Binding Blocked This compound This compound This compound->DAT Covalent Binding (Irreversible)

Caption: this compound irreversibly binds to the DAT, preventing dopamine binding.

Data Presentation

The following table summarizes the quantitative data available for this compound from in vitro binding assays conducted on rat striatal membranes.[1]

ParameterValueDescription
IC₅₀ 7.1 µMThe concentration of this compound that inhibits 50% of [³H]methylphenidate binding.
Effect on Bₘₐₓ DecreasePre-incubation with this compound reduces the total number of available binding sites for [³H]methylphenidate.
Effect on K₋ No ChangeThis compound does not alter the affinity of the remaining available binding sites for [³H]methylphenidate.

Experimental Protocols

Protocol 1: Irreversible Inhibition of [³H]Methylphenidate Binding to Dopamine Transporter in Rat Striatal Membranes

This protocol details the procedure to demonstrate the irreversible inhibition of the dopamine transporter by this compound using a radioligand binding assay.

Objective: To measure the decrease in the Bₘₐₓ of [³H]methylphenidate binding to rat striatal DAT following pre-incubation with this compound.

Materials:

  • Tissue: Fresh or frozen rat striatum.

  • Reagents:

    • This compound

    • [³H]Methylphenidate (radioligand)

    • Unlabeled methylphenidate (for determining non-specific binding)

    • Sucrose (0.32 M)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Bovine Serum Albumin (BSA)

    • Scintillation cocktail

  • Equipment:

    • Homogenizer (e.g., Dounce or Potter-Elvehjem)

    • Refrigerated centrifuge

    • Incubation tubes

    • Water bath or incubator

    • Glass fiber filters (e.g., Whatman GF/B)

    • Filtration manifold

    • Scintillation counter

Methodology:

Part A: Preparation of Rat Striatal Membranes (Synaptosomes)

  • Dissect rat striata on ice and place them in ice-cold 0.32 M sucrose solution.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Wash the pellet by resuspending it in ice-cold Tris-HCl buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Part B: Irreversible Inhibition with this compound

  • Divide the membrane preparation into two aliquots: a control group and a this compound-treated group.

  • To the this compound-treated aliquot, add this compound to a final concentration of 10-50 µM. For the control aliquot, add an equivalent volume of vehicle.

  • Incubate both aliquots for 30 minutes at 25°C to allow for the irreversible binding of this compound.

  • To remove unbound this compound, wash the membranes by centrifuging both aliquots at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the pellets in fresh, ice-cold Tris-HCl buffer. Repeat this washing step at least two more times.

  • After the final wash, resuspend the pellets in the binding assay buffer (Tris-HCl with 0.1% BSA).

Part C: [³H]Methylphenidate Saturation Binding Assay

  • Set up a series of incubation tubes for both the control and this compound-treated membranes. For each membrane preparation, you will have tubes for total binding and non-specific binding.

  • For total binding, add a range of concentrations of [³H]methylphenidate (e.g., 0.1 nM to 20 nM) to the tubes.

  • For non-specific binding, add the same concentrations of [³H]methylphenidate plus a high concentration of unlabeled methylphenidate (e.g., 10 µM).

  • Add the control or this compound-treated membrane preparations to the tubes to start the binding reaction. The final volume should be consistent across all tubes (e.g., 500 µL).

  • Incubate the tubes for 60 minutes at 4°C.

  • Terminate the binding by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of [³H]methylphenidate.

  • Perform Scatchard analysis or non-linear regression on the specific binding data for both control and this compound-treated membranes to determine the Bₘₐₓ (maximum number of binding sites) and K₋ (dissociation constant).

  • Compare the Bₘₐₓ and K₋ values between the control and this compound-treated groups. A significant decrease in Bₘₐₓ with no significant change in K₋ in the this compound-treated group indicates irreversible inhibition.

Experimental Workflow Diagram

The following diagram outlines the workflow for the irreversible inhibition binding assay.

experimental_workflow cluster_prep Part A: Membrane Preparation cluster_inhibit Part B: Irreversible Inhibition cluster_bind Part C: Binding Assay start Start: Rat Striatum homogenize Homogenize in Sucrose start->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (20,000 x g) supernatant1->centrifuge2 wash Wash Pellet centrifuge2->wash resuspend Resuspend in Buffer wash->resuspend pre_incubate Pre-incubate with this compound or Vehicle resuspend->pre_incubate wash_unbound Wash to Remove Unbound this compound pre_incubate->wash_unbound resuspend_assay Resuspend for Assay wash_unbound->resuspend_assay binding_assay [3H]Methylphenidate Saturation Binding resuspend_assay->binding_assay filtration Rapid Filtration binding_assay->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Bmax, Kd) counting->analysis end End: Compare Results analysis->end

References

Application Notes and Protocols for Metaphit in Rat Striatal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing Metaphit, a phencyclidine (PCP) analog, to study dopaminergic neurotransmission in isolated rat striatal tissue. The following sections detail the necessary reagents, equipment, and step-by-step procedures for tissue preparation, experimental setup, and data analysis.

Overview and Principle

Metaphit is an irreversible isothiocyanate analog of PCP that has been shown to interact with the dopamine transporter (DAT) and voltage-dependent sodium channels in rat striatal tissue.[1] This protocol outlines a perfusion experiment to measure the effects of Metaphit on dopamine release from striatal slices. The procedure involves preloading striatal slices with radiolabeled dopamine ([³H]dopamine) and then perfusing them with Metaphit to observe its impact on basal and stimulated dopamine outflow.

Materials and Reagents

ReagentSupplierCatalog No.
Metaphit(Specify Supplier)(Specify Cat. No.)
[³H]dopamine(Specify Supplier)(Specify Cat. No.)
Nomifensine(Specify Supplier)(Specify Cat. No.)
Amphetamine(Specify Supplier)(Specify Cat. No.)
Veratridine(Specify Supplier)(Specify Cat. No.)
Tetrodotoxin(Specify Supplier)(Specify Cat. No.)
Reserpine(Specify Supplier)(Specify Cat. No.)
Krebs-bicarbonate buffer(Prepare in-house)N/A
Adult male Sprague-Dawley rats(Specify Supplier)N/A

Experimental Protocol

Rat Striatal Slice Preparation
  • Anesthetize adult male Sprague-Dawley rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfuse the rat transcardially with ice-cold, oxygenated Krebs-bicarbonate buffer.

  • Rapidly dissect the brain and isolate the striata on a cold petri dish.

  • Prepare coronal striatal slices (e.g., 300 µm thickness) using a vibratome in ice-cold, oxygenated Krebs-bicarbonate buffer.

  • Allow the slices to recover in oxygenated Krebs-bicarbonate buffer at room temperature for at least 60 minutes before the experiment.

Dopamine Release Assay using Perfusion System
  • Transfer individual striatal slices to a perfusion chamber.

  • Preload the slices with [³H]dopamine by perfusing with Krebs-bicarbonate buffer containing a known concentration of the radiotracer for a specified duration.

  • Wash the slices with fresh, oxygenated Krebs-bicarbonate buffer to remove excess unbound [³H]dopamine.

  • Begin collecting perfusate fractions at regular intervals (e.g., every 5 minutes) to measure basal radioactivity outflow.

  • Introduce Metaphit into the perfusion buffer at the desired concentration.

  • Continue collecting perfusate fractions to measure the effect of Metaphit on dopamine release.

  • For stimulated release experiments, introduce a stimulating agent such as amphetamine or veratridine, or apply electrical field stimulation, after the Metaphit perfusion period.

  • At the end of the experiment, solubilize the tissue slices to determine the remaining radioactivity.

  • Quantify the radioactivity in the collected fractions and the tissue digest using a liquid scintillation counter.

Data Analysis
  • Calculate the fractional release of [³H]dopamine for each collected sample.

  • Compare the basal and stimulated dopamine release in the presence and absence of Metaphit.

  • Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Quantitative Data Summary

The following table summarizes the reported effects of Metaphit on dopaminergic neurotransmission in rat striatal slices.

Experimental ConditionMetaphit ConcentrationObserved Effect
Basal Dopamine Release100 µMIncreased basal outflow of [³H]dopamine.[1]
Amphetamine/Dopamine-induced OutflowPre-perfusion with MetaphitAttenuated the induced outflow.[1]
Electrically Induced Overflow3 µMStimulated overflow of radioactivity.[1]
Electrically Induced Overflow10 and 25 µMNo effect on overflow.[1]
Electrically Induced Overflow> 25 µMInhibited overflow.[1]
Veratridine-induced [¹⁴C]guanidinium ion influxNot specifiedInhibited influx.[1]

Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_exp Perfusion Experiment cluster_analysis Data Analysis Rat Rat Dissection Dissection Rat->Dissection Anesthesia & Perfusion Slicing Slicing Dissection->Slicing Isolate Striatum Recovery Recovery Slicing->Recovery Preloading Preloading Recovery->Preloading Transfer to Chamber Wash Wash Preloading->Wash Basal_Collection Basal_Collection Wash->Basal_Collection Metaphit_Application Metaphit_Application Basal_Collection->Metaphit_Application Post_Metaphit_Collection Post_Metaphit_Collection Metaphit_Application->Post_Metaphit_Collection Stimulation Stimulation Post_Metaphit_Collection->Stimulation Post_Stimulation_Collection Post_Stimulation_Collection Stimulation->Post_Stimulation_Collection Scintillation_Counting Scintillation_Counting Post_Stimulation_Collection->Scintillation_Counting Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for studying Metaphit's effects on rat striatal tissue.

Proposed Signaling Pathway of Metaphit Action

G cluster_dat Dopamine Transporter (DAT) cluster_sodium Voltage-Gated Na+ Channel cluster_vesicle Synaptic Vesicle Metaphit Metaphit DAT DAT Metaphit->DAT Blocks Na_Channel Na+ Channel Metaphit->Na_Channel Blocks Vesicle Dopamine Vesicle Metaphit->Vesicle Induces Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Inhibition Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibition Vesicular_Release Vesicular Release Vesicle->Vesicular_Release Stimulation

Caption: Proposed mechanism of Metaphit action in striatal nerve terminals.

References

Application Notes and Protocols for Fourphit: A Selective Probe for the Methylphenidate Binding Site on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fourphit, a valuable tool for irreversibly labeling the methylphenidate binding site on the dopamine transporter (DAT). This document includes detailed protocols for its use in characterizing the DAT, along with relevant quantitative data and visualizations to facilitate experimental design and data interpretation.

Introduction to this compound

This compound is a phencyclidine derivative that acts as a selective and irreversible inhibitor of the methylphenidate binding site on the dopamine transporter.[1] Its isothiocyanate group forms a covalent bond with the transporter, making it an ideal probe for affinity labeling studies. This irreversible binding allows for the identification and characterization of the methylphenidate binding domain of the DAT.

A key advantage of this compound is its selectivity. Unlike its isomer Metaphit, which irreversibly inactivates both the methylphenidate binding site and the phencyclidine binding site on the NMDA receptor, this compound demonstrates reversible binding at the phencyclidine site, making it a more specific tool for studying the DAT.[1]

Quantitative Data

The following table summarizes the known binding characteristics of this compound in relation to the dopamine transporter.

ParameterValueSpecies/TissueRadioligandNotesReference
IC50 7.1 µMRat striatal membranes[3H]methylphenidateThis compound inhibits the binding of [3H]methylphenidate.[1]
Effect on Bmax DecreaseRat striatal membranes[3H]methylphenidateConsistent with irreversible binding to the DAT.[1]
Effect on Kd No changeRat striatal membranes[3H]methylphenidateSuggests this compound does not act allosterically at the methylphenidate binding site.[1]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to label and characterize the methylphenidate binding site on the dopamine transporter.

Protocol 1: Irreversible Binding Assay to Determine the Effect of this compound on [3H]methylphenidate Binding

This protocol is designed to verify the irreversible nature of this compound's binding to the DAT by measuring its effect on the binding of a reversible radioligand, [3H]methylphenidate.

Materials:

  • Rat striatal tissue homogenate (source of dopamine transporters)

  • [3H]methylphenidate (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Tissue Homogenate: Prepare a crude synaptosomal fraction from rat striatal tissue according to standard laboratory protocols. Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 100-200 µg protein per assay tube).

  • Pre-incubation with this compound:

    • In a series of microcentrifuge tubes, add the tissue homogenate.

    • Add increasing concentrations of this compound (or vehicle control) to the tubes.

    • Incubate for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for irreversible binding.

  • Removal of Unbound this compound:

    • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the membranes.

    • Carefully aspirate the supernatant containing unbound this compound.

    • Wash the pellet by resuspending it in a large volume of ice-cold assay buffer and centrifuging again. Repeat this wash step at least twice to ensure complete removal of unbound this compound.

    • Resuspend the final washed pellet in fresh assay buffer to the original volume.

  • Radioligand Binding Assay:

    • To the washed membranes (pre-treated with this compound or vehicle), add a saturating concentration of [3H]methylphenidate.

    • To determine non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM unlabeled methylphenidate) to a separate set of tubes.

    • Incubate for 60 minutes at 4°C to allow [3H]methylphenidate to reach binding equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding of [3H]methylphenidate as a function of the pre-incubation concentration of this compound.

    • A decrease in the maximal binding (Bmax) of [3H]methylphenidate with increasing concentrations of this compound, without a significant change in the dissociation constant (Kd), confirms irreversible inhibition.

Protocol 2: Protection Experiment to Confirm Direct Binding of this compound to the Methylphenidate Site

This experiment demonstrates that this compound acts directly at the methylphenidate binding site. Pre-treatment with a saturating concentration of unlabeled methylphenidate should protect the site from irreversible labeling by this compound.[1]

Materials:

  • Same as Protocol 1, with the addition of unlabeled methylphenidate.

Procedure:

  • Preparation of Tissue Homogenate: Prepare tissue homogenate as described in Protocol 1.

  • Protection Step:

    • Divide the tissue homogenate into three groups:

      • Group A (Control): Pre-incubate with vehicle.

      • Group B (this compound alone): Pre-incubate with a fixed concentration of this compound (e.g., a concentration that produces significant inhibition, determined from Protocol 1).

      • Group C (Protection): Pre-incubate with a saturating concentration of unlabeled methylphenidate (e.g., 100 µM) for 15 minutes before adding the same fixed concentration of this compound as in Group B.

    • Incubate all groups for 30 minutes at 37°C.

  • Wash Step: Wash all membrane preparations thoroughly as described in Protocol 1 to remove unbound this compound and methylphenidate.

  • Radioligand Binding: Perform a [3H]methylphenidate binding assay on all three groups of washed membranes as described in Protocol 1.

  • Data Analysis:

    • Compare the specific binding of [3H]methylphenidate across the three groups.

    • A significant reduction in [3H]methylphenidate binding in Group B compared to Group A is expected.

    • If this compound binds to the same site as methylphenidate, the specific binding in Group C should be significantly higher than in Group B, demonstrating protection of the binding site by the unlabeled ligand.

Visualizations

Methylphenidate Signaling Pathway

Methylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Dopamine (cytosolic) L_DOPA->Dopamine_cyto DOPA Decarboxylase Dopamine_vesicle Dopamine (in vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Dopamine_cyto->Dopamine_vesicle VMAT2 Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor (e.g., D1, D2) Dopamine_synapse->Dopamine_Receptor Binding Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Signaling_Cascade Postsynaptic Signaling Cascade Dopamine_Receptor->Signaling_Cascade Activation

Caption: Signaling pathway of methylphenidate at the dopamine synapse.

Experimental Workflow for this compound Irreversible Binding Assay

Fourphit_Workflow cluster_prep Preparation cluster_incubation Irreversible Labeling cluster_wash Removal of Unbound Ligand cluster_binding Radioligand Binding cluster_analysis Data Analysis prep_tissue Prepare Rat Striatal Homogenate pre_incubate Pre-incubate with This compound prep_tissue->pre_incubate wash_membranes Wash Membranes (Centrifugation) pre_incubate->wash_membranes radioligand_assay Perform [3H]methylphenidate Binding Assay wash_membranes->radioligand_assay quantify Quantify Radioactivity radioligand_assay->quantify analyze Analyze Effect on Bmax and Kd quantify->analyze

Caption: Workflow for assessing this compound's irreversible binding to the DAT.

References

Application Notes and Protocols for Measuring Dopamine Transporter Density Using Fourphit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourphit is a valuable research tool for investigating the dopamine transporter (DAT), a key protein in regulating dopamine neurotransmission. Dysregulation of DAT is implicated in various neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. This compound, a phencyclidine derivative, acts as a selective and irreversible inhibitor of the methylphenidate binding site on the dopamine transporter complex.[1] This property makes it particularly useful for quantifying DAT density (Bmax) in preclinical in vitro studies.

These application notes provide detailed protocols for the use of this compound in measuring DAT density, as well as a summary of its binding characteristics. While this compound is an established tool for in vitro assays, its application in in vivo imaging techniques such as Positron Emission Tomography (PET) has not been reported. Therefore, a general, hypothetical protocol for in vivo PET imaging with an irreversible radioligand is provided for informational purposes.

Data Presentation

Quantitative Binding Data for this compound and Other Monoamine Transporter Ligands

The following table summarizes the binding affinities of this compound and other well-characterized ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data is essential for understanding the selectivity profile of these compounds.

CompoundDAT IC50 (μM)DAT Ki (μM)NET Ki (μM)SERT Ki (μM)Selectivity (NET/DAT)Selectivity (SERT/DAT)
This compound 7.1[1]N/AN/AN/AN/AN/A
Cocaine-0.23[2]0.48[2]0.74[2]~2.1~3.2
Methylphenidate-~0.1[3]~0.1[3]~100[3]~1~1000
Amphetamine-~0.6[3]~0.1[3]~30[3]~0.17~50
Methamphetamine-~0.5[3]~0.1[3]~20[3]~0.2~40
MDMA-8.29[2]1.19[2]2.41[2]~0.14~0.29

Dopamine Transporter Signaling Pathway

The dopamine transporter plays a crucial role in the presynaptic terminal by reuptaking dopamine from the synaptic cleft, thus terminating the signal. The activity of DAT is modulated by various intracellular signaling pathways, including those involving protein kinases.

G A Radiolabeling of Precursor with Positron Emitter (e.g., 11C or 18F) B Purification and Quality Control of Radioligand A->B C Animal Preparation (Anesthesia, Cannulation) B->C D Baseline PET Scan (Optional, for test-retest) C->D E Intravenous Injection of Radioligand C->E F Dynamic PET Scan (e.g., 90-120 minutes) E->F G Arterial Blood Sampling (for Input Function) E->G H Image Reconstruction and Analysis (Kinetic Modeling) F->H G->H I Determination of Binding Potential and DAT Density (Bmax) H->I

References

Application Notes and Protocols for [3H]methylphenidate Binding Displacement by Fourphit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a [3H]methylphenidate binding displacement assay using Fourphit, a selective probe for the methylphenidate binding site on the dopamine transporter (DAT). This document outlines the experimental methodology, data presentation, and key molecular interactions.

Introduction

The dopamine transporter (DAT) is a critical protein in regulating dopaminergic signaling by reuptaking dopamine from the synaptic cleft.[1] It is a primary target for various psychostimulants, including methylphenidate (MPH) and cocaine.[1][2] Understanding the binding kinetics and interactions of novel compounds at the DAT is crucial for drug discovery and development. This compound, a phencyclidine derivative, has been identified as an irreversible inhibitor of [3H]methylphenidate binding to the DAT.[3] This characteristic makes it a valuable tool for studying the pharmacology of the methylphenidate binding site.

This protocol details a competitive radioligand binding assay to determine the inhibitory potency of this compound by measuring its ability to displace [3H]methylphenidate from the dopamine transporter.

Data Presentation

The following table summarizes the quantitative data from competitive radioligand binding assays of this compound at the dopamine transporter.

CompoundParameterValueSpecies/TissueRadioligandReference
This compoundIC507.1 µMRat Striatum[3H]methylphenidate[3]
This compoundBindingIrreversibleRat Striatum[3H]methylphenidate[3]
[3H]methylphenidateKDNot altered by this compoundRat StriatumN/A[3]
[3H]methylphenidateBmaxDecreased by this compoundRat StriatumN/A[3]

Signaling Pathways and Molecular Interactions

The interaction between this compound and the dopamine transporter at the methylphenidate binding site is a key aspect of this protocol. The following diagram illustrates this competitive and irreversible binding mechanism.

cluster_DAT Dopamine Transporter (DAT) cluster_Ligands Ligands DAT DAT MPHSite Methylphenidate Binding Site H3MPH [3H]methylphenidate H3MPH->MPHSite Reversible Binding This compound This compound This compound->MPHSite Irreversible Binding

Caption: Competitive and irreversible binding of this compound at the DAT.

Experimental Protocols

This section provides a detailed methodology for the [3H]methylphenidate binding displacement assay with this compound.

Objective:

To determine the inhibitory constant (IC50) of this compound by measuring its ability to displace [3H]methylphenidate from the dopamine transporter in rat striatal membranes.

Materials:
  • Tissue: Fresh or frozen rat striatal tissue.

  • Radioligand: [3H]methylphenidate.

  • Competitor: this compound.

  • Buffers and Reagents:

    • Sucrose buffer (0.32 M sucrose, pH 7.4)

    • Assay buffer: Tris-HCl (50 mM, pH 7.4)

    • Wash buffer: Cold Tris-HCl (50 mM, pH 7.4)

    • Scintillation cocktail.

  • Equipment:

    • Homogenizer (e.g., Polytron)

    • Centrifuge (capable of 48,000 x g)

    • Incubation tubes

    • Glass fiber filters (e.g., Whatman GF/B)

    • Filtration manifold

    • Scintillation counter.

Experimental Workflow Diagram:

prep 1. Membrane Preparation (Rat Striatum) incubate 2. Incubation ([3H]methylphenidate, this compound, Membranes) prep->incubate filter 3. Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash 4. Washing (Remove Non-specific Binding) filter->wash count 5. Scintillation Counting (Quantify Bound Radioactivity) wash->count analyze 6. Data Analysis (Determine IC50) count->analyze

Caption: Workflow for the [3H]methylphenidate binding displacement assay.

Procedure:

1. Membrane Preparation:

  • Homogenize fresh or thawed rat striatal tissue in 10 volumes of ice-cold sucrose buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (crude synaptosomal fraction) in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

2. Binding Assay:

  • Set up incubation tubes for total binding, non-specific binding, and displacement by this compound.

    • Total Binding: Contains [3H]methylphenidate and membrane preparation.

    • Non-specific Binding: Contains [3H]methylphenidate, a high concentration of unlabeled methylphenidate (e.g., 10 µM), and membrane preparation.

    • Displacement: Contains [3H]methylphenidate, varying concentrations of this compound, and membrane preparation.

  • To each tube, add the following in order:

    • Assay buffer.

    • This compound or unlabeled methylphenidate at the desired concentrations.

    • [3H]methylphenidate (at a concentration near its KD).

    • Membrane preparation (typically 50-100 µg of protein).

  • Vortex the tubes gently and incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Washing:

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Quickly wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials.

  • Add 5 mL of scintillation cocktail to each vial.

  • Allow the vials to sit for at least 4 hours in the dark to allow for filter dissolution and reduction of chemiluminescence.

  • Measure the radioactivity in each vial using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [3H]methylphenidate as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value of this compound from the resulting sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

This protocol provides a comprehensive framework for conducting a [3H]methylphenidate binding displacement assay with this compound. The irreversible nature of this compound's binding to the dopamine transporter makes it a unique tool for probing the methylphenidate binding site.[3] Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the interaction of novel compounds with this critical neurotransmitter transporter.

References

Application Notes and Protocols for Fourphit Experiments in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell culture models to study the effects of Fourphit, a selective and irreversible inhibitor of the dopamine transporter (DAT).

Introduction

This compound is a derivative of phencyclidine that acts as a selective and irreversible inhibitor of the methylphenidate binding site on the dopamine transporter.[1] Its inhibitory action is characterized by an IC50 of 7.1 microM for the binding of [3H]methylphenidate in rat striatal tissue.[1] The inhibition mechanism is irreversible, primarily affecting the maximum binding capacity (Bmax) without altering the binding affinity (KD) of methylphenidate.[1] Notably, this compound exhibits greater selectivity for the dopamine transporter over the NMDA receptor, distinguishing it from its isomer, Metaphit.[1]

These characteristics make this compound a valuable tool for investigating the role of the dopamine transporter in various physiological and pathological processes. This document outlines suitable cell culture models and detailed experimental protocols to assess the functional consequences of DAT inhibition by this compound.

Choosing an Appropriate Cell Culture Model

The selection of a cell culture model is critical for obtaining relevant and reproducible data. The following cell lines are recommended for studying the effects of this compound due to their expression of the dopamine transporter.

Cell LineTypeKey FeaturesRecommended For
HEK293-hDAT Human Embryonic Kidney (stably transfected)High and stable expression of human DAT; high transfection efficiency for further genetic manipulation.[1][2][3][4][5][6][7]High-throughput screening, binding assays, and dopamine uptake assays.
SH-SY5Y Human NeuroblastomaCan be differentiated to exhibit a more mature, dopaminergic neuron-like phenotype with increased DAT expression.[8][9][10][11][12]Neurotoxicity studies, neurite outgrowth assays, and functional studies in a neuronal context.
PC12 Rat PheochromocytomaEndogenously express DAT and are a well-established model for studying dopamine synthesis, storage, and release.[13][14][15][16]Studies on dopamine metabolism and secretion.
N27 Rat Mesencephalic Dopaminergic Neurons (immortalized)Express DAT and other dopaminergic markers, providing a relevant neuronal model.[1][17]Mechanistic studies of DAT function and regulation in a neuronal background.

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the effects of this compound.

Dopamine Uptake Assay

This assay is fundamental for assessing the functional inhibition of the dopamine transporter by this compound.

Objective: To quantify the inhibition of dopamine uptake into cells expressing DAT following treatment with this compound.

Materials:

  • DAT-expressing cells (e.g., HEK293-hDAT or differentiated SH-SY5Y)

  • 96-well cell culture plates

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]Dopamine

  • This compound

  • Known DAT inhibitor (e.g., GBR12909) as a positive control[3][9][18]

  • Scintillation fluid and counter

Protocol:

  • Cell Plating: Seed the DAT-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • This compound Treatment: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed Assay Buffer.

  • Add Assay Buffer containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include wells with vehicle control and a saturating concentration of a known DAT inhibitor for determining non-specific uptake.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for this compound binding.

  • Dopamine Uptake: Initiate the uptake by adding [3H]Dopamine to each well at a final concentration close to its Km (typically in the low micromolar range).

  • Incubate for a short period (e.g., 10 minutes) at 37°C.[18] This incubation time should be within the linear range of dopamine uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold Assay Buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific uptake at each this compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary:

ParameterThis compoundGBR12909 (Control)
IC50 (µM) 7.1 (for [3H]methylphenidate binding)[1]Typically in the low nanomolar range
Km for Dopamine (µM) N/AN/A
Vmax for Dopamine (pmol/min/mg protein) N/AN/A
Western Blotting for DAT Expression

This protocol is used to assess the total expression level of the dopamine transporter protein.

Objective: To determine if this compound treatment alters the expression of DAT protein.

Materials:

  • DAT-expressing cells

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against DAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Plate cells in 6-well plates and treat with desired concentrations of this compound for a specified duration. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for DAT.[19][20][21] After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of this compound.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • DAT-expressing cells

  • 96-well cell culture plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the CC50 (concentration that reduces cell viability by 50%).

Quantitative Data Summary:

AssayEndpointExpected Outcome with this compound
MTT Cell ViabilityTo be determined experimentally.
LDH Cytotoxicity (Membrane Integrity)To be determined experimentally.
ATP Cell Viability (Metabolic Activity)To be determined experimentally.
Neurite Outgrowth Assay

This assay is particularly relevant for neuronal cell models like SH-SY5Y to assess morphological changes.

Objective: To evaluate the effect of this compound on the growth and extension of neurites.

Materials:

  • SH-SY5Y cells

  • Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine)

  • Differentiation medium (e.g., containing retinoic acid)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope and image analysis software

Protocol:

  • Cell Differentiation: Plate SH-SY5Y cells and induce differentiation for several days.

  • This compound Treatment: Treat the differentiated cells with various concentrations of this compound.

  • Fixation and Staining: Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker to visualize neurites.[22][23][24][25]

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify neurite length, number of neurites per cell, and branching.

  • Data Analysis: Compare the neurite outgrowth parameters between this compound-treated and control cells.

Visualizations

Dopamine Transporter Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds to DAT Intracellular_Dopamine Dopamine DAT->Intracellular_Dopamine Reuptake This compound This compound This compound->DAT Irreversibly Inhibits

Caption: Mechanism of this compound action on the dopamine transporter.

Experimental Workflow for Dopamine Uptake Assay

A Plate DAT-expressing cells in 96-well plate B Treat with this compound (various concentrations) A->B C Add [3H]Dopamine to initiate uptake B->C D Incubate for 10 minutes at 37°C C->D E Terminate uptake and wash cells D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 F->G

Caption: Workflow for assessing DAT inhibition by this compound.

Logical Relationship of Experimental Assays

cluster_assays Experimental Assays This compound This compound Treatment DAT_Inhibition Dopamine Transporter Inhibition This compound->DAT_Inhibition Cellular_Effects Cellular Effects DAT_Inhibition->Cellular_Effects Dopamine_Uptake Dopamine Uptake Assay DAT_Inhibition->Dopamine_Uptake Western_Blot Western Blot DAT_Inhibition->Western_Blot Cell_Viability Cell Viability Assay Cellular_Effects->Cell_Viability Neurite_Outgrowth Neurite Outgrowth Assay Cellular_Effects->Neurite_Outgrowth

Caption: Relationship between this compound treatment and experimental readouts.

References

Application Notes and Protocols for Autoradiography with Radiolabeled Fourphit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourphit, a phencyclidine derivative, is a potent and selective irreversible inhibitor of the dopamine transporter (DAT). Its isothiocyanate group forms a covalent bond with the transporter, making it a valuable tool for studying DAT pharmacology and function. Radiolabeled this compound can be utilized in autoradiography to visualize and quantify the distribution and density of DAT in tissue sections, providing crucial insights for neuroscience research and the development of therapeutics targeting the dopaminergic system.

These application notes provide detailed protocols for the use of radiolabeled this compound in quantitative autoradiography, along with a summary of its binding characteristics and an overview of the dopamine transporter signaling pathway.

Mechanism of Action

This compound acts as an irreversible antagonist at the methylphenidate binding site on the dopamine transporter. The isothiocyanate moiety of this compound forms a covalent bond with a nucleophilic residue within the binding site, leading to a persistent inhibition of dopamine reuptake. This irreversible binding is characterized by a decrease in the maximal number of binding sites (Bmax) for other DAT ligands, such as [3H]methylphenidate, without a significant change in their binding affinity (Kd).

Quantitative Data Summary

The following table summarizes the known binding characteristics of this compound. It is important to note that direct quantitative autoradiography data using radiolabeled this compound is not yet widely available. The provided IC50 value is derived from competition binding assays. The Bmax and Kd values are illustrative of the expected changes observed when using a reversible radioligand in the presence of unlabeled this compound.

ParameterValueMethodReference
IC50 7.1 µMInhibition of [3H]methylphenidate binding in rat striatal membranes[1]
Effect on Bmax DecreaseCompetition assay with a reversible radioligand[1]
Effect on Kd No significant changeCompetition assay with a reversible radioligand[1]

Signaling Pathway

The dopamine transporter plays a critical role in regulating dopamine signaling in the brain. The following diagram illustrates the key components of the DAT signaling pathway and its regulation.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Synaptic_Cleft Dopamine Dopamine_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) This compound Radiolabeled this compound This compound->DAT Irreversible Binding PKC PKC PKC->DAT Phosphorylation (Internalization/Efflux) ERK ERK ERK->DAT Phosphorylation (Increased Surface Expression) TAAR1 TAAR1 TAAR1->PKC Activates PKA PKA TAAR1->PKA Activates D2R D2 Autoreceptor D2R->TAAR1 Inhibits Synaptic_Cleft->DAT Reuptake D1R D1 Receptor Synaptic_Cleft->D1R D2_post_R D2 Receptor Synaptic_Cleft->D2_post_R PKA->DAT Phosphorylation (Internalization) Signal_Transduction Signal Transduction D1R->Signal_Transduction D2_post_R->Signal_Transduction

Caption: Dopamine Transporter (DAT) Signaling Pathway.

Experimental Protocols

Proposed Radiolabeling of this compound

A specific protocol for the radiolabeling of this compound has not been extensively published. However, based on its chemical structure, which includes a reactive isothiocyanate group, two potential radiolabeling strategies are proposed:

1. Tritiation ([³H]this compound): This would likely involve the synthesis of a suitable precursor followed by catalytic tritium exchange. This method would provide a high specific activity radioligand suitable for autoradiography.

2. Radioiodination ([¹²⁵I]this compound): A precursor molecule could be synthesized with a phenolic or other activatable group to allow for electrophilic radioiodination. [¹²⁵I] offers the advantage of higher energy emission, which can reduce exposure times in autoradiography.

Note: The synthesis and radiolabeling of this compound should be performed by chemists experienced in handling radiochemicals and following all appropriate safety regulations. The final radiolabeled product must be purified, typically by HPLC, to ensure high radiochemical purity before use in binding assays.

Quantitative Autoradiography Protocol (Adapted from irreversible DAT ligand protocols)

This protocol is adapted from methods used for other irreversible dopamine transporter ligands, such as [¹²⁵I]RTI-82, and should be optimized for use with radiolabeled this compound.

Materials:

  • Radiolabeled this compound (e.g., [³H]this compound or [¹²⁵I]this compound)

  • Unlabeled this compound (for non-specific binding)

  • Tissue sections (e.g., rodent brain cryosections containing striatum)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Distilled water (ice-cold)

  • Autoradiography film or phosphor imaging screens

  • Microscope slides

  • Coplin jars

  • Image analysis software

Experimental Workflow:

Autoradiography_Workflow start Start: Tissue Section Preparation preincubation Pre-incubation (30 min, room temp) start->preincubation incubation Incubation with Radiolabeled this compound (e.g., 60-120 min, room temp) preincubation->incubation total_binding Total Binding (Radioligand only) incubation->total_binding Parallel Incubation nonspecific_binding Non-specific Binding (Radioligand + excess unlabeled this compound) incubation->nonspecific_binding Parallel Incubation washing Washing Steps (e.g., 3 x 10 min in ice-cold buffer) total_binding->washing nonspecific_binding->washing drying Air Drying washing->drying exposure Exposure to Film/Screen (Time dependent on isotope) drying->exposure imaging Image Acquisition exposure->imaging analysis Quantitative Analysis (Densitometry) imaging->analysis end End: Data Interpretation analysis->end

Caption: Experimental Workflow for Autoradiography.

Procedure:

  • Tissue Preparation:

    • Sacrifice animals according to approved ethical guidelines.

    • Rapidly dissect the brain and freeze in isopentane cooled with dry ice.

    • Store frozen brains at -80°C.

    • Using a cryostat, cut coronal sections (e.g., 16-20 µm thick) containing the brain region of interest (e.g., striatum).

    • Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the sections in incubation buffer for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • For total binding , incubate sections in incubation buffer containing a saturating concentration of radiolabeled this compound (to be determined by saturation binding experiments).

    • For non-specific binding , incubate adjacent sections in the same concentration of radiolabeled this compound plus a high concentration of unlabeled this compound (e.g., 100-fold excess).

    • Incubate for 60-120 minutes at room temperature. The optimal incubation time should be determined in preliminary experiments to ensure covalent binding reaches a plateau.

  • Washing:

    • Due to the irreversible nature of this compound binding, the washing steps are critical for reducing non-covalently bound radioligand and minimizing background.

    • Wash the slides in a large volume of ice-cold wash buffer. Perform multiple long washes (e.g., 3 x 10-20 minutes).

    • A final brief rinse in ice-cold distilled water can help remove buffer salts.

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Appose the dried sections to an appropriate autoradiography film or phosphor imaging screen in a light-tight cassette.

    • Include calibrated radioactive standards to allow for quantification.

    • Exposure time will vary depending on the radioisotope used ([³H] may require several weeks, while [¹²⁵I] may require several days).

  • Image Analysis:

    • Develop the film or scan the phosphor imaging screen.

    • Quantify the optical density of the autoradiograms in the brain regions of interest using a computerized image analysis system.

    • Subtract the non-specific binding from the total binding to determine the specific binding of radiolabeled this compound.

    • Convert the optical density values to fmol/mg tissue equivalent using the co-exposed radioactive standards.

Data Interpretation

The specific binding of radiolabeled this compound in different brain regions will reflect the density of the dopamine transporter. By comparing the binding in different experimental groups (e.g., animal models of disease vs. controls), researchers can investigate changes in DAT expression or accessibility. The irreversible nature of this compound binding makes it particularly useful for studies where dissociation of the radioligand during the experimental procedure is a concern.

Conclusion

Radiolabeled this compound is a powerful tool for the in vitro visualization and quantification of the dopamine transporter using autoradiography. Its irreversible binding properties offer distinct advantages for certain experimental designs. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this valuable pharmacological probe. It is essential to optimize the described protocols for specific experimental conditions to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Binding Assay Variability Analyzed by Four-Parameter Logistic (4PL) Fit

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering variability and other issues with binding assays analyzed using a four-parameter logistic (4PL) curve fit.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Data Analysis & Curve Fitting

Q1: My 4PL curve is a poor fit for my data. What could be the cause?

A1: A poor fit of your data to a 4PL curve can stem from several issues, from experimental execution to data analysis setup. Common causes include:

  • Asymmetrical Data: The 4PL model assumes a symmetrical sigmoidal curve. If your data is asymmetrical, a five-parameter logistic (5PL) model might be more appropriate.[1][2][3]

  • Outliers: Erroneous data points can significantly skew the curve fit.

  • Incorrect Blank Subtraction: Improperly subtracted background noise can distort the shape of the curve.

  • Insufficient Data Points: Not having enough data points across the linear range of the assay can lead to an inaccurate curve.

  • Reagent Issues: Problems with reagents, such as degradation or incorrect concentrations, can lead to unexpected dose-response curves.

Troubleshooting Steps:

  • Visually Inspect Your Data: Plot the raw data and look for obvious outliers or an asymmetrical shape.

  • Re-evaluate Your Model: If asymmetry is observed, consider using a 5PL model for data fitting.[1][2][3]

  • Check Your Blanks: Ensure that your blank wells are correctly defined and that their subtraction is appropriate.

  • Review Reagent Preparation: Confirm that all reagents were prepared correctly and are within their expiration dates.

  • Increase Data Point Density: In future experiments, include more dilutions, especially in the steep part of the curve.

Q2: What do the parameters in a 4PL equation represent?

A2: The four-parameter logistic (4PL) equation is defined by four parameters that describe the sigmoidal dose-response curve:[4][5]

ParameterDescription
A (Bottom Asymptote) The minimum response value (at zero dose).
D (Top Asymptote) The maximum response value (at infinite dose).
C (Inflection Point/IC50/EC50) The concentration at which the response is halfway between the top and bottom asymptotes.[4]
B (Hill's Slope) The steepness of the curve at the inflection point.
Experimental & Methodological Issues

Q3: I'm observing high background noise in my assay. What are the common causes and solutions?

A3: High background noise can mask your signal and reduce the dynamic range of your assay. Common causes include:

  • Non-specific Binding: The detection antibody or ligand may be binding to the plate or other proteins in the sample.[6]

  • Insufficient Washing: Residual unbound reagents can contribute to a high background signal.

  • Contaminated Reagents: Buffers or other reagents may be contaminated.

  • Improper Blocking: Inadequate blocking of the plate can lead to non-specific binding of reagents.

Troubleshooting Steps:

Potential CauseSolution
Non-specific Binding Optimize blocking conditions (e.g., increase blocking agent concentration or incubation time).[6]
Insufficient Washing Increase the number of wash steps or the volume of wash buffer. Ensure vigorous but consistent washing.
Contaminated Reagents Prepare fresh buffers and reagents. Filter buffers if necessary.
Improper Blocking Test different blocking agents (e.g., BSA, non-fat dry milk).

Q4: My assay signal is very low. How can I improve it?

A4: A low signal can be due to a variety of factors, from suboptimal assay conditions to problems with the reagents themselves.

Troubleshooting Steps:

Potential CauseSolution
Suboptimal Reagent Concentrations Titrate your detection antibody and other critical reagents to find the optimal concentrations.
Incorrect Incubation Times/Temperatures Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium.
Degraded Reagents Check the expiration dates of your reagents and store them properly.
Inactive Protein/Target Ensure the protein or target being detected is active and properly folded.

Q5: I am seeing high variability between replicate wells (high intra-assay variation). What can I do to improve precision?

A5: High intra-assay variation can make it difficult to obtain reliable and reproducible results.

Troubleshooting Steps:

Potential CauseSolution
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Pre-wet pipette tips.[7]
"Edge Effects" Avoid using the outer wells of the plate for samples and standards, as they are more prone to evaporation. Fill the outer wells with buffer to create a humidity barrier.[7]
Inconsistent Washing Use an automated plate washer if available. If washing manually, be as consistent as possible with the force and volume of washing.[7]
Time Delays in Reagent Addition Use a multichannel pipette to add critical reagents and minimize the time between the first and last wells.[7]

Experimental Protocols & Visualizations

Generic Ligand Binding Assay Protocol

This is a generalized protocol and may need to be optimized for your specific assay.

  • Coating: Coat a 96-well plate with the capture antibody or target protein overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample/Standard Incubation: Add your standards and samples to the plate and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add TMB substrate and incubate in the dark until a color change is observed.

  • Stop Reaction: Add a stop solution (e.g., 1M H₂SO₄).

  • Read Plate: Read the absorbance at 450 nm.

  • Data Analysis: Fit the data from your standards to a 4PL curve to determine the concentrations of your unknown samples.[7]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues in a binding assay.

TroubleshootingWorkflow Start Assay Variability or Poor Curve Fit CheckCurve Examine 4PL Curve Fit Start->CheckCurve PoorFit Poor Fit? CheckCurve->PoorFit CheckRawData Inspect Raw Data for Outliers OutliersPresent Outliers? CheckRawData->OutliersPresent CheckAssaySignal Evaluate Signal (High/Low Background) SignalIssue Signal Issue? CheckAssaySignal->SignalIssue CheckPrecision Assess Precision (Intra-Assay CV) HighCV High CV? CheckPrecision->HighCV PoorFit->CheckRawData No Consider5PL Consider 5PL Model or Re-run Assay PoorFit->Consider5PL Yes OutliersPresent->CheckAssaySignal No RemoveOutliers Remove Outliers & Re-fit Curve OutliersPresent->RemoveOutliers Yes SignalIssue->CheckPrecision No TroubleshootSignal Troubleshoot Signal (Blocking, Washing) SignalIssue->TroubleshootSignal Yes ImproveTechnique Improve Pipetting & Assay Technique HighCV->ImproveTechnique Yes AssayOK Assay Performance Acceptable HighCV->AssayOK No

Caption: A decision tree for troubleshooting common binding assay issues.

Four-Parameter Logistic (4PL) Curve

The following diagram illustrates the key components of a typical 4PL curve.

FourPLCure origin xaxis Log(Concentration) origin->xaxis yaxis Response origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 bottom_asymptote_start bottom_asymptote_end bottom_asymptote_start->bottom_asymptote_end top_asymptote_start top_asymtote_end top_asymptote_start->top_asymtote_end ic50_x ic50_point ic50_x->ic50_point ic50_y ic50_y->ic50_point label_bottom A (Bottom) label_top D (Top) label_ic50 C (IC50) label_slope B (Hill's Slope) Steepness

References

Technical Support Center: Optimizing Fourphit Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fourphit, a selective and irreversible inhibitor of the dopamine transporter (DAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for in vitro experiments and to offer troubleshooting support for common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phencyclidine derivative that functions as a highly selective, irreversible inhibitor of the methylphenidate binding site on the dopamine transporter (DAT)[1]. Its isothiocyanate group forms a covalent bond with the transporter, leading to its inactivation.

Q2: What is the reported IC50 value for this compound?

A2: this compound has a reported IC50 of 7.1 µM for the inhibition of [3H]methylphenidate binding in membranes prepared from rat striatal tissue[1]. It is important to note that this value may vary depending on the experimental conditions, cell type, and assay format.

Q3: How does the irreversible nature of this compound affect experimental design?

A3: The irreversible binding of this compound to DAT means that its inhibitory effect is not easily reversed by washing out the compound. This necessitates careful consideration of incubation times and concentrations. Unlike reversible inhibitors, the duration of exposure to this compound will significantly impact the extent of DAT inactivation.

Q4: What are the potential downstream signaling effects of DAT inhibition by this compound?

A4: By blocking dopamine reuptake, this compound increases extracellular dopamine levels. This can lead to sustained activation of dopamine receptors (D1-like and D2-like receptors). Activation of D1-like receptors typically stimulates the adenylyl cyclase/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway, while D2-like receptor activation often inhibits this pathway[2][3][4]. The net effect on downstream signaling will depend on the specific dopamine receptor subtypes expressed in the experimental system.

Q5: What cell lines are suitable for in vitro studies with this compound?

A5: Commonly used cell lines for studying DAT inhibitors include human embryonic kidney 293 (HEK293) cells stably expressing the human DAT (HEK293-hDAT) and human neuroblastoma SH-SY5Y cells, which endogenously express DAT. The choice of cell line should be guided by the specific research question.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in experimental results Instability of this compound in aqueous solution: this compound, as an isothiocyanate, can be unstable in cell culture media, reacting with nucleophiles or degrading over time[1][5][6].Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO for each experiment. Minimize the time the compound is in aqueous buffer or media before being added to the cells.
Inconsistent cell health or density: Variations in cell viability or number can significantly impact assay outcomes.Ensure consistent cell seeding density and monitor cell viability using methods like Trypan Blue exclusion or a standard cytotoxicity assay (e.g., MTT, LDH).
Lower than expected potency (higher IC50) Reaction with media components: The isothiocyanate group of this compound can react with amino acids and other components in the cell culture medium, reducing its effective concentration[1].Consider using a serum-free medium or a medium with a defined composition for the duration of the this compound treatment. Perform a titration to determine the optimal concentration in your specific medium.
Incorrect assay conditions: Suboptimal temperature, pH, or incubation time can affect the binding and inhibitory activity of this compound.Optimize assay parameters. Dopamine uptake is a temperature-sensitive process. Ensure the pH of your buffer is stable.
Unexpected cytotoxicity Off-target effects: At higher concentrations, this compound may have off-target effects leading to cell death.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound in your cell line. Use concentrations below the toxic threshold for functional assays.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.Keep the final solvent concentration in the cell culture medium below 0.5% (v/v), and ideally below 0.1%. Include a vehicle control in all experiments.
No inhibitory effect observed Degraded this compound stock solution: Improper storage can lead to the degradation of the compound.Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Low DAT expression: The cell line may not express sufficient levels of the dopamine transporter.Verify DAT expression in your cell line using techniques like Western blotting or immunofluorescence.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Researchers should empirically determine the optimal concentration for their specific experimental setup.

Parameter Value Experimental System Reference
IC50 (Inhibition of [3H]methylphenidate binding)7.1 µMRat striatal synaptosomes[1]

Experimental Protocols

Protocol 1: Determination of this compound's IC50 for Dopamine Uptake Inhibition in HEK293-hDAT Cells

This protocol is adapted from standard dopamine uptake inhibition assays and should be optimized for your specific laboratory conditions.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (HEK293-hDAT)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]-Dopamine

  • This compound

  • Positive control (e.g., GBR 12909)

  • Scintillation fluid and counter

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed HEK293-hDAT cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Compounds: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Perform serial dilutions in Uptake Buffer to achieve the desired final concentrations. Also, prepare solutions for the positive control and a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS. Add the this compound dilutions, positive control, or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. Due to its irreversible nature, the pre-incubation time is a critical parameter to optimize.

  • Initiation of Dopamine Uptake: Add [3H]-Dopamine to each well to a final concentration in the low nanomolar range (e.g., 10-20 nM).

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known DAT inhibitor like GBR 12909) from the total uptake. Plot the percent inhibition of specific uptake against the log concentration of this compound and fit the data using a non-linear regression to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment of this compound using the MTT Assay

Materials:

  • Selected cell line (e.g., HEK293-hDAT or SH-SY5Y)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if desired.

  • Incubation: Incubate the cells with this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Aspirate the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the percent viability against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).

Visualizations

Fourphit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1-like Receptor Dopamine->D1R Activation This compound This compound This compound->DAT Irreversible Inhibition AC Adenylyl Cyclase D1R->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Cellular Response (e.g., Gene Expression, Neuronal Excitability) PKA->Cellular_Response Phosphorylation of targets

Caption: Signaling pathway of this compound-mediated DAT inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture appropriate cell line (e.g., HEK293-hDAT) Plating Seed cells in 96-well plate Cell_Culture->Plating Stock_Solution Prepare fresh this compound stock solution in DMSO Treatment Treat cells with serial dilutions of this compound Stock_Solution->Treatment Plating->Treatment Assay Perform specific assay (e.g., Dopamine Uptake, Cytotoxicity) Treatment->Assay Data_Acquisition Measure endpoint (e.g., radioactivity, absorbance) Assay->Data_Acquisition Normalization Normalize data to controls Data_Acquisition->Normalization Curve_Fitting Fit dose-response curve Normalization->Curve_Fitting Parameter_Determination Determine IC50 or CC50 Curve_Fitting->Parameter_Determination

Caption: General experimental workflow for in vitro studies with this compound.

Caption: Logical troubleshooting workflow for this compound experiments.

References

How to prevent non-specific binding of Fourphit

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting non-specific binding of Fourphit in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern when using this compound?

Q2: What are the common causes of non-specific binding of a small molecule like this compound?

A2: Several factors can contribute to the non-specific binding of this compound:

  • Hydrophobic Interactions: The chemical structure of this compound may contain hydrophobic regions that can interact with hydrophobic surfaces on proteins, lipids, and plasticware.[2][5]

  • Electrostatic Interactions: Charged moieties on this compound can interact with oppositely charged surfaces.[2][6][7]

  • High Compound Concentration: Using excessively high concentrations of this compound can lead to saturation of specific binding sites and subsequent binding to low-affinity, non-specific sites.[2]

  • Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or temperature can promote non-specific interactions.[2][6]

Q3: What general strategies can be employed to minimize non-specific binding of this compound?

A3: A multi-pronged approach is often the most effective way to reduce non-specific binding:

  • Optimize Buffer Conditions: Adjusting the pH and ionic strength of the assay buffer can help to minimize electrostatic interactions.[5][6]

  • Use Blocking Agents: The inclusion of blocking agents in the assay buffer can saturate non-specific binding sites on surfaces.[8]

  • Add Detergents: Low concentrations of non-ionic detergents can disrupt hydrophobic interactions.[5]

  • Optimize this compound Concentration: Use the lowest concentration of this compound that still provides a robust specific signal.

  • Proper Washing Steps: Increasing the number and duration of washing steps can help to remove non-specifically bound this compound.

Troubleshooting Guide

Q4: My negative control (no target) shows a high signal. What should I do?

A4: A high signal in the negative control is a clear indication of non-specific binding. To address this, consider the following troubleshooting steps:

  • Increase the concentration of the blocking agent: If you are already using a blocking agent like Bovine Serum Albumin (BSA), try increasing its concentration.

  • Add a non-ionic detergent: Introduce a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, to your buffers.

  • Increase the ionic strength of your buffers: Adding NaCl to your buffers can help to disrupt non-specific electrostatic interactions.[5][6]

  • Modify your washing procedure: Increase the number and duration of your wash steps to more effectively remove non-specifically bound this compound.

Q5: I observe high variability between my replicate wells. Could this be due to non-specific binding?

A5: High variability between replicates can indeed be a symptom of inconsistent non-specific binding. This can occur if this compound is binding to the surfaces of your assay plate in a non-uniform manner. To improve consistency:

  • Pre-treat plates with a blocking agent: Before adding your experimental components, incubate the plate with a blocking buffer to saturate non-specific binding sites on the plastic.

  • Ensure thorough mixing: Ensure that all reagents, including this compound and any blocking agents, are well-mixed before and during incubation.

  • Use low-binding plates: Consider using commercially available low-binding microplates, which are specially treated to reduce the non-specific attachment of molecules.

Data Presentation

Table 1: Effect of Various Buffer Additives on Reducing Non-Specific Binding of this compound

Buffer AdditiveConcentration% Reduction in Non-Specific Binding (Hypothetical)Notes
Bovine Serum Albumin (BSA)0.1%35%A common protein-based blocking agent.[4][6]
1%60%Higher concentrations can be more effective.[6]
Casein0.5%55%An alternative protein-based blocking agent.[4]
Tween-200.05%45%A non-ionic detergent that reduces hydrophobic interactions.[5]
0.1%50%Higher concentrations may disrupt specific binding.
Sodium Chloride (NaCl)50 mM20%Increases ionic strength to reduce electrostatic interactions.[5]
150 mM40%Optimal concentration should be determined empirically.
BSA (1%) + Tween-20 (0.05%)-75%Combination of additives is often most effective.[9]

Experimental Protocols

Protocol: Competitive Binding Assay to Quantify Non-Specific Binding of this compound

This protocol allows for the determination of the proportion of non-specific binding in your total measured binding of this compound.

Materials:

  • Assay buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., Assay buffer with 1% BSA)

  • Wash buffer (e.g., Assay buffer with 0.05% Tween-20)

  • Labeled this compound (e.g., fluorescently tagged)

  • Unlabeled competitor (a molecule known to bind to the specific target with high affinity)

  • Your target molecule (e.g., purified protein, cell lysate)

  • Control (buffer or lysate without the target)

  • Low-binding assay plate

Procedure:

  • Plate Coating: Coat the wells of a low-binding assay plate with your target molecule or control. Incubate as required, then wash three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites on the plate surface.

  • Prepare Binding Reactions:

    • Total Binding: In designated wells, add labeled this compound to the target-coated wells.

    • Non-Specific Binding: In a separate set of target-coated wells, add a high concentration (e.g., 100-1000 fold excess) of the unlabeled competitor along with the labeled this compound.[2] The unlabeled competitor will saturate the specific binding sites, so any remaining signal from the labeled this compound is due to non-specific binding.

    • Control: In the control wells (no target), add labeled this compound to determine binding to the well surface and other components.

  • Incubation: Incubate the plate for the desired time and temperature to allow binding to reach equilibrium.

  • Washing: Wash the plate thoroughly with wash buffer to remove unbound this compound. The number of washes may need to be optimized.

  • Detection: Read the signal from the labeled this compound in each well using an appropriate plate reader.

  • Calculation:

    • Specific Binding = Total Binding - Non-Specific Binding.

Visualizations

cluster_pathway Hypothetical this compound Signaling Pathway Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates This compound This compound This compound->Receptor Binds and Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes cluster_workflow Experimental Workflow for Assessing Non-Specific Binding Start Start: High Background Signal Observed PrepAssay Prepare Assay with Controls (Total, Non-Specific, No Target) Start->PrepAssay Incubate Incubate with Labeled this compound PrepAssay->Incubate Wash Perform Wash Steps Incubate->Wash Measure Measure Signal Wash->Measure Calculate Calculate Specific Binding (Total - Non-Specific) Measure->Calculate Analyze Analyze Results Calculate->Analyze End_Good Low Non-Specific Binding: Proceed with Assay Analyze->End_Good Acceptable End_Bad High Non-Specific Binding: Troubleshoot Analyze->End_Bad Unacceptable cluster_troubleshooting Troubleshooting Decision Tree for Non-Specific Binding Start High Non-Specific Binding Detected Q1 Is a blocking agent being used? Start->Q1 A1_Yes Increase blocking agent concentration or try an alternative blocker. Q1->A1_Yes Yes A1_No Incorporate a blocking agent (e.g., BSA, casein). Q1->A1_No No Q2 Is a detergent present in buffers? A1_Yes->Q2 A1_No->Q2 A2_Yes Optimize detergent concentration. Q2->A2_Yes Yes A2_No Add a non-ionic detergent (e.g., Tween-20). Q2->A2_No No Q3 Have buffer conditions been optimized? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider using low-binding plates or reducing this compound concentration. Q3->A3_Yes Yes A3_No Test different pH and ionic strengths. Q3->A3_No No End Re-evaluate Non-Specific Binding A3_Yes->End A3_No->End

References

Technical Support Center: Fourphit Affinity Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fourphit (4-ethynyl-L-phenylalanine) in affinity labeling experiments. This compound is a photo-reactive amino acid analog that can be metabolically incorporated into proteins and subsequently used to identify protein-protein interactions and drug targets through photo-crosslinking and click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (4-ethynyl-L-phenylalanine) is a non-canonical amino acid that contains both a photo-reactive phenyl azide group and an alkyne handle. It can be incorporated into proteins in place of phenylalanine during protein synthesis. Upon exposure to UV light, the phenyl azide group forms a highly reactive nitrene, which covalently crosslinks to interacting proteins in close proximity. The alkyne handle then allows for the attachment of a reporter tag (e.g., biotin or a fluorophore) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This enables the enrichment and subsequent identification of crosslinked proteins by mass spectrometry.[1][2][3][4]

Q2: What are the key steps in a this compound affinity labeling experiment?

A typical this compound workflow involves the following stages:

  • Metabolic Labeling: Incorporating this compound into cellular proteins by supplementing the cell culture medium.

  • UV Crosslinking: Irradiating the cells with UV light to induce covalent bond formation between this compound-containing proteins and their interaction partners.[1]

  • Cell Lysis: Extracting the proteins from the cells.

  • Click Chemistry: Attaching a biotin tag to the alkyne handle of this compound.[5][6]

  • Enrichment: Purifying the biotin-tagged protein complexes using streptavidin affinity chromatography.

  • Proteomic Analysis: Identifying the enriched proteins by mass spectrometry.

Q3: How can I confirm that my protein of interest is labeled with this compound?

Confirmation of this compound incorporation can be achieved through a combination of techniques:

  • Western Blotting: After the click reaction with a biotin-azide, you can detect biotinylated proteins by western blot using a streptavidin-HRP conjugate. A successful labeling will show a band corresponding to your protein of interest.

  • Competition Assay: Co-incubation with an excess of the natural amino acid, phenylalanine, during metabolic labeling should reduce the incorporation of this compound and, consequently, the signal from the biotin tag.

  • Mass Spectrometry: Analysis of the purified protein of interest by mass spectrometry can identify peptides containing the this compound residue.

Troubleshooting Guides

This section addresses common issues encountered during this compound affinity labeling experiments in a question-and-answer format.

Low or No Signal After Western Blot

Q: I am not observing any signal for my target protein after performing a western blot for biotin. What could be the issue?

A: Several factors can contribute to a weak or absent signal. Consider the following troubleshooting steps:

  • Inefficient Metabolic Labeling:

    • Optimize this compound Concentration and Incubation Time: The optimal concentration and duration for this compound labeling can vary between cell lines. Perform a dose-response and time-course experiment to determine the best conditions for your system.

    • Check Cell Viability: High concentrations of this compound may be toxic to some cell lines.[7] Assess cell viability after labeling to ensure it is not significantly impacted.

  • Inefficient UV Crosslinking:

    • Optimize UV Exposure: Both the wavelength and duration of UV exposure are critical. Insufficient exposure will lead to low crosslinking efficiency, while excessive exposure can cause protein degradation and cell death.

    • Check UV Lamp Intensity: Ensure your UV lamp is functioning correctly and providing the specified energy output.

  • Inefficient Click Chemistry Reaction:

    • Reagent Quality: Use fresh, high-quality click chemistry reagents. The copper(I) catalyst is prone to oxidation, so it's crucial to use a reducing agent like sodium ascorbate and a stabilizing ligand like THPTA.[6]

    • Reaction Conditions: Ensure the click chemistry reaction is performed under optimal conditions, including appropriate buffer, pH, and temperature.

ParameterRecommended Starting ConditionsTroubleshooting Tips
This compound Concentration 10-100 µMTitrate concentration to find the optimal balance between labeling efficiency and cell toxicity.
Labeling Time 4-24 hoursPerform a time-course experiment to determine the saturation point for incorporation.
UV Crosslinking (365 nm) 5-30 minutesTitrate exposure time; monitor for protein degradation at longer time points.
Click Chemistry Reagents 1 mM CuSO4, 5 mM Sodium Ascorbate, 1 mM THPTA, 100 µM Biotin-AzideUse freshly prepared sodium ascorbate solution. Ensure all reagents are fully dissolved.
High Background or Non-Specific Binding

Q: I am observing many non-specific bands in my western blot or identifying a large number of background proteins in my mass spectrometry data. How can I reduce non-specific binding?

A: High background can obscure the identification of true interaction partners. The following strategies can help minimize non-specific binding:

  • Optimize Washing Steps: Increase the stringency and number of washes after the streptavidin enrichment step. Using buffers with higher salt concentrations or mild detergents can help remove non-specifically bound proteins.

  • Competition Control: A crucial control is to perform the labeling in the presence of an excess of a known binder to your protein of interest. This should result in a decreased signal for the specific interaction partners in the mass spectrometry data.

  • Use of a "No UV" Control: A control sample that has been metabolically labeled but not exposed to UV light will help identify proteins that non-specifically bind to the this compound probe or the affinity resin.

  • Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your lysis and wash buffers to reduce non-specific protein binding to the affinity beads.

ReagentConcentrationPurpose
NaCl in Wash Buffer 150-500 mMReduces ionic interactions.
Tween-20 in Wash Buffer 0.05-0.1%Reduces hydrophobic interactions.
Bovine Serum Albumin (BSA) 1% in lysis/wash bufferBlocks non-specific binding sites.

Experimental Protocols

Protocol 1: this compound Labeling in Live Cells
  • Cell Culture and Labeling:

    • Culture cells to 70-80% confluency.

    • Replace the growth medium with methionine-free and phenylalanine-free medium supplemented with dialyzed fetal bovine serum.

    • Add this compound to the desired final concentration (e.g., 50 µM).

    • Incubate for 16-24 hours.

  • UV Crosslinking:

    • Wash the cells twice with ice-cold PBS.

    • Place the cells on ice and irradiate with 365 nm UV light for 15-30 minutes.

  • Cell Lysis:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

Protocol 2: Click Chemistry and Enrichment
  • Click Reaction:

    • To the cell lysate, add the following click chemistry reagents in order: Biotin-Azide, CuSO4, THPTA, and freshly prepared Sodium Ascorbate.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Protein Precipitation:

    • Precipitate the proteins using a chloroform/methanol precipitation method to remove excess click chemistry reagents.

  • Streptavidin Enrichment:

    • Resuspend the protein pellet in a buffer containing SDS.

    • Dilute the sample to reduce the SDS concentration and add streptavidin-agarose beads.

    • Incubate for 2-4 hours at 4°C with rotation.

    • Wash the beads extensively with wash buffers of increasing stringency.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a buffer containing biotin and/or by boiling in SDS-PAGE sample buffer.

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins.

    • Analyze the resulting peptides by LC-MS/MS.

Mandatory Visualization

Experimental Workflow for this compound Affinity Labeling

Fourphit_Workflow This compound Affinity Labeling Experimental Workflow cluster_cell_culture Cellular Phase cluster_biochemistry Biochemical Phase cluster_analysis Analysis Phase Metabolic_Labeling Metabolic Labeling with this compound UV_Crosslinking UV Crosslinking (365 nm) Metabolic_Labeling->UV_Crosslinking Cell_Lysis Cell Lysis UV_Crosslinking->Cell_Lysis Click_Chemistry Click Chemistry with Biotin-Azide Cell_Lysis->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment On_Bead_Digestion On-Bead Trypsin Digestion Enrichment->On_Bead_Digestion LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS Data_Analysis Protein Identification & Quantification LC_MSMS->Data_Analysis

Caption: A schematic of the experimental workflow for identifying protein interactions using this compound affinity labeling.

Hypothetical Application: Probing the MAPK/ERK Signaling Pathway

This compound can be utilized to identify on- and off-target interactions of kinase inhibitors within critical signaling pathways like the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer and is a common target for drug development.[8][9] A hypothetical experiment could involve treating cells with a kinase inhibitor followed by this compound labeling to identify proteins that are differentially engaged by the inhibitor.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling cascade, a common target for investigation with chemical probes.

References

Technical Support Center: Enhancing the Dopamine Transporter Selectivity of Fourphit

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the selectivity of Fourphit for the dopamine transporter (DAT). This compound, an irreversible inhibitor of DAT, serves as a valuable research tool. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during its use and modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 4-isothiocyanato-PCP, is a derivative of phencyclidine (PCP) that acts as a selective probe for the methylphenidate binding site on the dopamine transporter (DAT)[1]. It functions as an irreversible inhibitor, forming a covalent bond with the transporter protein[1]. This irreversible binding leads to a long-lasting inactivation of DAT, which can be restored only by the synthesis of new transporter proteins. Unlike its isomer Metaphit, this compound shows selectivity for DAT over the NMDA receptor[1].

Q2: What is the known selectivity profile of this compound?

A2: this compound has been characterized as an inhibitor of the dopamine transporter with an IC50 value of 7.1 µM in rat striatal membranes[1]. While it is known to be selective for DAT over the NMDA receptor, detailed quantitative data on its binding affinity (Ki) and inhibitory potency (IC50) at other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), are not extensively reported in publicly available literature. To improve its selectivity, the first crucial step is to fully characterize its activity at DAT, SERT, and NET.

Q3: How can I determine the selectivity profile of this compound or its analogs?

A3: To determine the selectivity profile, you should perform in vitro radioligand binding assays and functional uptake assays using cell lines or tissues expressing human DAT, SERT, and NET. By comparing the Ki (from binding assays) or IC50 (from uptake assays) values for each transporter, you can calculate the selectivity ratios (e.g., SERT Ki / DAT Ki and NET Ki / DAT Ki). A higher ratio indicates greater selectivity for DAT.

Q4: What are some general strategies to improve the selectivity of a DAT ligand like this compound?

A4: Improving selectivity often involves medicinal chemistry approaches to modify the compound's structure. Based on structure-activity relationship (SAR) studies of other DAT inhibitors, the following strategies can be considered:

  • Modification of the Phenyl Ring: Introducing different substituents on the phenyl ring can influence binding affinity and selectivity. The position and electronic properties of these substituents are critical.

  • Alterations to the Piperidine Ring: Modifications to the piperidine ring, including the position of the isothiocyanate group or the introduction of other functional groups, can alter interactions with the binding pockets of different transporters.

  • Bioisosteric Replacement: Replacing certain chemical groups with others that have similar physical or chemical properties (bioisosteres) can modulate selectivity. For example, replacing a phenyl ring with a thiophene ring has been shown to affect the potency of some DAT ligands.

Q5: this compound is an irreversible inhibitor. How does this affect the interpretation of binding and functional data?

A5: For irreversible inhibitors, the IC50 value is not a true measure of affinity (Ki) but rather reflects the rate of inactivation. The potency of an irreversible inhibitor is best described by the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation rate). The overall inhibitory potency is often expressed as the ratio kinact/KI. It is crucial to use appropriate kinetic analysis methods to determine these parameters rather than relying solely on IC50 values.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound and its analogs.

Radioligand Binding Assays
Problem Possible Cause(s) Suggested Solution(s)
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient washing steps. 3. Radioligand is sticking to filters or vials. 4. Inappropriate blocking agent.1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Use low-binding plates and tubes. 4. Ensure the blocking agent (e.g., a known high-affinity ligand) is used at a sufficiently high concentration to saturate the target sites.
Low Specific Binding / Weak Signal 1. Low expression of the transporter in the cell/tissue preparation. 2. Degraded radioligand or test compound. 3. Insufficient incubation time to reach equilibrium. 4. Incorrect buffer composition (pH, ionic strength).1. Use a cell line with higher transporter expression or a brain region with high DAT density (e.g., striatum). 2. Check the purity and age of the radioligand and test compounds. Store them properly. 3. Determine the time required to reach binding equilibrium through time-course experiments. 4. Optimize buffer conditions. Monoamine transporter binding is often sensitive to Na+ concentration.
Poor Reproducibility (High Variability) 1. Inconsistent pipetting. 2. Temperature fluctuations during incubation. 3. Inconsistent timing of filtration and washing. 4. Lot-to-lot variability in reagents.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Use a temperature-controlled incubator or water bath. 3. Standardize the filtration and washing protocol for all samples. 4. Qualify new lots of reagents before use in large-scale experiments.
Dopamine Uptake Assays
Problem Possible Cause(s) Suggested Solution(s)
High Background Uptake 1. Non-transporter-mediated uptake or diffusion. 2. Uptake by other monoamine transporters (SERT, NET) if present in the cell line/tissue. 3. Insufficient washing.1. Determine non-specific uptake in the presence of a saturating concentration of a known potent DAT inhibitor (e.g., GBR 12935) and subtract it from all measurements. 2. Use cell lines specifically expressing only DAT. If using tissue preparations, include selective inhibitors for SERT (e.g., fluoxetine) and NET (e.g., desipramine) in the assay buffer. 3. Rapidly and thoroughly wash cells with ice-cold buffer to terminate uptake and remove extracellular radiolabeled dopamine.
Low Signal-to-Noise Ratio 1. Low transporter activity. 2. Short incubation time. 3. Sub-optimal substrate concentration.1. Ensure cells are healthy and transporter expression is optimal. 2. Optimize the incubation time to be within the linear range of uptake. 3. Use a substrate concentration around the Km for dopamine uptake.
Inconsistent IC50 Values 1. For irreversible inhibitors like this compound, pre-incubation time is critical. 2. Cell health and density variability. 3. Degradation of dopamine or the inhibitor.1. Standardize the pre-incubation time of the cells with this compound before adding the radiolabeled dopamine. IC50 values for irreversible inhibitors will decrease with longer pre-incubation times. 2. Ensure consistent cell seeding density and viability across all wells. 3. Prepare fresh solutions of dopamine and inhibitors for each experiment. Include an antioxidant like ascorbic acid in the dopamine solution.

Quantitative Data

Due to the limited availability of public data on this compound's activity at SERT and NET, this table provides a template for how to present the data once it has been experimentally determined. For context, representative data for other well-characterized DAT inhibitors are included.

Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM) Selectivity Ratio (SERT/DAT) Selectivity Ratio (NET/DAT)
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined
GBR 12935 ~1-5>1000~100-200>200~20-200
Methylphenidate ~100-200>10,000~20-50>50~0.25
Cocaine ~200-600~300-800~200-500~1.5~1

Note: Ki values can vary depending on experimental conditions (e.g., tissue/cell type, radioligand used, buffer composition). The values above are approximate ranges from the literature.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET

Objective: To determine the binding affinity (Ki) of this compound or its analogs for DAT, SERT, and NET.

Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific binding control: GBR 12935 (for DAT), Fluoxetine (for SERT), Desipramine (for NET) at a high concentration (e.g., 10 µM).

  • Test compound (this compound or analog) at various concentrations.

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in Assay Buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + Non-specific binding control.

    • Competitive Binding: Membranes + Radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature (or 4°C) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer.

  • Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound or its analogs to inhibit dopamine uptake via DAT.

Materials:

  • HEK293 cells stably expressing hDAT, plated in 96-well plates.

  • [³H]Dopamine.

  • Uptake Buffer: Krebs-Henseleit buffer or similar physiological salt solution, pH 7.4, containing an antioxidant like ascorbic acid (0.1 mM).

  • Test compound (this compound or analog) at various concentrations.

  • Stop Solution: Ice-cold Uptake Buffer.

  • Lysis Buffer (e.g., 1% SDS).

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Plate cells and grow to ~80-90% confluency.

  • Pre-incubation: Wash the cells with Uptake Buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-30 minutes) at room temperature or 37°C. This step is critical for irreversible inhibitors.

  • Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at the same temperature. This should be within the linear range of dopamine uptake.

  • Uptake Termination: Rapidly wash the cells multiple times with ice-cold Stop Solution.

  • Cell Lysis: Add Lysis Buffer to each well to solubilize the cells.

  • Scintillation Counting: Transfer the lysate to scintillation vials and measure radioactivity.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a saturating concentration of a DAT inhibitor.

    • Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

Visualizations

Dopamine Transporter Signaling Pathway

DAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Presynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake This compound This compound This compound->DAT Irreversible Inhibition DA_in Dopamine DAT->DA_in DAT_internalized Internalized DAT DAT->DAT_internalized VMAT2 VMAT2 DA_in->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Sequestration PKC PKC PKC->DAT Phosphorylation & Internalization

Caption: Simplified signaling pathway of dopamine reuptake and its inhibition by this compound.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_decision Decision start Synthesize this compound Analog binding_assay Radioligand Binding Assays (DAT, SERT, NET) start->binding_assay uptake_assay Functional Uptake Assays (DAT, SERT, NET) start->uptake_assay calc_ki Calculate Ki values binding_assay->calc_ki calc_ic50 Calculate IC50 values uptake_assay->calc_ic50 calc_selectivity Calculate Selectivity Ratios (SERT/DAT, NET/DAT) calc_ki->calc_selectivity calc_ic50->calc_selectivity evaluate Evaluate Selectivity Profile calc_selectivity->evaluate good_selectivity Proceed to In Vivo Studies evaluate->good_selectivity High Selectivity poor_selectivity Synthesize New Analogs (SAR) evaluate->poor_selectivity Low Selectivity poor_selectivity->start

Caption: Experimental workflow for determining and improving the selectivity of this compound analogs.

References

Stability and storage conditions for Fourphit solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fourphit solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solutions?

A1: For optimal long-term stability, it is recommended to store this compound solutions at -20°C in light-protected containers. Under these conditions, the solution is expected to remain stable for up to 12 months with minimal degradation.

Q2: Can I store this compound solutions at 4°C for short-term use?

A2: Yes, this compound solutions can be stored at 4°C for short-term use. However, it is advisable to use the solution within one month when stored at this temperature to minimize the risk of degradation.[1][2]

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color, such as a yellowish or brownish tint, is an indicator of potential degradation.[1][2] It is strongly recommended to discard the solution and prepare a fresh batch to ensure the accuracy of your experimental results. Discoloration may be caused by exposure to light or elevated temperatures.[3][4]

Q4: I observed precipitation in my this compound solution after thawing. What should I do?

A4: Precipitation upon thawing may indicate that the solubility of this compound has been exceeded at lower temperatures or that the solution has degraded. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If the precipitate remains, it is best to discard the solution as the concentration may no longer be accurate.

Q5: How does pH affect the stability of this compound solutions?

A5: this compound is most stable in a pH range of 6.0-7.0. Both acidic and basic conditions can accelerate hydrolytic degradation.[5][6] It is crucial to maintain the recommended pH to ensure the stability of the solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly low experimental efficacy Degradation of this compound solution due to improper storage.1. Prepare a fresh solution of this compound. 2. Verify storage conditions (temperature and light protection). 3. Perform a stability check using the protocol below.
Visible particles or cloudiness in the solution Precipitation, contamination, or degradation.1. Ensure the solution is completely dissolved after preparation. 2. Check for microbial contamination. 3. If precipitation occurs after storage, refer to FAQ Q4.
Inconsistent results between experiments Variability in solution stability or preparation.1. Standardize the solution preparation protocol. 2. Aliquot the solution after preparation to avoid repeated freeze-thaw cycles. 3. Use solutions within their recommended stability period.

Stability Data of this compound Solutions

The stability of this compound solutions was evaluated under various storage conditions. The percentage of intact this compound was determined by HPLC analysis.

Storage Condition Solvent 1 Month 3 Months 6 Months 12 Months
-20°C, Protected from Light DMSO>99%>99%98%95%
4°C, Protected from Light Aqueous Buffer (pH 6.5)98%92%85%Not Recommended
Room Temperature (20-25°C), Exposed to Light Aqueous Buffer (pH 6.5)85%60%Not RecommendedNot Recommended
Room Temperature (20-25°C), Protected from Light Aqueous Buffer (pH 6.5)95%80%Not RecommendedNot Recommended

Experimental Protocols

Protocol for Assessing this compound Solution Stability by HPLC

This protocol outlines a method to assess the stability of this compound solutions through a forced degradation study.[5][6][7] Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[7][8]

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[5][9]

  • Thermal Degradation: Store the this compound solution at 70°C for 48 hours, protected from light.[5]

  • Photolytic Degradation: Expose the this compound solution to a light source (e.g., UV lamp) for a defined period.[5]

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Analyze the chromatograms of the stressed samples and compare them to a control sample (freshly prepared this compound solution).

  • Calculate the percentage of this compound remaining and identify any degradation peaks.

  • A significant decrease in the main this compound peak and the appearance of new peaks indicate degradation.

Visualizations

Experimental Workflow for Stability Testing

G A Prepare this compound Solution B Aliquot into Multiple Vials A->B C Stress Conditions B->C I Control (Unstressed) B->I D Acid Hydrolysis (0.1M HCl, 60°C) C->D E Base Hydrolysis (0.1M NaOH, 60°C) C->E F Oxidation (3% H2O2, RT) C->F G Thermal Stress (70°C) C->G H Photolytic Stress (UV Light) C->H J HPLC Analysis D->J E->J F->J G->J H->J I->J K Analyze Data (Compare to Control) J->K L Determine Degradation Profile K->L

Caption: Workflow for Forced Degradation Study of this compound.

Hypothetical this compound Signaling Pathway

G This compound This compound Receptor Membrane Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Nucleus Nucleus TF->Nucleus Translocates to GeneExp Gene Expression TF->GeneExp Induces Nucleus->GeneExp CellResponse Cellular Response GeneExp->CellResponse

Caption: Proposed Signaling Cascade for this compound Action.

References

Interpreting unexpected results in Fourphit experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Fourphit™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound™ TR-FRET assay?

The this compound™ assay is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology for detecting biomolecular interactions in a homogeneous format.[1][2] The assay involves a donor fluorophore, typically a lanthanide (e.g., Europium or Terbium), and an acceptor fluorophore. When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor by a light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved aspect of the measurement minimizes background fluorescence, leading to a high signal-to-noise ratio.[2][3][4]

Q2: What are the essential components of the this compound™ TR-FRET assay?

The core components include:

  • A donor fluorophore-labeled biomolecule: Often a Europium (Eu) or Terbium (Tb) cryptate.

  • An acceptor fluorophore-labeled biomolecule: A compatible acceptor dye.

  • Assay Buffer: Optimized for the specific interaction being studied.

  • Microplates: Black, low-volume microplates are recommended to minimize light scatter and autofluorescence.[4]

  • A TR-FRET compatible plate reader: The instrument must be capable of time-resolved fluorescence detection.[4]

Q3: How is the TR-FRET signal calculated and what do the values mean?

The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.[2][5] This ratiometric measurement helps to normalize for variations in reagent dispensing and corrects for some forms of interference.[1][6] A higher ratio generally indicates a stronger interaction between the labeled biomolecules. The data is often analyzed using a 4-parameter logistic (4PL) curve fit to determine parameters like EC50 or IC50.[5]

Troubleshooting Guides

Issue 1: Low or No TR-FRET Signal

A weak or absent signal is a common issue that can arise from several factors.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incorrect Plate Reader Settings Ensure the correct excitation and emission wavelengths for the donor and acceptor are set. The single most common reason for TR-FRET assay failure is an incorrect choice of emission filters.[6] Verify the delay time and integration time are appropriate for the lanthanide donor used.
Reagent Degradation Check the expiration dates of all reagents. Store all components as recommended, protecting them from light and repeated freeze-thaw cycles.
Pipetting Errors Inaccurate or inconsistent pipetting can lead to incorrect reagent concentrations.[6] Use calibrated pipettes and appropriate tips.
No Interaction Between Biomolecules The binding partners may not be interacting. Confirm the activity of your biomolecules through an alternative method if possible.
Suboptimal Assay Conditions The buffer composition, pH, or incubation time may not be optimal.[4] Perform buffer optimization experiments and a time-course experiment to determine the optimal incubation period.
Issue 2: High Background Signal

An elevated background signal can mask the specific signal and reduce the assay window.

Possible Causes and Solutions:

Possible Cause Recommended Action
Autofluorescent Compounds Test compounds may be inherently fluorescent at the assay wavelengths.[1] Screen compounds for autofluorescence in a separate assay without the donor or acceptor.
Light Scatter from Precipitated Compounds Compounds may precipitate in the assay buffer, leading to light scatter.[1] Check the solubility of your compounds in the assay buffer.
Non-specific Binding The labeled biomolecules may be binding non-specifically to the microplate or to each other. Include appropriate controls, such as a well with only one labeled partner. Consider adding a non-ionic detergent like Tween-20 to the assay buffer.
Contaminated Reagents or Buffers Contaminants in the reagents or buffer can contribute to background fluorescence. Prepare fresh reagents and buffers using high-purity water.
Issue 3: Unexpected Inhibitor/Compound Activity

Sometimes, a compound may appear to be an inhibitor or activator due to assay artifacts rather than true biological activity.

Possible Causes and Solutions:

Possible Cause Recommended Action
Compound Interference with TR-FRET Signal The compound may absorb light at the excitation or emission wavelengths (inner-filter effect) or quench the fluorescent signal.[1] Perform counter-screens to identify compounds that interfere with the assay chemistry.
Compound Not Cell-Permeable (for cell-based assays) In cell-based assays, the compound may not be able to cross the cell membrane.[6]
Targeting an Inactive Form of the Protein The compound may bind to an inactive conformation of the target protein that is not relevant for the assay.[6]

Experimental Protocols

This compound™ Kinase-Inhibitor Binding Assay Protocol

This protocol provides a general workflow for assessing the binding of a small molecule inhibitor to a kinase.

Materials:

  • Eu-labeled anti-tag antibody (Donor)

  • Tracer compound labeled with an acceptor fluorophore

  • Tagged Kinase

  • Test Inhibitors

  • Assay Buffer

  • 384-well low-volume black microplate

  • TR-FRET Plate Reader

Procedure:

  • Prepare Reagents: Dilute the kinase, Eu-labeled antibody, acceptor-labeled tracer, and test compounds to the desired concentrations in assay buffer.

  • Dispense Inhibitor: Add the test inhibitors at various concentrations to the microplate wells. Include positive and negative controls.

  • Add Kinase and Antibody: Add the tagged kinase and the Eu-labeled anti-tag antibody to the wells.

  • Incubate: Incubate the plate for the optimized duration (e.g., 60 minutes) at room temperature, protected from light.

  • Add Tracer: Add the acceptor-labeled tracer to the wells.

  • Second Incubation: Incubate the plate for a second optimized duration (e.g., 60-120 minutes) at room temperature, protected from light.

  • Read Plate: Measure the TR-FRET signal using a plate reader with appropriate settings for the donor-acceptor pair.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the results against the inhibitor concentration to determine the IC50 value.

Visualizations

Fourphit_Assay_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Excitation Excitation (340 nm) Donor Donor (Europium) Excitation->Donor Energy Donor_Emission Donor Emission (620 nm) Donor->Donor_Emission Emission Acceptor Acceptor Excitation_2 Excitation (340 nm) Donor_2 Donor (Europium) Excitation_2->Donor_2 Energy Acceptor_2 Acceptor Donor_2->Acceptor_2 Energy Transfer Acceptor_Emission Acceptor Emission (665 nm) Acceptor_2->Acceptor_Emission Emission FRET FRET

Caption: Principle of the this compound™ TR-FRET Assay.

Troubleshooting_Workflow start Unexpected Result low_signal Low or No Signal start->low_signal high_background High Background start->high_background low_signal->high_background No check_reader Check Plate Reader Settings low_signal->check_reader Yes check_autofluorescence Screen for Compound Autofluorescence high_background->check_autofluorescence Yes check_reagents Check Reagent Integrity check_reader->check_reagents check_pipetting Verify Pipetting check_reagents->check_pipetting resolve Issue Resolved check_pipetting->resolve check_precipitation Check for Compound Precipitation check_autofluorescence->check_precipitation check_nsb Assess Non-Specific Binding check_precipitation->check_nsb check_nsb->resolve

Caption: Troubleshooting workflow for unexpected results.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Substrate Substrate Kinase_B->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Inhibitor Inhibitor Inhibitor->Kinase_B

Caption: A hypothetical kinase signaling pathway.

References

Technical Support Center: Validating the Irrevocable Bond of Fourphit

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, confirming the irreversible binding of a compound to its target is a critical step. This guide provides a comprehensive resource for validating the irreversible binding of Fourphit, a phencyclidine derivative that acts as a selective probe for the methylphenidate binding site on the dopamine transporter.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a phencyclidine derivative that contains an isothiocyanate substitution. It selectively and irreversibly binds to the dopamine transporter complex, specifically at the site recognized by methylphenidate and other psychomotor stimulants.[1] Its irreversible nature stems from the isothiocyanate group, which can form a covalent bond with nucleophilic residues on its target protein.[2]

Q2: Why is it important to validate the irreversible binding of this compound?

A2: Validating the irreversible binding is crucial for several reasons. It confirms the compound's mechanism of action, which is essential for interpreting experimental results.[3] For drug development, irreversible inhibitors can offer prolonged pharmacological effects, as the duration of action is dependent on the synthesis of new target proteins rather than the pharmacokinetics of the compound itself.[4]

Q3: What are the primary methods to demonstrate the irreversible binding of this compound?

A3: The primary methods include radioligand binding assays to assess changes in receptor density (Bmax) and affinity (Kd), and washout experiments to demonstrate the sustained effect of the inhibitor after its removal from the experimental system.[1][3][5]

Q4: Can this compound bind to other receptors?

A4: this compound has been shown to discriminate between the methylphenidate binding site on the dopamine transporter and the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor. While it binds irreversibly to the former, its binding to the latter is reversible.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant decrease in Bmax observed after this compound treatment in radioligand binding assay. Insufficient incubation time or concentration of this compound.Optimize the incubation time and concentration of this compound. Irreversible inhibition is time- and concentration-dependent.[3]
Degradation of this compound.Ensure the stability of the this compound solution. Prepare fresh solutions for each experiment.
Receptor activity recovers quickly after washout. Incomplete washout of unbound this compound.Increase the number and duration of washing steps to ensure complete removal of the compound.[5]
The binding might not be truly irreversible under the experimental conditions.Re-evaluate the experimental protocol and consider alternative techniques for confirmation, such as mass spectrometry.[3]
High non-specific binding in radioligand assays. The radioligand or this compound is sticking to non-target components.Include appropriate controls, such as a non-specific binding control using a large excess of a competing unlabeled ligand.
Issues with the membrane preparation or assay buffer.Optimize the membrane preparation protocol and the composition of the assay buffer to minimize non-specific interactions.

Key Experiments for Validation

A multi-pronged approach is recommended to provide robust evidence for the irreversible binding of this compound.

Radioligand Binding Assay: Assessing Bmax and Kd

This experiment aims to determine if this compound reduces the number of available binding sites (Bmax) for a radiolabeled ligand without affecting the ligand's affinity (Kd). A decrease in Bmax is a hallmark of irreversible binding.[1]

Protocol:

  • Membrane Preparation: Prepare crude synaptosomal fractions from rat striatal tissue.

  • Incubation: Pre-incubate the membranes with various concentrations of this compound or vehicle control for a defined period.

  • Radioligand Binding: Add a saturating concentration of a suitable radioligand, such as [3H]methylphenidate, and incubate to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Perform saturation binding analysis to determine Bmax and Kd values for both this compound-treated and control groups.

Expected Outcome:

Treatment Bmax (fmol/mg protein) Kd (nM)
Vehicle Control100 ± 510 ± 1
This compound30 ± 311 ± 1.2

This table illustrates that this compound treatment leads to a significant reduction in Bmax with no significant change in Kd, supporting an irreversible binding mechanism.

Washout Experiment

This experiment demonstrates that the inhibitory effect of this compound persists even after the compound is removed from the medium, a key characteristic of irreversible inhibitors.[3][5]

Protocol:

  • Cell Culture: Use cells expressing the dopamine transporter.

  • Treatment: Treat one group of cells with this compound for a specific duration (e.g., 1 hour). A control group should be treated with vehicle.

  • Washout:

    • Washout Group: After treatment, wash the cells extensively with fresh, compound-free media to remove all unbound this compound.

    • No Washout Group: Leave the compound in the media.

  • Functional Assay: After a recovery period in compound-free media for the washout group, perform a functional assay to measure dopamine transporter activity (e.g., [3H]dopamine uptake).

  • Data Analysis: Compare the dopamine transporter activity between the control, no washout, and washout groups.

Expected Outcome:

Group Dopamine Transporter Activity (% of Control)
Control100%
This compound (No Washout)20%
This compound (Washout)25%

The sustained inhibition of dopamine transporter activity in the washout group, comparable to the no washout group, indicates that this compound's binding is irreversible.

Competition Binding Assay

This experiment can further confirm that this compound acts at the methylphenidate binding site by assessing its ability to protect the site from being labeled by a radioligand.[1]

Protocol:

  • Membrane Preparation: Use rat striatal membranes.

  • Protection: Pre-incubate the membranes with a saturating concentration of unlabeled methylphenidate.

  • This compound Treatment: Add this compound to both the protected and unprotected membranes and incubate.

  • Washout: Wash the membranes to remove unbound ligands.

  • Radioligand Binding: Add [3H]methylphenidate to determine the remaining number of binding sites.

  • Data Analysis: Compare the level of [3H]methylphenidate binding in the protected versus unprotected groups.

Expected Outcome:

Condition [3H]methylphenidate Binding (% of Control)
This compound alone30%
Methylphenidate + this compound70%

The significant protection of binding sites by pre-incubation with methylphenidate indicates that this compound acts directly at this site.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Validating Irreversible Binding

G cluster_0 Initial Characterization cluster_1 Confirmation of Irreversibility cluster_2 Site of Action Radioligand Binding Radioligand Binding Determine Bmax and Kd Determine Bmax and Kd Radioligand Binding->Determine Bmax and Kd Measure receptor density and affinity Washout Experiment Washout Experiment Determine Bmax and Kd->Washout Experiment Functional Assay Functional Assay Washout Experiment->Functional Assay Assess persistent inhibition after removal Competition Binding Competition Binding Functional Assay->Competition Binding Confirm Target Site Confirm Target Site Competition Binding->Confirm Target Site Verify binding to methylphenidate site Conclusion Conclusion Confirm Target Site->Conclusion Start Start Start->Radioligand Binding

A flowchart outlining the key experimental steps to validate the irreversible binding of this compound.

G Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake PostsynapticReceptor Postsynaptic Dopamine Receptor Dopamine->PostsynapticReceptor Binding PresynapticNeuron Presynaptic Neuron DAT->PresynapticNeuron Internalization SynapticCleft Synaptic Cleft SignalTransduction Signal Transduction PostsynapticReceptor->SignalTransduction This compound This compound This compound->DAT Irreversible Inhibition

References

Minimizing off-target effects of Fourphit in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving Fourphit.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a derivative of phencyclidine and is utilized in research as a selective probe for the methylphenidate binding site on the dopamine transporter (DAT).[1] It acts as an irreversible inhibitor of the dopamine transport complex.[1]

Q2: What is the potency of this compound at its primary target?

This compound inhibits the binding of [3H]methylphenidate to the dopamine transporter with an IC50 of 7.1 microM.[1]

Q3: What are the known off-target effects of this compound?

The most well-characterized off-target effect of this compound is its reversible binding to the phencyclidine (PCP) binding site associated with the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike its irreversible interaction with the dopamine transporter, its binding to the NMDA receptor is reversible.[1]

Q4: How can I differentiate between this compound's on-target (DAT) and off-target (NMDA receptor) effects in my experiments?

The differential binding mechanism of this compound—irreversible at DAT and reversible at the NMDA receptor—can be exploited experimentally. Pre-incubation with this compound followed by a washout period will result in sustained inhibition of the dopamine transporter, while the reversible off-target effects on the NMDA receptor should diminish. Additionally, using specific antagonists for the NMDA receptor can help to isolate the effects mediated by DAT.

Q5: What is the difference between this compound and its isomer, Metaphit?

Metaphit is an isomer of this compound that, unlike this compound, irreversibly inactivates both the methylphenidate binding site on the dopamine transporter and the phencyclidine binding site on the NMDA receptor.[1] This makes this compound a more selective tool for studying the dopamine transporter when reversible NMDA receptor interaction is desired or can be controlled for.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal or unexpected cellular responses. Off-target effects due to NMDA receptor binding.- Include a pre-incubation and washout step in your protocol to remove reversibly bound this compound. - Use a specific NMDA receptor antagonist (e.g., AP5) as a negative control to determine the contribution of NMDA receptor signaling. - Titrate this compound to the lowest effective concentration to minimize off-target binding.
Inconsistent results between experiments. - Degradation of this compound stock solution. - Variability in incubation time. - Cell health and density.- Prepare fresh stock solutions of this compound regularly and store them appropriately. - For irreversible binding to DAT, ensure consistent and adequate incubation times. - Monitor cell viability and ensure consistent cell plating density between experiments.
Lower than expected inhibition of dopamine uptake. - Insufficient incubation time for irreversible binding. - Suboptimal concentration of this compound. - Issues with the dopamine uptake assay itself.- Increase the pre-incubation time with this compound to ensure complete irreversible binding to the dopamine transporter. - Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. - Include positive controls for DAT inhibition (e.g., methylphenidate, cocaine) to validate assay performance.

Quantitative Data Summary

CompoundTargetInteraction TypeIC50 / KiReference
This compound Dopamine Transporter (DAT)Irreversible7.1 µM (IC50)[1]
This compound NMDA Receptor (PCP site)Reversible-[1]
Metaphit Dopamine Transporter (DAT)Irreversible-[1]
Metaphit NMDA Receptor (PCP site)Irreversible-[1]

Experimental Protocols

Protocol 1: Differentiating On-Target vs. Off-Target Effects

This protocol is designed to distinguish the irreversible inhibition of the dopamine transporter from the reversible binding to the NMDA receptor.

Materials:

  • Cells expressing the dopamine transporter and NMDA receptors.

  • This compound

  • NMDA receptor antagonist (e.g., D-AP5)

  • Dopamine transporter substrate (e.g., [3H]dopamine)

  • Appropriate buffers and culture media

Procedure:

  • Cell Plating: Plate cells at a consistent density and allow them to adhere overnight.

  • Pre-incubation with this compound:

    • Treat one set of cells with an appropriate concentration of this compound for a sufficient duration to allow for irreversible binding to DAT (e.g., 30-60 minutes).

    • Include a vehicle control group.

  • Washout Step:

    • Gently wash the cells three times with warm, fresh media to remove any unbound or reversibly bound this compound.

  • NMDA Receptor Antagonist Control:

    • Treat a subset of the this compound-pre-incubated and washed cells with a saturating concentration of an NMDA receptor antagonist.

  • Functional Assay:

    • Perform a dopamine uptake assay using a labeled substrate like [3H]dopamine to measure the activity of the dopamine transporter.

    • Measure downstream signaling events associated with NMDA receptor activation (e.g., calcium imaging) in parallel wells.

Expected Results:

  • Dopamine Uptake Assay: Cells pre-incubated with this compound will show a significant and sustained reduction in dopamine uptake compared to the vehicle control, even after the washout step. This effect should not be reversed by the NMDA receptor antagonist.

  • NMDA Receptor-Mediated Signaling: Any effects of this compound on NMDA receptor signaling should be significantly reduced or eliminated after the washout. The NMDA receptor antagonist will block any residual NMDA receptor-mediated effects.

Visualizations

Signaling Pathways

Fourphit_Signaling This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Irreversible Inhibition NMDAR NMDA Receptor This compound->NMDAR Reversible Binding Dopamine Extracellular Dopamine DAT->Dopamine Uptake Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Activation Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling

Caption: this compound's dual mechanism of action.

Experimental Workflow

Experimental_Workflow start Start: Plate Cells preincubation Pre-incubate with this compound (or Vehicle) start->preincubation washout Washout Step (3x) (Removes reversible binding) preincubation->washout split Split into Assay Groups washout->split dat_assay Dopamine Uptake Assay (Measures DAT function) split->dat_assay Group 1 nmdar_assay NMDA Receptor Function Assay (e.g., Calcium Imaging) split->nmdar_assay Group 2 dat_control DAT Assay + NMDA Antagonist split->dat_control Group 3 (Control) analyze_dat Analyze DAT Inhibition (Expect sustained block) dat_assay->analyze_dat analyze_nmdar Analyze NMDA Function (Expect minimal effect) nmdar_assay->analyze_nmdar dat_control->analyze_dat Logical_Relationship This compound This compound Treatment OnTarget On-Target Effect: Irreversible DAT Inhibition This compound->OnTarget OffTarget Off-Target Effect: Reversible NMDAR Binding This compound->OffTarget Washout Washout Protocol OnTarget->Washout OffTarget->Washout Sustained_DAT_Block Sustained DAT Inhibition Washout->Sustained_DAT_Block Persists Diminished_NMDAR_Effect Diminished NMDAR Effect Washout->Diminished_NMDAR_Effect Removed

References

Best practices for handling and disposal of Fourphit

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fourphit

This guide provides best practices for the handling, use, and disposal of this compound, a phencyclidine derivative that acts as a selective and irreversible inhibitor for the methylphenidate binding site on the dopamine transporter.[1] The information herein is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action? this compound is a phencyclidine derivative containing an isothiocyanate group.[1] It acts as an irreversible inhibitor of [³H]methylphenidate binding to the dopamine transport complex. This inhibition is achieved by reducing the maximum number of binding sites (Bmax) without altering the binding affinity (KD), suggesting it may serve as a selective affinity label for the stimulant binding site on the dopamine transporter.[1]

2. What are the primary hazards associated with this compound? While a specific hazard profile is unavailable, compounds in the phencyclidine class are potent psychoactive agents. Isothiocyanates are known to be reactive and can be irritants. Based on these characteristics, this compound should be handled as a hazardous compound with potential for neurotoxicity and irritation to the skin, eyes, and respiratory tract.[4][5]

3. What Personal Protective Equipment (PPE) is required when handling this compound? Appropriate PPE is crucial for safe handling. This includes, at a minimum:

  • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A full-length lab coat to protect from splashes.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any aerosols or particulates.

4. How should I store this compound? this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5] It should be stored locked up to control access.

Troubleshooting Experimental Issues

Q: I am observing inconsistent inhibition of dopamine transporter binding in my assay. What could be the cause?

A: Inconsistent results can stem from several factors. Refer to the troubleshooting logic below. Key areas to investigate include:

  • Compound Stability: this compound's isothiocyanate group may be susceptible to hydrolysis. Ensure fresh stock solutions are prepared regularly and stored appropriately.

  • Incubation Time: As an irreversible inhibitor, the duration of pre-incubation with this compound is critical for achieving complete inactivation of the binding sites.[1] Verify that your incubation time is sufficient.

  • pH of Buffer: The reactivity of the isothiocyanate group can be pH-dependent. Ensure your buffer system is stable and at the optimal pH for the reaction.

Q: My this compound solution appears cloudy or has precipitated. What should I do?

A: Do not use a solution with precipitate. Precipitation can indicate solubility issues or compound degradation.

  • Solvent Choice: Confirm that you are using an appropriate solvent. See the solubility data table below. Sonication may assist in dissolving the compound.

  • Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent. Try preparing a more dilute stock solution.

  • Storage Temperature: If the solution was stored at a low temperature, allow it to warm to room temperature and assess if the precipitate redissolves.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound.

ParameterValueConditions
IC₅₀ 7.1 µMInhibition of [³H]methylphenidate binding in rat striatal tissue membranes.[1]

Experimental Protocols

Protocol: Inactivation of Dopamine Transporter with this compound

This protocol describes a general procedure for treating striatal membranes with this compound to achieve irreversible inhibition of the methylphenidate binding site.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare crude synaptosomal fraction of rat striatal tissue as per standard laboratory procedures.

  • Pre-incubation with this compound:

    • In a microcentrifuge tube, add a specific amount of the membrane preparation.

    • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the tubes. For control samples, add vehicle (DMSO) only.

    • Incubate the mixture for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 25°C) to allow for the irreversible binding to occur.

  • Removal of Unbound this compound:

    • Terminate the reaction by centrifugation to pellet the membranes.

    • Wash the pellets multiple times with fresh, cold assay buffer to remove any unbound this compound. This step is critical to ensure that subsequent binding assays only measure the remaining active sites.

  • Binding Assay:

    • Resuspend the washed pellets in fresh assay buffer.

    • Perform a radioligand binding assay using [³H]methylphenidate to determine the remaining number of binding sites (Bmax) and their affinity (KD).

  • Data Analysis:

    • Measure the radioactivity in each sample using liquid scintillation counting.

    • Analyze the data using non-linear regression to calculate the Bmax and KD values for control and this compound-treated samples. A decrease in Bmax with no significant change in KD indicates successful irreversible inhibition.[1]

Visual Guides and Workflows

G cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Handling in Fume Hood cluster_exp 3. Experimentation cluster_disposal 4. Waste Disposal ppe1 Wear Nitrile Gloves ppe2 Wear Safety Goggles ppe3 Wear Lab Coat handling1 Weigh solid this compound ppe3->handling1 handling2 Prepare stock solution handling1->handling2 Use appropriate solvent exp1 Perform experiment handling2->exp1 disp1 Segregate liquid waste (e.g., halogenated solvents) exp1->disp1 disp2 Segregate solid waste (e.g., contaminated tips) exp1->disp2 disp3 Label waste containers clearly disp1->disp3 disp2->disp3

Caption: General laboratory workflow for handling this compound.

G start Inconsistent Inhibition Observed q1 Is the this compound stock solution fresh? start->q1 a1_yes Check incubation time. Is it sufficient for irreversible binding? q1->a1_yes Yes a1_no Prepare fresh stock solution. q1->a1_no No q2 Is the buffer pH correct and stable? a1_yes->q2 Yes a2_yes Investigate other factors: - Membrane quality - Pipetting accuracy q2->a2_yes Yes a2_no Prepare fresh buffer and verify pH. q2->a2_no No

Caption: Troubleshooting logic for inconsistent experimental results.

G This compound This compound binding_site Methylphenidate Binding Site This compound->binding_site inhibition Irreversible Covalent Binding (via Isothiocyanate group) This compound->inhibition dat Dopamine Transporter (DAT) outcome Inhibition of Dopamine Reuptake dat->outcome blocked binding_site->dat is part of binding_site->inhibition inhibition->dat leads to inactivation of

Caption: Hypothetical signaling pathway for this compound's action.

Disposal Guidelines

Proper disposal of this compound and associated waste is critical to ensure safety and environmental compliance.[2]

  • Unused Compound: Unused or surplus this compound should be disposed of as hazardous chemical waste.[6] Do not dispose of it down the drain or in regular trash. Keep it in its original, clearly labeled container.

  • Liquid Waste: Collect all liquid waste containing this compound (e.g., from experiments, container rinsing) in a designated, sealed, and clearly labeled hazardous waste container. Segregate halogenated and non-halogenated solvent waste if required by your institution.[2]

  • Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, microfuge tubes) must be collected in a designated hazardous waste container for solids. Do not mix with non-hazardous lab trash.

  • Decontamination: Decontaminate any glassware by rinsing with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6]

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all this compound waste containers.[6] Follow all institutional procedures for waste manifest and pickup.

References

Validation & Comparative

A Comparative Guide to Fourphit and Metaphit for Dopamine Transporter Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourphit and Metaphit, two chemical probes used in dopamine transporter (DAT) research. Both are phencyclidine (PCP) derivatives that act as irreversible inhibitors of the DAT, offering unique advantages for studying the transporter's function and pharmacology. This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes key concepts to aid in the selection of the appropriate tool for specific research needs.

Performance Comparison: this compound vs. Metaphit

This compound and Metaphit are isomers, differing in the substitution position of the isothiocyanate group on the aromatic ring. This structural difference leads to a notable distinction in their selectivity. Metaphit irreversibly inhibits both the methylphenidate binding site on the dopamine transporter and the phencyclidine binding site on the N-methyl-D-aspartate (NMDA) receptor. In contrast, this compound demonstrates greater selectivity for the DAT; it irreversibly inhibits the methylphenidate binding site on the DAT while binding reversibly to the phencyclidine site on the NMDA receptor[1]. This makes this compound a more specific tool for investigating the dopamine transporter in isolation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and Metaphit based on their inhibition of [³H]methylphenidate binding to the dopamine transporter in rat striatal tissue.

ParameterThis compoundMetaphitReference
IC₅₀ 7.1 µM6.2 µM[1][2]
Mechanism of Action Irreversible InhibitorIrreversible Inhibitor[1][3]
Binding Site Selectivity Selective for DAT over NMDA receptor's PCP siteNon-selective, inhibits both DAT and NMDA receptor's PCP site[1]

Mechanism of Action and Experimental Workflow

Both this compound and Metaphit exert their effects by irreversibly binding to the dopamine transporter, thereby inhibiting the reuptake of dopamine from the synaptic cleft. This irreversible inhibition is a key feature that allows researchers to study the long-term consequences of DAT blockade and to label the transporter protein for biochemical studies.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Cytosol Dopamine (Cytosol) DAT->Dopamine_Cytosol Reuptake Dopamine_Synapse->DAT Binding Fourphit_Metaphit This compound or Metaphit Fourphit_Metaphit->DAT Irreversible Inhibition

Mechanism of this compound and Metaphit Action on DAT.

A typical experimental workflow to assess the inhibitory properties of these compounds involves preparing synaptosomes from brain tissue, followed by a radioligand binding assay or a dopamine uptake assay.

Start Start: Brain Tissue Dissection Homogenization Homogenization in Sucrose Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (pellet synaptosomes) Supernatant1->Centrifugation2 Synaptosomes Resuspend Synaptosomal Pellet Centrifugation2->Synaptosomes Assay Perform Binding or Uptake Assay Synaptosomes->Assay End Data Analysis Assay->End

Workflow for Synaptosome Preparation and Analysis.

Experimental Protocols

Preparation of Synaptosomes from Rat Striatum

This protocol describes the isolation of synaptosomes, which are sealed nerve terminals that retain functional dopamine transporters.

Materials:

  • Rat striatal tissue

  • Homogenization buffer: 0.32 M sucrose, 10 mM Tris-HCl, pH 7.4

  • Centrifuge (refrigerated)

  • Dounce homogenizer

Procedure:

  • Dissect rat striata on ice and place them in ice-cold homogenization buffer.

  • Homogenize the tissue with a Dounce homogenizer (10-12 gentle strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Discard the supernatant and resuspend the synaptosomal pellet in the appropriate assay buffer.

[³H]Methylphenidate Binding Assay

This assay is used to determine the binding affinity and potency of compounds that interact with the methylphenidate binding site on the DAT.

Materials:

  • Prepared synaptosomes

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]Methylphenidate (radioligand)

  • This compound or Metaphit (test compounds)

  • Cocaine or GBR 12909 (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate synaptosomal membranes with varying concentrations of this compound or Metaphit and a fixed concentration of [³H]methylphenidate in the assay buffer.

  • For determining non-specific binding, a parallel set of tubes should contain a saturating concentration of a known DAT inhibitor like cocaine.

  • Incubate the mixture at 4°C for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

Dopamine Uptake Assay

This functional assay measures the ability of the DAT to transport dopamine into the synaptosomes and the inhibitory effect of test compounds.

Materials:

  • Prepared synaptosomes

  • Uptake buffer: Krebs-Ringer-HEPES buffer (containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, HEPES, and glucose), pH 7.4

  • [³H]Dopamine

  • This compound or Metaphit

  • Nomifensine or cocaine (for determining non-specific uptake)

Procedure:

  • Pre-incubate synaptosomes with varying concentrations of this compound or Metaphit in the uptake buffer at 37°C for a specified time.

  • Initiate the uptake by adding a fixed concentration of [³H]dopamine.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.

  • Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.

  • Determine non-specific uptake in the presence of a known DAT inhibitor.

  • Calculate the specific uptake and determine the inhibitory potency of the test compounds.

Conclusion

Both this compound and Metaphit are valuable tools for researchers studying the dopamine transporter. Metaphit, with its dual action on both the DAT and the NMDA receptor, can be useful for investigating the interplay between these two systems. However, for studies requiring specific targeting of the dopamine transporter, this compound's selectivity makes it the superior choice. The experimental protocols provided in this guide offer a starting point for the characterization and comparison of these and other compounds targeting the dopamine transporter.

References

A Comparative Analysis of Fourphit and Other Irreversible Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fourphit with other irreversible dopamine transporter (DAT) ligands. The information is intended for researchers and professionals in the fields of neuroscience and drug development to facilitate the selection of appropriate tools for studying the dopamine transporter system. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways.

Quantitative Comparison of DAT Ligands

The following table summarizes the binding affinities of this compound and other relevant irreversible and reversible dopamine transporter ligands. The inhibitory constant (Kᵢ) is a measure of a ligand's affinity for the transporter, where a lower Kᵢ value indicates a higher affinity. When only the half-maximal inhibitory concentration (IC₅₀) was available, it has been included with a note. The Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [L]/Kₑ)) can be used to estimate Kᵢ from IC₅₀, where [L] is the radioligand concentration and Kₑ is the equilibrium dissociation constant of the radioligand. However, as these parameters are not always available in the cited literature, direct comparison between IC₅₀ and Kᵢ values should be made with caution.

LigandTypeTarget SpeciesRadioligand UsedKᵢ (nM)IC₅₀ (nM)Reference
This compound IrreversibleRat[³H]Methylphenidate7100[1]
Metaphit IrreversibleRat[³H]Methylphenidate[2][3]
RTI-76 IrreversibleHuman[³H]WIN 35,428[4][5]
HD-205 IrreversibleRat[¹²⁵I]RTI-554[6]
GBR-12909 ReversibleRat[³H]GBR 129351[7][8][9]
Tropane Analog (26) IrreversibleHuman[³H]WIN 35,42830[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing the binding and functional effects of ligands at the dopamine transporter.

Dopamine Transporter Radioligand Binding Assay (using [³H]Methylphenidate)

This protocol is adapted from the study characterizing this compound[1].

  • Tissue Preparation: Crude synaptosomal fractions are prepared from rat striatal tissue.

  • Incubation: Membranes are incubated with the radioligand [³H]methylphenidate in a suitable buffer (e.g., sodium phosphate buffer).

  • Competition Binding: To determine the IC₅₀ of a test compound (e.g., this compound), membranes are incubated with a fixed concentration of [³H]methylphenidate and varying concentrations of the unlabeled test compound.

  • Irreversible Binding Assessment: To confirm irreversible binding, membranes are pre-incubated with the test compound, followed by extensive washing to remove any unbound ligand. The binding of the radioligand is then measured. A significant reduction in the maximal number of binding sites (Bₘₐₓ) without a change in the dissociation constant (Kₑ) of the radioligand is indicative of irreversible inhibition.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

Dopamine Transporter Radioligand Binding Assay (using [³H]WIN 35,428)

This protocol is a common method for assessing binding to the dopamine transporter and is relevant for compounds like RTI-76 and other tropane-based ligands[4][5][10].

  • Cell/Tissue Preparation: Assays can be performed using membranes from cells stably expressing the human dopamine transporter (e.g., HEK-293 cells) or from brain regions rich in DAT, such as the striatum.

  • Incubation: Membranes or cells are incubated with the radioligand [³H]WIN 35,428 in an appropriate buffer (e.g., phosphate buffer with sucrose).

  • Competition Binding: For determination of Kᵢ or IC₅₀ values, incubations are carried out with a fixed concentration of [³H]WIN 35,428 and a range of concentrations of the competing test ligand.

  • Washout Experiment for Irreversibility: To assess wash-resistant binding, cells or membranes are pre-incubated with the test ligand, followed by repeated washing steps. The displacement of a subsequently added radioligand is then measured. Persistent inhibition after washing indicates irreversible or very slowly dissociating binding[10].

  • Filtration and Scintillation Counting: The separation of bound from free radioligand and the quantification of radioactivity are performed as described in the [³H]methylphenidate assay.

  • Data Analysis: Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation, requiring knowledge of the radioligand concentration and its Kₑ for the dopamine transporter[11].

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of irreversible DAT ligands and the experimental procedures used to characterize them.

Mechanism of Irreversible DAT Ligand Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_in Dopamine (intracellular) DAT->DA_in DA_vesicle Dopamine Vesicle DA_out Dopamine (extracellular) DA_vesicle->DA_out Release DA_out->DAT Reuptake D1R D1-like Receptor DA_out->D1R Binding D2R D2-like Receptor DA_out->D2R Binding Ligand Irreversible Ligand (e.g., this compound) Ligand->DAT Irreversible Binding (Covalent Bond Formation) Signaling Downstream Signaling (e.g., cAMP/PKA) D1R->Signaling Activation D2R->Signaling Modulation Workflow for Irreversible Binding Assay start Start prep Prepare Synaptosomal Membranes or DAT-expressing Cells start->prep preincubate Pre-incubate with Irreversible Ligand prep->preincubate wash Wash to Remove Unbound Ligand preincubate->wash incubate_radio Incubate with Radioligand (e.g., [³H]WIN 35,428) wash->incubate_radio filter Rapid Filtration incubate_radio->filter count Scintillation Counting filter->count analyze Data Analysis (Determine Bmax Reduction) count->analyze end End analyze->end

References

Fourphit's Selectivity for the Methylphenidate Site: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fourphit's selectivity for the methylphenidate binding site on the dopamine transporter (DAT) with other well-characterized DAT ligands. The information presented herein is supported by experimental data to offer an objective assessment of this compound's performance as a selective pharmacological tool.

Comparative Binding Affinity at the Dopamine Transporter

The following table summarizes the binding affinities of this compound and other key compounds for the dopamine transporter. Lower IC50, Ki, or Kd values indicate higher binding affinity.

CompoundBinding Affinity (nM)MethodNotes
This compound 7100 (IC50)[1]Inhibition of [3H]methylphenidate bindingIrreversibly binds to the methylphenidate site on the dopamine transporter.[1]
Methylphenidate ED50 of 0.25 mg/kg to block 50% of DAT in human brain[2]Positron Emission Tomography (PET) with [11C]cocaineTherapeutic doses are expected to occupy >50% of dopamine transporters.[2]
GBR 12909 1 (Ki)[3][4]Inhibition of synaptosomal dopamine uptakeA highly potent and selective dopamine uptake inhibitor.[3][4]
Cocaine Requires at least 47% DAT occupancy for subjective effects[5]PETBlocks the dopamine transporter, leading to increased synaptic dopamine.[5][6]
WIN 35,428 3.2 (Kd)[7][3H]WIN 35,428 binding assayA potent cocaine analog that binds to a single site on the dopamine transporter.[7]

Experimental Protocol: Competitive Radioligand Binding Assay for DAT

The determination of binding affinities for compounds targeting the dopamine transporter is typically achieved through a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.[8][9][10][11]

1. Membrane Preparation:

  • Tissue source (e.g., rat striatum), rich in dopamine transporters, is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a radiolabeled ligand that specifically binds to the DAT (e.g., [3H]methylphenidate or [3H]WIN 35,428).

    • Varying concentrations of the unlabeled competitor compound (e.g., this compound, methylphenidate).

    • The prepared cell membranes.

  • The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat striatum) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radioligand ([3H]Methylphenidate) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis IC50/Ki Determination Scintillation->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Selectivity Profile of this compound

This compound distinguishes itself by not only binding to the methylphenidate site on the dopamine transporter but also by its ability to discriminate this site from the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor.[1] In contrast, its isomer, Metaphit, irreversibly inactivates both binding sites.[1] this compound's inhibition of [3H]methylphenidate binding is irreversible, which is a key characteristic for its use as a pharmacological probe to label this specific site.[1] This irreversible binding is associated with a decrease in the maximum number of binding sites (Bmax) without altering the binding affinity (Kd) of [3H]methylphenidate, further supporting a direct and inactivating interaction at the methylphenidate binding site.[1]

References

Fourphit's Selectivity Profile: A Comparative Analysis of its Interaction with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fourphit's cross-reactivity with the three major monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This compound, a phencyclidine derivative, is recognized as a selective, irreversible inhibitor of the dopamine transporter, a characteristic that makes it a valuable tool in neuroscience research.[1] This document summarizes the available quantitative data, outlines the experimental methodologies used to assess transporter binding, and visualizes the investigative workflow.

Quantitative Comparison of Transporter Inhibition

The inhibitory activity of this compound has been primarily characterized at the dopamine transporter. To date, specific binding affinity or inhibitory concentration values for this compound at the norepinephrine and serotonin transporters have not been reported in the scientific literature. Based on the known selectivity of phencyclidine and its derivatives, which generally exhibit low affinity for the primary binding sites of monoamine transporters, it is hypothesized that this compound possesses a high degree of selectivity for DAT over NET and SERT.[2]

TransporterTest CompoundIC50 (µM)Ki (µM)Reference Compound
Dopamine Transporter (DAT) This compound7.1Not ReportedMethylphenidate
Norepinephrine Transporter (NET) This compoundNot ReportedNot ReportedDesipramine
Serotonin Transporter (SERT) This compoundNot ReportedNot ReportedCitalopram

Note: The IC50 value for this compound at DAT was determined in membranes from the crude synaptosomal fraction of rat striatal tissue.[1] The absence of reported data for NET and SERT is a notable gap in the current understanding of this compound's full selectivity profile.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action involves the irreversible inhibition of the methylphenidate binding site on the dopamine transporter.[1] This covalent modification leads to a reduction in the maximal binding capacity (Bmax) for methylphenidate without altering the binding affinity (Kd) of the radioligand.[1] This irreversible binding effectively blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations. The selectivity of this compound for the DAT over the phencyclidine binding site on the N-methyl-D-aspartate (NMDA) receptor underscores its utility as a specific tool for studying the dopamine transport system.[1]

cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds This compound This compound This compound->DAT Irreversibly Inhibits Reuptake Dopamine Reuptake DAT->Reuptake Mediates

Caption: Mechanism of this compound's irreversible inhibition of the dopamine transporter.

Experimental Protocols

The determination of a compound's binding affinity and inhibitory concentration at monoamine transporters is typically achieved through radioligand binding assays. The following is a generalized protocol for such an experiment.

Objective: To determine the IC50 and/or Ki of a test compound (e.g., this compound) for DAT, NET, and SERT.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Membrane Preparations: Crude synaptosomal membrane fractions prepared from specific brain regions (e.g., rat striatum for DAT) or from the aforementioned cell lines.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]methylphenidate

    • For NET: [³H]nisoxetine

    • For SERT: [³H]citalopram or [³H]paroxetine

  • Test Compound: this compound

  • Reference Compounds: Known selective inhibitors for each transporter (e.g., methylphenidate for DAT, desipramine for NET, citalopram for SERT).

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), wash buffer.

  • Equipment: Homogenizer, centrifuge, 96-well filter plates, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells or dissect brain tissue and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well filter plate, add the membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound) or a reference compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a known inhibitor.

    • Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding, by non-linear regression analysis.

    • If the Kd of the radioligand is known, the Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Membranes (Expressing DAT, NET, or SERT) C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compound Dilutions B->C D Filter and Wash to Separate Bound/Free Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Determine IC50/Ki Values E->F

Caption: Experimental workflow for a radioligand binding assay.

References

Comparative Analysis of Fourphit and Other Phencyclidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phencyclidine derivative Fourphit (4-isothiocyanato-PCP) with other notable analogs, including 3-HO-PCP, 3-MeO-PCP, and the clinically utilized anesthetic, ketamine. This analysis is supported by available experimental data on receptor binding affinities and in vivo effects, alongside detailed experimental protocols for key assays.

Executive Summary

This compound, a derivative of phencyclidine (PCP), is distinguished by its dual action as an irreversible inhibitor of the dopamine transporter (DAT) and a reversible antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This profile contrasts with other PCP derivatives that primarily act as NMDA receptor antagonists with varying affinities for other targets. This guide synthesizes the current understanding of this compound's pharmacological profile in comparison to other well-characterized PCP analogs, providing a quantitative and qualitative framework for further research and development.

Quantitative Comparison of Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of this compound and other selected phencyclidine derivatives for key central nervous system targets. Affinities are presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, with lower values indicating higher binding affinity.

CompoundDopamine Transporter (DAT)NMDA ReceptorReference
This compound IC50: 7.1 µM (irreversible)Reversible Antagonist (Ki not reported)[2]
Phencyclidine (PCP) -Ki: 59 nM
3-HO-PCP -Ki: 30 nM
3-MeO-PCP Ki: 216 nM (SERT)Ki: 20 nM
Ketamine -Ki: ~500 nM[3]
Compoundµ-Opioid Receptor (Ki)Sigma σ1 Receptor (Ki)Serotonin Transporter (SERT) (Ki)Reference
This compound Not ReportedNot ReportedNot Reported
Phencyclidine (PCP) >10,000 nM-2,234 nM
3-HO-PCP 39 nM42 nM-
3-MeO-PCP >10,000 nM42 nM216 nM
Ketamine Low Affinity-Low Affinity

In Vivo and Behavioral Effects: A Qualitative Comparison

This compound (4-isothiocyanato-PCP): In animal models, this compound has been shown to reduce the stimulant-like effects of cocaine.[1] Notably, when administered alone, it produces negligible behavioral effects.[1] This suggests a potential role as a modulator of dopaminergic systems without significant intrinsic psychoactive properties, a profile that diverges from typical PCP derivatives.

Other Phencyclidine Derivatives:

  • 3-HO-PCP and 3-MeO-PCP: These analogs are known to induce dissociative and hallucinogenic effects, characteristic of NMDA receptor antagonists. Their varying affinities for other receptors, such as opioid and serotonin transporters, likely contribute to their distinct pharmacological and behavioral profiles.

  • Ketamine: As a well-characterized dissociative anesthetic, ketamine's effects are primarily attributed to its NMDA receptor antagonism. At sub-anesthetic doses, it exhibits rapid-acting antidepressant effects.

Detailed Experimental Protocols

NMDA Receptor Binding Assay ([³H]MK-801)

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site on the NMDA receptor.

Materials:

  • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

  • Membrane Preparation: Crude synaptosomal membranes prepared from rat forebrain.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Unlabeled Ligand: A known high-affinity NMDA receptor antagonist (e.g., unlabeled MK-801 or PCP) for determining non-specific binding.

  • Test Compounds: this compound and other PCP derivatives of interest.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Incubation: In a final assay volume (e.g., 1 mL), combine the prepared brain membranes (typically 0.2-0.4 mg of protein), a fixed concentration of [³H]MK-801 (e.g., 1-5 nM), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-180 minutes).

  • Determination of Non-Specific Binding: In a parallel set of tubes, incubate the membranes and radioligand in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM MK-801) to saturate all specific binding sites.

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value from this curve and convert it to a Ki value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Binding Assay ([³H]WIN 35,428)

This protocol describes a competitive radioligand binding assay to measure the affinity of test compounds for the dopamine transporter.

Materials:

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to the DAT).

  • Membrane Preparation: Crude synaptosomal membranes prepared from rat striatum.

  • Assay Buffer: Tris-HCl buffer containing NaCl (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).

  • Unlabeled Ligand: A known DAT inhibitor (e.g., cocaine or mazindol) for determining non-specific binding.

  • Test Compounds: this compound and other compounds of interest.

  • Filtration Apparatus and Scintillation Counter: As described for the NMDA receptor assay.

Procedure:

  • Membrane Preparation: Prepare crude striatal membranes as described for the NMDA receptor assay.

  • Incubation: In a final assay volume, combine the prepared membranes, a fixed concentration of [³H]WIN 35,428 (e.g., 1-5 nM), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture, typically at 4°C or room temperature, for a defined period to allow binding to reach equilibrium.

  • Determination of Non-Specific Binding: In parallel incubations, include a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) to determine non-specific binding.

  • Filtration and Washing: Separate bound and free radioligand by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification and Data Analysis: Measure the radioactivity and analyze the data as described for the NMDA receptor binding assay to determine the IC50 and Ki values.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling PCP_deriv PCP Derivatives (e.g., this compound) PCP_deriv->NMDA_R Antagonism

Caption: NMDA Receptor Signaling Pathway and Point of Antagonism by PCP Derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Forebrain, Striatum) Homogenization Homogenization & Centrifugation Tissue->Homogenization Membranes Isolated Synaptic Membranes Homogenization->Membranes Incubation Incubation: Membranes + Radioligand + Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50/Ki Determination Counting->Analysis

Caption: General Experimental Workflow for Radioligand Binding Assays.

References

A Comparative Guide to "Fourphit" (The 4Ps Tool) for Assessing Patient Participation in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and integrating the patient's perspective is increasingly crucial for clinical trial design, adherence, and overall success. "Fourphit," correctly identified as The 4Ps (Patient Preferences for Patient Participation) tool , is a clinical and research instrument designed to systematically assess patient preferences for their involvement in healthcare. This guide provides a comprehensive comparison of The 4Ps tool with other relevant instruments, supported by available validation data and experimental protocols.

While not a direct drug development tool like a molecular assay or a data analysis software, The 4Ps provides critical data on patient engagement, a key factor in the successful execution of clinical research and the development of patient-centric therapies.

Overview of The 4Ps Tool

The 4Ps tool is a questionnaire-based instrument that allows patients to depict, prioritize, and evaluate their desired level of participation in their healthcare. It is structured into three sections, all of which contain the same 12 items related to patient participation.[1]

The tool is designed to facilitate a dialogue between patients and healthcare providers or researchers about the patient's role in the care or research process.[1][2]

Comparative Analysis of Patient Participation and Preference Assessment Tools

The 4Ps tool can be compared to other instruments that measure patient participation, patient safety culture, and patient preferences. The following tables summarize the available quantitative data on the validation of The 4Ps and two alternative tools: the Patient Participation Culture Tool (PaCT) and the Hospital Survey on Patient Safety Culture (HSPSC) .

Table 1: Comparison of Psychometric Properties
PropertyThe 4Ps (Patient Preferences for Patient Participation)Patient Participation Culture Tool (PaCT)Hospital Survey on Patient Safety Culture (HSPSC)
Internal Consistency (Cronbach's α) Not explicitly reported in abstracts, but Rasch analysis was used to confirm internal scale validity.[2]High internal consistency reported for the PaCT-HCW (Healthcare Workers) version.[3][4] For the Chinese version (PaCT-HCW-C), Cronbach's α for the subscales ranged from 0.67 to 0.93.[5]Varies across studies and dimensions. A systematic review of 62 studies found that over half reported Cronbach's α < 0.7 for at least six dimensions.[6][7][8]
Test-Retest Reliability Evaluated using kappa/weighted kappa and a prevalence- and bias-adjusted kappa over a two-week interval, with results indicating varied reliability.[2]Not explicitly reported in the provided abstracts.Not explicitly reported in the provided abstracts.
Validity Content validity established through 'Think Aloud' interviews with researcher and patient experts.[1][9] Internal scale validity was evaluated using Rasch analysis, indicating the tool is reasonably valid.[2]Content validity of the PaCT-PSY (Psychiatric Wards) version was established.[10] The PaCT-HCW was developed through a four-phased validation study, including content validation and exploratory factor analysis.[3][4]Construct validity was assessed in numerous studies, with outcomes reported in 60% of the studies in a systematic review.[6][7] Confirmatory factor analysis has been used, with mixed results depending on the context.[11]
Primary Focus Patient's preferences for and experiences of participation in their own healthcare.Healthcare worker's perspective on the culture of patient participation on a ward.[3][4]Staff perceptions of patient safety culture within a healthcare organization.[6][7][8][11][12]

Experimental Protocols

This section details the methodologies employed in the validation of The 4Ps tool.

The 4Ps Tool Validation Protocol

The validation of The 4Ps tool involved a multi-faceted approach to ensure its relevance, comprehensibility, and psychometric soundness.

1. Content Validity Assessment:

  • Objective: To ensure the items in the questionnaire are relevant and representative of the concept of patient participation.

  • Method: Individual "Think Aloud" interviews were conducted with a purposively sampled group of 21 Swedish researcher experts and patient experts with experience in patient participation.[1][9]

  • Procedure:

    • Participants were presented with The 4Ps tool.

    • They were instructed to verbalize their thoughts as they read and completed the questionnaire.

    • Interviews were recorded, transcribed, and analyzed to identify themes related to the content, response process, and acceptability of the tool.[9]

  • Outcome: The analysis confirmed that the items in The 4Ps tool were comprehensible and corresponded to the concept of patient participation, although some revisions to the content and layout were suggested.[1][9]

2. Psychometric Evaluation:

  • Objective: To quantitatively assess the tool's validity and reliability.

  • Study Design: A cross-sectional study was conducted with 108 patients with chronic heart or lung disease in primary and outpatient care.[2]

  • Methods:

    • Internal Scale Validity: Rasch analysis was used to evaluate how well the items of the tool work together to measure the underlying construct of patient participation.[2]

    • Test-Retest Reliability: The tool was administered to a subset of participants on two separate occasions, two weeks apart. The consistency of the responses was assessed using kappa and weighted kappa statistics, as well as a prevalence- and bias-adjusted kappa.[2]

  • Outcome: The 4Ps tool was found to be reasonably valid, with varied reliability across its three sections. The study proposed some amendments to two items and the rating scale in the second section to improve its performance.[2]

Visualizing the Research Workflow and Tool Structure

The following diagrams, created using the DOT language, illustrate the validation workflow for The 4Ps tool and its structural components.

FourPhit_Validation_Workflow cluster_development Tool Development cluster_validation Validation Process dev1 Exploratory Mixed Methods Studies dev2 Initial Tool Design (The 4Ps) dev1->dev2 val1 Content Validity Assessment (Think Aloud Interviews) dev2->val1 val2 Qualitative Data Analysis val1->val2 val3 Tool Revision val2->val3 val4 Psychometric Evaluation (Cross-sectional Study) val3->val4 val5 Rasch Analysis (Validity) & Kappa Statistics (Reliability) val4->val5 val6 Final Tool Amendments val5->val6

Validation workflow for The 4Ps tool.

FourPhit_Structure cluster_items 12 Core Items Tool The 4Ps Tool Sec1 Section 1: Depict Participation Tool->Sec1 Sec2 Section 2: Prioritize Participation Tool->Sec2 Sec3 Section 3: Evaluate Participation Tool->Sec3 Items Having Dialogue Sharing Knowledge Planning Managing Self-care

Structure of The 4Ps tool.

Conclusion

The 4Ps tool, or "this compound," is a validated instrument for assessing patient preferences for participation in healthcare, which can be extended to the clinical research setting. While it does not directly measure biological endpoints relevant to drug development, it provides a structured method for gathering crucial patient-centric data. For researchers and drug development professionals, utilizing such tools can lead to more effective, patient-friendly clinical trials and ultimately, to the development of treatments that are better aligned with patient needs and preferences. When choosing a tool for assessing patient participation, it is essential to consider the specific context and goals of the research, as different instruments, such as the PaCT and HSPSC, focus on different aspects of the healthcare environment.

References

The Binding Mechanisms of Covalent and Reversible Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, understanding the nuances of inhibitor-target interactions is paramount. This guide provides a detailed comparison of the binding mechanisms of covalent inhibitors and reversible inhibitors, offering insights into their distinct characteristics, experimental evaluation, and therapeutic implications. While the term "Fourphit" does not correspond to a known class of inhibitors and is likely a typographical error, this guide will focus on the well-established and highly relevant comparison between covalent and reversible inhibition.

Distinguishing Covalent and Reversible Inhibition

The fundamental difference between these two types of inhibitors lies in the nature of the bond they form with their target protein. Reversible inhibitors associate with their target through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[1] This interaction is transient, and the inhibitor can freely associate and dissociate from the target. In contrast, covalent inhibitors form a stable, covalent bond with their target, typically through a reaction with a nucleophilic amino acid residue at the active site.[1] This binding is generally considered irreversible, leading to a prolonged and often permanent inactivation of the target protein.[1]

The duration of action for a reversible inhibitor is primarily determined by its pharmacokinetic profile, such as how quickly it is metabolized and cleared from the body.[1] For a covalent inhibitor, the duration of action is dictated by the turnover rate of the target protein, as new protein synthesis is required to restore function.[1]

Quantitative Comparison of Binding Kinetics

The binding behavior of inhibitors is quantitatively described by several kinetic parameters. For reversible inhibitors, the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics of potency. For covalent inhibitors, the analysis is more complex, involving an initial non-covalent binding step (characterized by Ki) followed by a covalent bond formation step (characterized by the rate constant k_inact). Time-dependent inhibition is a hallmark of covalent inhibitors.[2]

Below is a table summarizing key kinetic parameters for representative reversible and covalent inhibitors.

ParameterReversible Inhibitor (e.g., Sunitinib for VEGFR2)Covalent Inhibitor (e.g., Ibrutinib for BTK)Significance
Binding Non-covalentCovalentNature of the inhibitor-target interaction.
Reversibility ReversibleIrreversibleAbility of the inhibitor to dissociate from the target.
IC50 Nanomolar rangeNanomolar to picomolar rangeConcentration required to inhibit 50% of enzyme activity.
Ki Nanomolar rangeMicromolar to nanomolar range (for the initial non-covalent step)Dissociation constant of the initial non-covalent complex.
k_inact/Ki Not applicable10^4 to 10^6 M-1s-1Second-order rate constant for covalent modification, indicating efficiency of inactivation.
Residence Time Short (minutes to hours)Long (hours to days, limited by protein turnover)Duration of target engagement.
Duration of Action Dependent on pharmacokineticsDependent on target protein turnoverHow long the inhibitory effect lasts in vivo.

Experimental Protocols for Characterizing Inhibitor Binding

A variety of biophysical and biochemical assays are employed to characterize the binding of reversible and covalent inhibitors.

For Reversible Inhibitors: Enzyme Inhibition Assays

Objective: To determine the IC50 and Ki of a reversible inhibitor.

Methodology:

  • Enzyme and Substrate Preparation: A fixed concentration of the target enzyme is prepared in a suitable assay buffer. The substrate concentration is typically kept at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibition.[3]

  • Inhibitor Dilution Series: A serial dilution of the inhibitor is prepared.

  • Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are mixed.

  • Detection: The reaction progress is monitored over time by measuring the formation of a product or the depletion of a substrate. This can be done using various detection methods, such as spectrophotometry, fluorimetry, or luminometry.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The data is then fitted to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.[4]

For Covalent Inhibitors: Time-Dependent Inhibition Assays

Objective: To determine the kinetic parameters Ki and k_inact for a covalent inhibitor.

Methodology:

  • Enzyme and Inhibitor Incubation: The target enzyme is incubated with various concentrations of the covalent inhibitor for different periods.

  • Reaction Initiation: At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a solution containing a high concentration of the substrate to initiate the enzymatic reaction. This dilution step effectively stops further covalent modification.

  • Measurement of Residual Activity: The initial rate of the enzymatic reaction is measured for each time point and inhibitor concentration.

  • Data Analysis: The natural logarithm of the percentage of remaining enzyme activity is plotted against the incubation time for each inhibitor concentration. The apparent first-order rate constant (k_obs) is determined from the slope of this plot. A secondary plot of k_obs versus the inhibitor concentration is then used to determine the values of Ki and k_inact.[2]

Visualizing the Binding Mechanisms

The following diagrams, generated using Graphviz, illustrate the distinct binding mechanisms of reversible and covalent inhibitors.

G cluster_0 Reversible Inhibition E_rev Enzyme (E) EI_rev Enzyme-Inhibitor Complex (EI) E_rev->EI_rev k_on I_rev Inhibitor (I) I_rev->EI_rev EI_rev->E_rev k_off

Caption: Reversible inhibitor binding equilibrium.

G cluster_1 Covalent Inhibition E_cov Enzyme (E) EI_cov Non-covalent Complex (E·I) E_cov->EI_cov k1 I_cov Inhibitor (I) I_cov->EI_cov EI_cov->E_cov k-1 E-I_cov Covalent Adduct (E-I) EI_cov->E-I_cov k_inact

Caption: Two-step mechanism of covalent inhibition.

Signaling Pathway and Experimental Workflow

The choice between a reversible and a covalent inhibitor often depends on the specific signaling pathway being targeted. For instance, in pathways with high protein turnover, a reversible inhibitor might be sufficient. Conversely, for pathways where sustained inhibition is required to overcome high ligand concentrations or mutations, a covalent inhibitor may be more effective.

The following diagram illustrates a generalized experimental workflow for comparing the efficacy of these two inhibitor types.

G Target Identify Target Protein and Pathway Inhibitors Select Reversible and Covalent Inhibitors Target->Inhibitors Biochemical Biochemical Assays (IC50, Ki, k_inact) Inhibitors->Biochemical Cellular Cell-Based Assays (Target Engagement, Pathway Modulation) Biochemical->Cellular InVivo In Vivo Models (Efficacy, PK/PD) Cellular->InVivo Comparison Comparative Analysis of Efficacy and Duration of Action InVivo->Comparison

Caption: Experimental workflow for inhibitor comparison.

References

Fourphit: A High-Affinity Irreversible Probe for the Dopamine Transporter with Enhanced Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and drug development, the dopamine transporter (DAT) is a critical target for understanding the mechanisms of psychostimulant drugs and for the development of novel therapeutics for conditions like ADHD and substance use disorders. The choice of a suitable probe to study DAT is paramount for obtaining accurate and reproducible data. Fourphit, a phencyclidine derivative, has emerged as a valuable tool, offering distinct advantages over other commonly used DAT probes due to its unique binding characteristics and selectivity.

This guide provides a comprehensive comparison of this compound with other dopamine transporter probes, supported by experimental data. It details the methodologies for key experiments and includes visualizations to elucidate signaling pathways and experimental workflows.

Superior Selectivity and Irreversible Binding of this compound

One of the most significant advantages of this compound is its high selectivity for the methylphenidate binding site on the dopamine transporter over the phencyclidine binding site associated with the N-methyl-D-aspartate (NMDA) receptor. This is a crucial distinction from its isomer, Metaphit, which irreversibly inactivates both binding sites.[1] this compound, however, binds reversibly to the phencyclidine binding site, allowing for more specific investigation of DAT-related phenomena.[1]

Furthermore, this compound exhibits irreversible binding to the dopamine transporter.[1] This property is particularly advantageous for certain experimental designs, such as receptor labeling and studies aimed at understanding the long-term consequences of DAT inhibition. The irreversible nature of its binding is due to the isothiocyanate group at the 4-position of the piperidine ring, which forms a covalent bond with the transporter protein.[1] This stable interaction allows for washout procedures that remove non-covalently bound ligands, thereby reducing background noise and increasing the signal-to-noise ratio in binding assays.

Comparative Performance of DAT Probes

To objectively assess the advantages of this compound, a comparison of its binding affinity and selectivity with other commonly used DAT probes is essential. The following table summarizes key quantitative data from various studies.

ProbeBinding Affinity (IC50/Ki)Selectivity (DAT vs. SERT/NET)Binding NatureKey AdvantagesKey Disadvantages
This compound 7.1 µM (IC50)[1]Selective for DAT over NMDA receptor phencyclidine site.[1] (Quantitative selectivity data vs. SERT/NET not readily available in comparative studies)Irreversible[1]Irreversible binding for labeling studies; high selectivity for DAT vs. NMDA receptor.Limited in vivo data available; higher micromolar affinity compared to some reversible probes.
Methylphenidate Ki: ~100-400 nMModerate selectivity for DAT over NET.ReversibleWell-characterized; clinically relevant.Lower affinity than some research probes; reversible binding may not be ideal for all applications.
Cocaine Ki: ~200-600 nMNon-selective; also binds to SERT and NET.ReversibleWidely studied; historical benchmark.Lack of selectivity complicates interpretation of results.
WIN 35,428 Ki: ~10-20 nMHigh selectivity for DAT.ReversibleHigh affinity and selectivity.Can have complex pharmacokinetics in vivo.
GBR 12909 Ki: ~1-5 nMVery high selectivity for DAT.ReversibleExcellent selectivity and high affinity.Can exhibit slow dissociation kinetics.
Metaphit IC50: 1.4 µMIrreversibly inhibits both DAT and NMDA receptor phencyclidine sites.[1]IrreversibleIrreversible binding.Lack of selectivity between DAT and NMDA receptor.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol is adapted for the use of this compound to determine its irreversible binding characteristics.

Materials:

  • Rat striatal membranes (crude synaptosomal fraction)

  • [³H]Methylphenidate (Radioligand)

  • This compound (Test compound)

  • Unlabeled Methylphenidate (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold assay buffer)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude synaptosomal fraction from rat striatal tissue.

  • Pre-incubation (for irreversible binding):

    • Incubate striatal membranes with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent binding.

  • Washing Step:

    • Centrifuge the pre-incubated membranes to pellet them.

    • Resuspend the pellets in a large volume of ice-cold wash buffer and repeat the centrifugation. Perform multiple wash cycles to remove any unbound this compound.

  • Radioligand Binding:

    • Resuspend the washed membrane pellets in fresh assay buffer.

    • To a set of tubes, add the treated membranes, a saturating concentration of [³H]Methylphenidate, and either assay buffer (for total binding) or a high concentration of unlabeled methylphenidate (for non-specific binding).

    • Incubate the tubes at an appropriate temperature and duration to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • The decrease in the maximal binding capacity (Bmax) of [³H]Methylphenidate in the this compound-treated membranes compared to the vehicle-treated membranes indicates irreversible inhibition. The IC50 value for this compound can be determined from concentration-response curves.[1]

Visualizing Dopaminergic Signaling and Experimental Design

To better understand the context in which this compound is utilized, the following diagrams illustrate the dopamine signaling pathway and a typical experimental workflow for assessing irreversible DAT inhibition.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Cytosol Dopamine (cytosolic) L_DOPA->Dopamine_Cytosol DDC Dopamine_Vesicle Dopamine (in vesicle) Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Exocytosis Dopamine_Cytosol->Dopamine_Vesicle VMAT2 DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol VMAT2 VMAT2 Synaptic_Cleft->DAT Reuptake D2R D2 Receptor Synaptic_Cleft->D2R Binds to Signaling_Cascade Downstream Signaling D2R->Signaling_Cascade This compound This compound This compound->DAT Irreversibly Inhibits

Caption: Dopamine signaling pathway at the synapse.

Irreversible_Binding_Assay_Workflow start Start prepare_membranes Prepare Striatal Membranes start->prepare_membranes pre_incubation Pre-incubate membranes with this compound or vehicle prepare_membranes->pre_incubation wash_membranes Wash membranes to remove unbound this compound pre_incubation->wash_membranes radioligand_binding Incubate with [3H]Methylphenidate +/- unlabeled ligand wash_membranes->radioligand_binding filtration Filter and wash radioligand_binding->filtration quantify Quantify radioactivity filtration->quantify analyze Analyze data (Calculate Bmax and IC50) quantify->analyze end End analyze->end

Caption: Experimental workflow for assessing irreversible DAT inhibition.

Conclusion

This compound presents a compelling option for researchers studying the dopamine transporter, particularly for applications requiring irreversible inhibition and high selectivity against the NMDA receptor's phencyclidine binding site. Its unique properties facilitate clearer interpretation of experimental results by minimizing off-target effects. While the available in vivo data for this compound is limited, its well-characterized in vitro profile makes it a powerful tool for dissecting the molecular pharmacology of the dopamine transporter. For studies demanding a stable, covalent interaction with DAT, this compound offers distinct advantages over reversible probes.

References

The Obsolete Probe: A Comparative Guide to the Limitations of Fourphit in Dopamine Transporter Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fourphit, a phencyclidine derivative, was once explored as a research tool for studying the dopamine transporter (DAT). It acts as an irreversible inhibitor by covalently binding to the methylphenidate site on the DAT. However, advancements in neuropharmacology have revealed significant limitations of this compound, rendering it largely obsolete for modern dopamine transporter research. This guide provides a detailed comparison of this compound with contemporary alternatives, highlighting its drawbacks through quantitative data and experimental context.

Core Limitations of this compound

This compound's utility in DAT studies is hampered by three primary limitations:

  • Irreversible and Covalent Binding: this compound contains an isothiocyanate group that forms a permanent, covalent bond with the dopamine transporter.[1] While this property can be useful for specific labeling experiments, it is a major drawback for studies aiming to understand the dynamic and reversible interactions of drugs with the DAT. This irreversible action precludes its use in therapeutic contexts and complicates the interpretation of in vivo functional studies, as the transporter is permanently inactivated.

  • Low Potency: The reported concentration of this compound required to inhibit 50% of [3H]methylphenidate binding (IC50) is 7.1 µM.[1] In the realm of modern pharmacology, this is considered low potency, especially when compared to the nanomolar affinities of many contemporary DAT inhibitors. This low potency necessitates the use of high concentrations, which increases the risk of off-target effects.

  • Poorly Defined Selectivity Profile: While this compound is noted to be more selective for the DAT over the NMDA receptor's phencyclidine binding site compared to its isomer, Metaphit, its selectivity against other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is not well-documented in available literature.[1] This lack of a clear selectivity profile is a significant limitation, as off-target binding to SERT or NET can confound experimental results and lead to misinterpretation of DAT-specific effects.

Quantitative Comparison of this compound and Alternative DAT Ligands

The following table summarizes the binding affinities of this compound and a selection of commonly used reversible DAT inhibitors. The stark contrast in potency underscores the limitations of this compound as a research tool.

CompoundMechanism of ActionDAT Affinity (IC50/Ki, nM)SERT Affinity (Ki, nM)NET Affinity (Ki, nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
This compound Irreversible Inhibitor 7100 [1]Not Reported Not Reported N/A N/A
CocaineReversible Inhibitor200 - 700200 - 700200 - 700~1~1
MethylphenidateReversible Inhibitor~100>100,000~100>1000~1
GBR 12909Reversible Inhibitor1[2]61>10,00061>10,000
Vanoxerine (GBR 12909)Reversible Inhibitor1[2]61>10,00061>10,000
DasotralineReversible Inhibitor41162.751.5

Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here are approximate values from various sources for comparative purposes.

Experimental Protocols

Radioligand Binding Assay for DAT Affinity

This protocol outlines a general method for determining the binding affinity of a compound for the dopamine transporter using a competitive radioligand binding assay, similar to the one used to characterize this compound.

1. Membrane Preparation:

  • Rat striatal tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the dopamine transporters.
  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled DAT ligand (e.g., [3H]methylphenidate or [3H]WIN 35,428) is incubated with the prepared membranes.
  • A range of concentrations of the unlabeled test compound (e.g., this compound or a reversible inhibitor) is added to compete for binding with the radioligand.
  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).
  • The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
  • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.
  • The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Limitations and Alternatives

Dopamine Signaling Pathway and DAT Inhibition

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors DAT Inhibitors DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Action Potential Synaptic_DA Dopamine DA_release->Synaptic_DA DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_receptor Dopamine Receptor Synaptic_DA->DA_receptor Synaptic_DA_reuptake Dopamine Synaptic_DA_reuptake->DAT Postsynaptic_signal Postsynaptic Signaling DA_receptor->Postsynaptic_signal This compound This compound (Irreversible) This compound->DAT Covalent Bonding Reversible_Inhibitor Reversible Inhibitors (e.g., Methylphenidate) Reversible_Inhibitor->DAT Competitive Binding Experimental_Workflow cluster_invitro In Vitro Characterization cluster_comparison Comparative Analysis cluster_invivo In Vivo Evaluation (Hypothetical for this compound) prep Prepare Striatal Membranes binding_assay Radioligand Binding Assay ([3H]WIN 35,428) prep->binding_assay data_analysis Calculate IC50 and Ki for DAT, SERT, NET binding_assay->data_analysis selectivity Determine Selectivity Profile data_analysis->selectivity This compound This compound selectivity->this compound Alternatives Modern Alternatives (e.g., GBR 12909) selectivity->Alternatives comparison Compare Potency, Selectivity, and Reversibility This compound->comparison Alternatives->comparison radiolabeling Radiolabeling of Ligand comparison->radiolabeling Proceed with Promising Candidates pet_spect PET/SPECT Imaging in Animal Model radiolabeling->pet_spect occupancy Determine DAT Occupancy pet_spect->occupancy

References

A Comparative Analysis of the Binding Kinetics of Fourphit and Its Analogs at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of Fourphit, a potent and irreversible inhibitor of the dopamine transporter (DAT), with its structural isomer Metaphit and other relevant compounds targeting the DAT. Due to a scarcity of publicly available data on a homologous series of this compound analogs, this guide leverages data on the well-characterized psychostimulant methylphenidate and its derivatives to provide a broader context for understanding the structure-activity relationships of DAT inhibitors.

Introduction to this compound

This compound is a phencyclidine derivative characterized by an isothiocyanate group at the 4-position of its piperidine ring. This reactive group allows this compound to act as a selective and irreversible probe for the methylphenidate binding site on the dopamine transporter.[1] Its irreversible binding mechanism makes it a valuable tool for studying the structure and function of the DAT. Understanding its binding kinetics in comparison to other DAT ligands is crucial for the development of novel therapeutics for conditions such as ADHD and substance use disorders.

Comparative Binding Kinetics

The following table summarizes the available binding affinity data for this compound, its isomer Metaphit, and a selection of methylphenidate analogs. This data provides insights into how structural modifications influence the interaction with the dopamine transporter.

CompoundTargetParameterValueSpeciesRadioligandReference
This compound Dopamine TransporterIC₅₀7.1 µMRat (Striatum)[³H]Methylphenidate[1]
Metaphit Dopamine Transporter-Irreversible InhibitorRat (Striatum)[³H]Methylphenidate[2]
dl-threo-MethylphenidateDopamine TransporterIC₅₀-Rat (Striatum)[³H]WIN 35,428[3]
p-Bromo-dl-threo-methylphenidateDopamine TransporterIC₅₀Increased affinity vs. MethylphenidateRat (Striatum)[³H]WIN 35,428[3]
p-Iodo-dl-threo-methylphenidateDopamine TransporterIC₅₀Increased affinity vs. MethylphenidateRat (Striatum)[³H]WIN 35,428[3]
p-Methoxy-dl-threo-methylphenidateDopamine TransporterIC₅₀Increased affinity vs. MethylphenidateRat (Striatum)[³H]WIN 35,428[3]
p-Hydroxy-dl-threo-methylphenidateDopamine TransporterIC₅₀Increased affinity vs. MethylphenidateRat (Striatum)[³H]WIN 35,428[3]
m-Bromo-dl-threo-methylphenidateDopamine TransporterIC₅₀Increased affinity vs. MethylphenidateRat (Striatum)[³H]WIN 35,428[3]
o-Bromo-dl-threo-methylphenidateDopamine TransporterIC₅₀Decreased affinity vs. MethylphenidateRat (Striatum)[³H]WIN 35,428[3]
N-Methyl-dl-threo-methylphenidateDopamine TransporterIC₅₀Decreased affinity vs. MethylphenidateRat (Striatum)[³H]WIN 35,428[3]

Note: A direct comparison of IC₅₀ values between this compound and methylphenidate analogs should be interpreted with caution due to the use of different radioligands ([³H]Methylphenidate vs. [³H]WIN 35,428) and the irreversible nature of this compound's binding. The inhibition caused by this compound is associated with a decrease in the Bmax, but not the KD, of [³H]methylphenidate binding.[1]

Experimental Protocols

The determination of binding kinetics for compounds like this compound and its analogs typically involves radioligand binding assays. Below are detailed methodologies for assays commonly used to assess binding to the dopamine transporter.

Protocol 1: [³H]Methylphenidate Binding Assay

This protocol is adapted from studies investigating the binding of ligands to the methylphenidate site on the dopamine transporter.

1. Membrane Preparation:

  • Rat striatal tissue is homogenized in a cold sodium phosphate buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the synaptosomal membranes.

  • The final pellet is resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a final volume containing the membrane preparation, the radioligand ([³H]methylphenidate), and the test compound (e.g., this compound or its analogs) at various concentrations.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

  • The mixture is incubated to allow for binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

Protocol 2: [³H]WIN 35,428 Binding Assay for DAT

This protocol is widely used for characterizing the binding of inhibitors to the dopamine transporter.

1. Membrane Preparation:

  • Similar to the [³H]methylphenidate assay, striatal membranes are prepared from rat brain tissue through homogenization and differential centrifugation.

2. Binding Assay:

  • Slides with brain tissue sections or membrane homogenates are pre-incubated in a sodium phosphate buffer.[4]

  • Slides are then incubated with a solution containing [³H]WIN 35,428 at a concentration near its Kd.[4]

  • For competition assays, various concentrations of the test compounds are included in the incubation mixture.

  • Non-specific binding is determined in the presence of a saturating concentration of a potent DAT inhibitor, such as cocaine (e.g., 60 µM).[4]

  • Following incubation, the slides or filters are washed multiple times in ice-cold buffer to remove unbound radioligand.[4]

3. Data Analysis:

  • The amount of bound radioactivity is quantified using autoradiography for tissue sections or liquid scintillation counting for membrane homogenates.

  • IC₅₀ values are calculated from the competition curves, and Ki values can be derived using the Cheng-Prusoff equation.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the general workflow for a competitive binding assay.

G Dopaminergic Synapse and the Action of this compound cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding This compound This compound This compound->DAT Irreversible Inhibition G Experimental Workflow for Competitive Binding Assay Start Start Prepare_Membranes Prepare Synaptosomal Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand Separate->Quantify Analyze Data Analysis (IC50, Ki) Quantify->Analyze End End Analyze->End G Logical Relationship of Comparative Analysis This compound This compound Binding_Kinetics Comparative Binding Kinetics (IC50, Ki, kon, koff) This compound->Binding_Kinetics Analogs This compound Analogs (e.g., Metaphit) Analogs->Binding_Kinetics Related_Compounds Functionally Related Compounds (Methylphenidate & Analogs) Related_Compounds->Binding_Kinetics SAR Structure-Activity Relationship (SAR) Binding_Kinetics->SAR

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Aluminum Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Fourphit" is not a recognized chemical name in available safety and handling literature. The following procedures are provided for Aluminum Phosphide , a common fumigant that produces highly toxic phosphine gas and requires stringent disposal protocols. It is critical to verify the exact chemical identity of your substance and consult its specific Safety Data Sheet (SDS) before taking any action.

This guide provides essential safety and logistical information for the proper disposal of unreacted or partially reacted aluminum phosphide residues, which are considered hazardous waste.[1][2] Adherence to these procedures is critical to prevent the release of toxic phosphine gas, which can cause severe injury or death, and to avoid fire and explosion hazards.[2][3]

Immediate Safety Precautions
  • Work Area: All handling and disposal procedures must be conducted in a well-ventilated outdoor area.[1] Do not perform these actions indoors or in any confined space.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and respiratory protection.[1] If the concentration of phosphine gas is unknown, a Self-Contained Breathing Apparatus (SCBA) is required.[1]

  • Ignition Sources: Remove all sources of ignition from the disposal area. Phosphine gas can ignite spontaneously at concentrations above 1.8% v/v (18,000 ppm), which can lead to an explosion.[4]

  • Water Contact: Do not allow water to come into contact with dry aluminum phosphide, as this will initiate the rapid release of phosphine gas.[1] Do not use water on a fire involving aluminum phosphide.[5]

  • Container Handling: Open containers of aluminum phosphide only in open air. The gas in the headspace may flash upon contact with atmospheric oxygen.[1] Never confine or seal partially spent residues in a closed container, as this may result in an explosion.[2]

Disposal Method: Wet Deactivation

Wet deactivation is a common method for neutralizing unreacted aluminum phosphide from spills or residues.[1] This process involves carefully reacting the material in a controlled manner with a water and detergent solution to safely release and dissipate the phosphine gas.

Quantitative Parameters for Wet Deactivation

For ease of reference, the key quantitative data for the wet deactivation process are summarized below.

ParameterValueUnitNotes
Max. AlP per 15 Gallons of Solution45 - 50lbsDo not exceed this ratio to control the reaction rate.[1]
Detergent Concentration~2%solutionApproximately 4 cups of low-sudsing detergent per 30 gallons of water.[1]
Deactivation Time~36hoursMixture should stand with occasional stirring to ensure complete reaction.[1]
Max. AlP in a 1-Gallon Bucket1 - 1.5kgFor collecting spills before deactivation.[1]
Experimental Protocol for Wet Deactivation

The following step-by-step protocol outlines the wet deactivation procedure for spilled or residual aluminum phosphide.[1]

  • Prepare Deactivating Solution: In a suitable, open-top drum or container, prepare the deactivating solution. Fill the container to within a few inches of the top with water and add a low-sudsing detergent to create an approximately 2% solution (e.g., 4 cups of detergent in 30 gallons of water).[1]

  • Slowly Add Aluminum Phosphide: Carefully and slowly add the spilled aluminum phosphide material to the deactivating solution.

  • Stir Thoroughly: Stir the mixture to ensure all the product is thoroughly wetted. This must be done in the open air.[1]

  • Control Quantities: Strictly adhere to the ratio of no more than 45 to 50 pounds of aluminum phosphide per 15 gallons of the water-detergent mixture.[1]

  • Allow for Reaction: Let the mixture stand for approximately 36 hours in the well-ventilated, secure area. Stir it occasionally during this period.[1] The container must remain uncovered at all times.[1]

  • Final Disposal: After the 36-hour deactivation period, the resulting slurry is safe for disposal. Dispose of the slurry at a sanitary landfill or other approved site according to local, state, and federal regulations.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of aluminum phosphide residues.

G start Identify Material for Disposal (Unreacted/Partially Reacted AlP) check_residue Is residue fully reacted? (Grayish-white dust) start->check_residue safe_disposal Safe for Disposal (Sanitary Landfill) check_residue->safe_disposal Yes hazardous_waste Treat as Hazardous Waste check_residue->hazardous_waste No / Unsure prep_ppe Don Appropriate PPE (Gloves, SCBA if needed) hazardous_waste->prep_ppe prep_area Prepare Secure Outdoor Area (Well-ventilated, no ignition sources) prep_ppe->prep_area deactivation_method Select Deactivation Method prep_area->deactivation_method dry_deactivation Dry Deactivation (Spread thin layer in open area) deactivation_method->dry_deactivation Small Spill (4-8 kg) wet_deactivation Wet Deactivation deactivation_method->wet_deactivation Standard Procedure final_disposal Dispose of Slurry per Regulations dry_deactivation->final_disposal prep_solution Prepare 2% Detergent Solution in Open-Top Drum wet_deactivation->prep_solution add_alp Slowly Add AlP to Solution (Max 45-50 lbs per 15 gal) prep_solution->add_alp stir_stand Stir and Let Stand for 36 Hours (Container Uncovered) add_alp->stir_stand stir_stand->final_disposal

Caption: Workflow for Aluminum Phosphide Disposal.

This guide is intended for informational purposes for laboratory and drug development professionals. Always prioritize safety and comply with all institutional and regulatory guidelines.

References

Essential Safety and Operational Guide for Handling Fourphit

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on the assumption that "Fourphit" is a potent organophosphate compound. This information is intended for trained laboratory personnel and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling and adhere to your institution's safety protocols.

Hazard Identification and Immediate Precautions

This compound, as a potent organophosphate, is presumed to be a highly toxic chemical that can be absorbed through the skin, inhaled, or ingested.[1][2][3] Organophosphates are known to be powerful inhibitors of acetylcholinesterase (AChE), an enzyme critical for nervous system function.[2][4] Exposure can lead to a cholinergic crisis, with symptoms ranging from mild (headache, dizziness, nausea) to severe (muscle twitching, respiratory distress, convulsions, and potentially death).[1][2][5][6] Immediate and meticulous adherence to safety protocols is mandatory.

Key Hazards:

  • Acute Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin.

  • Organ Toxicity: Primarily affects the central and peripheral nervous systems.[2][5]

  • Delayed Effects: Long-term exposure may lead to neurological and cognitive deficits.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent any contact with this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double-gloving with chemically resistant glovesInner Layer: Nitrile or neoprene gloves. Outer Layer: Thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™). Change outer gloves immediately upon contamination or every 30-60 minutes.[7]
Body Protection Chemical-resistant lab coat or disposable coverallsMust be long-sleeved with tight-fitting cuffs. A disposable, fluid-repellent coverall is recommended for procedures with a high risk of splashes.[8]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles during any procedure with a risk of splashing.[9]
Respiratory Protection NIOSH-approved respiratorA full-face respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended, especially when handling powders or volatile solutions.[8][9]
Foot Protection Closed-toe, chemical-resistant shoes and shoe coversShoes should be made of a non-porous material. Disposable shoe covers should be worn and doffed before exiting the designated work area.

Operational Plan: Handling and Experimental Protocol

All work with this compound must be conducted within a certified chemical fume hood or a glove box.

3.1. Preparation and Weighing

  • Designated Area: Cordon off a specific area within the fume hood for this compound handling.

  • Pre-weighing: If possible, use pre-weighed aliquots to minimize handling of the pure compound.

  • Weighing Powder: If weighing is necessary, do so on a non-porous surface (e.g., a weigh boat or glassine paper) within the fume hood. Use anti-static equipment to prevent dispersal of the powder.

  • Solution Preparation: Prepare solutions by slowly adding the solvent to the this compound powder to avoid aerosolization.

3.2. Hypothetical Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO in the fume hood.

  • Serial Dilutions: Perform serial dilutions of the stock solution in an appropriate assay buffer to achieve the desired final concentrations.

  • Enzyme Reaction: In a 96-well plate, combine the diluted this compound solution with a solution containing purified acetylcholinesterase enzyme.

  • Substrate Addition: After a pre-incubation period, add the substrate (e.g., acetylthiocholine) to initiate the reaction.

  • Detection: Measure the product formation over time using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the rate of enzyme activity and determine the IC50 of this compound.

Emergency Procedures

4.1. Spill Response

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Isolate: Secure the area to prevent entry.

  • Decontaminate: If trained and equipped, use a chemical spill kit with an appropriate absorbent for organophosphates. Do not use combustible materials like paper towels.

  • Neutralize: Treat the spill area with a decontamination solution, such as a 10% solution of sodium hydroxide (lye) or sodium hypochlorite (bleach), and allow for a sufficient contact time before final cleanup.[10][11]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

4.2. Personnel Exposure

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][11]

  • Eye Contact: Flush the eyes with a gentle stream of clean water for at least 15 minutes, holding the eyelids open.[12]

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do not induce vomiting.

  • Seek Immediate Medical Attention: In all cases of exposure, seek immediate medical attention. Provide the medical team with the Safety Data Sheet for this compound. The primary antidotes for organophosphate poisoning are atropine and pralidoxime.[1][2][3]

Disposal Plan

All materials contaminated with this compound, including gloves, coveralls, pipette tips, and spill cleanup debris, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Decontamination of Equipment: Non-disposable equipment (e.g., glassware, stir bars) must be decontaminated by soaking in a suitable neutralizing solution (e.g., 10% sodium hydroxide) before standard washing.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Visualized Workflows

Fourphit_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_cleanup Post-Experiment Phase Don_PPE 1. Don Full PPE Prep_Hood 2. Prepare Fume Hood Don_PPE->Prep_Hood Weigh_Compound 3. Weigh this compound Prep_Hood->Weigh_Compound Prep_Solution 4. Prepare Stock Solution Weigh_Compound->Prep_Solution Perform_Dilutions 5. Perform Serial Dilutions Prep_Solution->Perform_Dilutions Run_Assay 6. Execute Assay Perform_Dilutions->Run_Assay Decon_Equipment 7. Decontaminate Equipment Run_Assay->Decon_Equipment Dispose_Waste 8. Dispose of Waste Decon_Equipment->Dispose_Waste Doff_PPE 9. Doff PPE Dispose_Waste->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for handling this compound in a laboratory setting.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others & EHS Spill->Alert Assess Assess Spill Size Evacuate->Assess Alert->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Cleanup Trained Personnel Cleanup with Spill Kit SmallSpill->Cleanup WaitEHS Wait for EHS Response Team LargeSpill->WaitEHS Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Decision-making workflow for responding to a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.